molecular formula C7H11BClNO2 B1270764 4-Aminomethylphenylboronic acid hydrochloride CAS No. 75705-21-4

4-Aminomethylphenylboronic acid hydrochloride

Cat. No.: B1270764
CAS No.: 75705-21-4
M. Wt: 187.43 g/mol
InChI Key: HUZNRXFJHYNUMV-UHFFFAOYSA-N
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Description

4-Aminomethylphenylboronic acid hydrochloride is a useful research compound. Its molecular formula is C7H11BClNO2 and its molecular weight is 187.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZNRXFJHYNUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370202
Record name 4-Aminomethylphenylboronic acid hydrochloride
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Molecular Weight

187.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75705-21-4
Record name 4-Aminomethylphenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzeneboronic acid hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminomethylphenylboronic Acid Hydrochloride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethylphenylboronic acid hydrochloride (CAS No. 75705-21-4) has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its bifunctional nature, featuring a nucleophilic aminomethyl group and a versatile boronic acid moiety, makes it an invaluable reagent for introducing the 4-(aminomethyl)phenyl group into complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical role in drug discovery, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols, troubleshooting strategies, and analytical methodologies are presented to enable researchers to effectively utilize this reagent in their work.

Introduction and Physicochemical Properties

This compound is a white to pale yellow crystalline powder that possesses a unique combination of functionalities.[1] The boronic acid group serves as a key participant in the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation in contemporary synthesis.[2] The aminomethyl group provides a handle for further functionalization or acts as a critical pharmacophoric element.

The hydrochloride salt form is crucial for the compound's utility. Amine-containing boronic acids can be prone to instability; the salt form enhances shelf-life, improves solubility in polar solvents, and protects the amine group from oxidative degradation.[3][]

Table 1: Physicochemical and Identification Properties

PropertyValueReference
CAS Number 75705-21-4
Molecular Formula C₇H₁₁BClNO₂
Molecular Weight 187.43 g/mol
Appearance White to light yellow powder[1][5]
InChI Key HUZNRXFJHYNUMV-UHFFFAOYSA-N
SMILES Cl.NCC1=CC=C(C=C1)B(O)O
Purity Typically ≥95-97%[5][6]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes are possible, a common and scalable strategy involves the reduction of a nitrile precursor, such as 4-cyanophenylboronic acid. This precursor is accessible from 4-bromobenzonitrile via a lithium-halogen exchange followed by borylation.[6]

Synthetic Pathway Overview

A logical and frequently employed synthetic route begins with a commercially available precursor and proceeds through borylation and reduction steps. The use of a pinacol ester as a protecting group for the boronic acid is a common strategy to improve stability and facilitate purification during intermediate steps.

G A 4-Bromobenzonitrile B Lithiation & Borylation (n-BuLi, B(OR)₃) A->B C 4-Cyanophenylboronic Acid B->C D Catalytic Hydrogenation (e.g., Raney Nickel, H₂) C->D E 4-Aminomethylphenylboronic Acid D->E F Acidification (HCl) E->F G 4-Aminomethylphenylboronic Acid HCl (Final Product) F->G

Caption: Synthetic workflow from 4-bromobenzonitrile.

Detailed Synthesis Protocol: From 4-Cyanophenylboronic Acid

This protocol outlines the catalytic reduction of 4-cyanophenylboronic acid to the target compound.

Materials:

  • 4-Cyanophenylboronic acid

  • Tetrahydrofuran (THF), anhydrous

  • Raney Nickel (slurry in water)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) solution

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 4-cyanophenylboronic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon).[5]

  • Catalyst Addition: Carefully add Raney Nickel catalyst (a catalytic amount, typically 5-10 wt%) to the solution.[5]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (pressure may vary, consult specific literature for optimization) and stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique like TLC or LC-MS until the starting material is consumed.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, kept wet, and never allowed to dry in the air.

  • Acidification & Isolation: To the filtrate, slowly add a solution of hydrochloric acid (e.g., 2N HCl in ether or aqueous HCl) until the pH is acidic. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[2] This reaction is indispensable in drug discovery for the synthesis of biaryl and substituted aromatic structures.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product Product (R¹-R²) R1X Aryl Halide (R¹-X) R2BOH2 Boronic Acid (R²-B(OH)₂) Base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Causality Behind the Steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-halide (R¹-X) bond. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands on the palladium center.

  • Transmetalation: The organic moiety (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex. The choice of base is critical and must be strong enough to facilitate this transfer without causing unwanted side reactions.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst like XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

  • Inert gas (Argon or Nitrogen)

protocol_flow start Assemble Reactants degas Degas Solvent & Purge with Inert Gas (3x) start->degas heat Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Assembly: To a Schlenk flask or reaction vial, add the aryl bromide, this compound, base, and palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting and Optimization

Despite its robustness, Suzuki couplings with aminophenylboronic acids can present challenges.

Table 2: Troubleshooting Common Suzuki Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)Reference
Low or No Conversion Ineffective catalyst/ligand; Insufficiently strong base; Low reaction temperature.Use a more active catalyst system (e.g., Buchwald precatalysts like XPhos Pd G3). Switch to a stronger base (K₃PO₄, Cs₂CO₃). Increase the reaction temperature.[7]
Protodeboronation Presence of water or acidic protons; Prolonged reaction time at high temperature.Ensure anhydrous conditions. Use a milder, non-nucleophilic base if possible. Protect the boronic acid as a pinacol ester for the reaction.[2]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a more effective ligand to promote the desired cross-coupling pathway.[2][8]
Poor Solubility of Reagents Inappropriate solvent system.Screen alternative solvents like DMF, DME, or toluene. For highly insoluble substrates, consider using chlorinated solvents like chlorobenzene.[9]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound and its reaction products.

Table 3: Key Analytical Techniques and Expected Observations

TechniqueExpected Results for 4-Aminomethylphenylboronic Acid HCl
¹H NMR Aromatic protons (AA'BB' system, ~7.5-7.8 ppm), Benzylic protons (singlet, ~4.0 ppm), Amine protons (broad singlet, variable), Boronic acid -OH (very broad, often not observed or exchanges with solvent).[10]
¹³C NMR Aromatic carbons (~128-140 ppm), Benzylic carbon (~45 ppm). The ipso-carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.[11]
¹¹B NMR A single, relatively sharp signal around 27-30 ppm is characteristic of a trigonal planar (sp²) boronic acid.[11]
LC-MS A primary peak corresponding to the [M+H]⁺ of the free amine (m/z ~152.0) in positive ion mode. HPLC conditions can be optimized using a C18 column with a water/acetonitrile gradient.[12][13]
FT-IR Characteristic peaks for N-H stretching (amine), B-O stretching (boronic acid), and aromatic C-H and C=C stretching.

Conclusion

As a Senior Application Scientist, it is clear that this compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its successful application hinges on a solid understanding of its properties, the mechanistic nuances of the reactions in which it participates, and a systematic approach to experimental design and troubleshooting. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently incorporate this versatile building block into their synthetic strategies, accelerating the development of novel molecules with significant scientific and therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability.
  • ChemicalBook. (n.d.). This compound(75705-21-4) 1 h nmr.
  • ChemicalBook. (n.d.). This compound 75705-21-4 wiki.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Pharma Info Nepal. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
  • Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 4-(Aminomethyl)phenylboronic acid hydrochloride.
  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.
  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Thermo Fisher Scientific. (n.d.). This compound, 96%.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Sigma-Aldrich. (n.d.). 4-Aminophenylboronic acid hydrochloride 95%.
  • J&K Scientific LLC. (n.d.). 4-Cyanophenylboronic acid.
  • BLD Pharm. (n.d.). 51239-46-4|(4-(Aminomethyl)phenyl)boronic acid.
  • Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.

Sources

The Versatile Role of 4-Aminomethylphenylboronic Acid Hydrochloride in Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylphenylboronic acid hydrochloride has emerged as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic aminomethyl group and a versatile boronic acid moiety, allows for its application in a wide array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core attributes of this compound, its critical applications, and detailed protocols for its use, underpinned by a rationale for the experimental choices involved.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A thorough understanding of its fundamental properties is crucial for its effective application in research and development.

PropertyValueSource
Molecular Formula C₇H₁₁BClNO₂[2]
Molecular Weight 187.43 g/mol [2]
CAS Number 75705-21-4[2]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water[3]

Key Applications in Drug Discovery and Organic Synthesis

The utility of this compound spans several key areas of chemical and pharmaceutical research, primarily driven by the reactivity of its two functional groups. It is extensively used as a building block in the synthesis of complex pharmaceuticals and biologically active compounds.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many drug molecules.[5] The aminomethyl group can be a key pharmacophore or a handle for further functionalization.

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (e.g., Schlenk flask, condenser)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask.

  • Solvent Addition: Introduce a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere of argon or nitrogen is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Base: The base, typically a carbonate or phosphate, is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or THF and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base.[7][8] The choice of solvent can significantly impact reaction rates and yields.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Aryl Halide) Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-B(OH)2 (Boronic Acid) + Base Diorganopalladium_Complex R-Pd(II)-Ar Complex Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar (Biaryl Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition: A Focus on β-Lactamases

Boronic acids are recognized as potent inhibitors of serine proteases, a class of enzymes that includes the problematic β-lactamases responsible for bacterial resistance to antibiotics like penicillin.[1][10] 4-Aminomethylphenylboronic acid and its derivatives can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1][11] This interaction mimics the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, thereby inhibiting the enzyme.[11]

X-ray crystallography studies of boronic acid inhibitors bound to AmpC β-lactamase have revealed the key interactions in the active site.[1][11] The boron atom forms a covalent bond with the hydroxyl group of the catalytic Serine residue. One of the boronic acid's hydroxyl groups is positioned in the "oxyanion hole," forming hydrogen bonds with the backbone amides of other residues, which stabilizes the complex.[11]

Diagram of AmpC β-Lactamase Inhibition:

Enzyme_Inhibition cluster_AmpC AmpC β-Lactamase Active Site cluster_Inhibitor 4-Aminomethylphenylboronic Acid Ser64 Ser64-OH Oxyanion_Hole Oxyanion Hole (Backbone NHs) Asn152 Asn152 Tyr150 Tyr150 Boron B Boron->Ser64 Covalent Bond (Tetrahedral Adduct) OH1 OH Boron->OH1 OH2 OH Boron->OH2 Aryl_Ring Aryl-CH2NH2 Boron->Aryl_Ring OH1->Oxyanion_Hole H-Bond OH2->Tyr150 H-Bond Aryl_Ring->Asn152 Interaction

Caption: Interaction of 4-aminomethylphenylboronic acid with the active site of AmpC β-lactamase.

Bioconjugation and PET Imaging

The aminomethyl group of this compound provides a reactive handle for bioconjugation, allowing for its attachment to proteins and other biomolecules. This is often achieved through amide bond formation with carboxylic acid groups on the target biomolecule, typically mediated by coupling agents like EDC and NHS.[12] This versatility makes it a valuable tool for creating probes for biological studies.

Furthermore, boronic acids and their esters are increasingly used as precursors in the synthesis of Positron Emission Tomography (PET) tracers.[13][14] The boronic acid moiety can be readily converted to a radio-labeled arene through copper-mediated radiofluorination or radioiodination.[14]

This workflow describes the general steps for conjugating this compound to a protein.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a solution of the target protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Activation of Protein Carboxyl Groups: Add a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the protein solution and incubate at room temperature to activate the carboxyl groups.

  • Conjugation: Add this compound to the activated protein solution. The reaction is typically performed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted reagents and byproducts using dialysis, desalting columns, or size-exclusion chromatography.

Self-Validating System:

The success of the conjugation can be validated by techniques such as SDS-PAGE, which will show an increase in the molecular weight of the protein, and mass spectrometry, which can confirm the mass of the conjugate.

Diagram of the Bioconjugation Workflow:

Bioconjugation_Workflow Start Protein with -COOH groups Activation Activation with EDC/NHS Start->Activation Activated_Protein Protein with -NHS esters Activation->Activated_Protein Conjugation Addition of 4-Aminomethylphenyl- boronic acid HCl Activated_Protein->Conjugation Conjugate Protein-Boronic Acid Conjugate Conjugation->Conjugate Purification Purification (e.g., Dialysis) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: General workflow for protein conjugation with 4-aminomethylphenylboronic acid.

Safety and Handling

This compound is harmful if swallowed.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a remarkably versatile reagent with significant applications in drug discovery and chemical biology. Its ability to participate in robust carbon-carbon bond-forming reactions, act as a potent enzyme inhibitor, and serve as a scaffold for bioconjugation and PET tracer development underscores its importance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their scientific endeavors.

References

  • Weston, G. S., Blázquez, B., & Shoichet, B. K. (1998). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. Journal of medicinal chemistry, 41(22), 4357–4366.
  • Tondi, D., Powers, R. A., Negri, M. C., Caselli, E., Blázquez, J., Costi, M. P., & Shoichet, B. K. (2001). Structure-based design and in-parallel synthesis of inhibitors of AmpC beta-lactamase. Chemistry & biology, 8(5), 593–609.
  • Cain, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS infectious diseases, 5(10), 1755–1765.
  • Kumar, V., Viviani, S. L., Ismail, J., Agarwal, S., Bonomo, R. A., & van den Akker, F. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PloS one, 16(5), e0251242.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323.
  • Powers, R. A., & Shoichet, B. K. (2002). Structure-based approach for binding site identification on AmpC beta-lactamase. Journal of medicinal chemistry, 45(15), 3222–3234.
  • Morandi, F., et al. (2020). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. European journal of medicinal chemistry, 192, 112185.
  • Powers, R. A., Caselli, E., Focia, P. J., Shoichet, B. K., & Prati, F. (2001). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Biochemistry, 40(31), 9207–9214.
  • Basuli, F., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Cancers, 15(9), 2589.
  • Bernard-Gauthier, V., et al. (2018). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008.
  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2022, October 9). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond.
  • National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines.
  • National Institutes of Health. (n.d.). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2.
  • PubMed. (2017). Radiosynthesis and evaluation of IGF1R PET ligand [11C]GSK1838705A.
  • ResearchGate. (n.d.). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib.
  • PubMed. (2023). Synthesis and evaluation of a novel PET ligand, a GSK'963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain.
  • ResearchGate. (n.d.). Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau | Request PDF.
  • National Institutes of Health. (n.d.). Simplified and accessible [18F]F-AraG synthesis procedure for preclinical PET.
  • PubMed. (2001). Structure-based discovery of a novel, noncovalent inhibitor of AmpC beta-lactamase.

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An In-depth Technical Guide to 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core structure, properties, synthesis, and critical applications of 4-Aminomethylphenylboronic acid hydrochloride, providing both foundational knowledge and field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Bifunctional Reagent

This compound is a bifunctional organic compound featuring both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety on a stable phenyl ring.[1] This unique structural arrangement makes it an exceptionally valuable building block in modern organic synthesis and medicinal chemistry.[1] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. The primary utility of this reagent lies in its capacity to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex molecular architectures.[2][3] This guide will elucidate the structural characteristics, synthetic methodologies, and key applications that underscore its importance in the laboratory and in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is paramount for its effective application. The hydrochloride salt form ensures that the aminomethyl group is protonated, rendering it less reactive as a nucleophile until liberated by a base.

Core Chemical Structure

The fundamental structure consists of a benzene ring substituted at the 1- and 4-positions with a boronic acid group [-B(OH)₂] and an aminomethyl group [-CH₂NH₃⁺Cl⁻], respectively.

Caption: Structure of this compound.

Physicochemical & Spectroscopic Data

Proper identification and quality assessment are crucial. Below is a summary of key identifiers and properties.

PropertyValueSource
CAS Number 75705-21-4[1][4][5]
Molecular Formula C₇H₁₁BClNO₂[1][4][5]
Molecular Weight 187.43 g/mol [4]
Appearance White to off-white or pale yellow crystalline powder[1]
Solubility Sparingly soluble in water[1]
Infrared Spectrum Conforms to structure[5]

Note: Analytical data is often lot-specific. Buyers should confirm the identity and purity for their specific application.[4]

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling considerations. A common laboratory-scale synthesis proceeds from 4-cyanobenzyl bromide.

Synthetic Workflow Rationale

The synthesis involves a multi-step process designed to introduce the boronic acid functionality without interfering with the precursor to the aminomethyl group. The nitrile serves as a stable precursor that can be reduced to the amine in a later step. The key transformation is the conversion of an aryl halide or triflate to a boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Synthesis_Workflow start Start: 4-Bromobenzonitrile step1 Protection of Nitrile (if necessary) start->step1 step2 Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) step1->step2 step3 Borylation (Quench with Triisopropyl borate) step2->step3 step4 Acidic Hydrolysis (e.g., HCl) step3->step4 step5 Reduction of Nitrile to Amine (e.g., Catalytic Hydrogenation) step4->step5 step6 Final Acidification & Isolation step5->step6 product Product: 4-Aminomethylphenylboronic Acid Hydrochloride step6->product Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (4-Aminomethylphenylboronic acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is widely used in the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals. [3][6]

Building Block in Medicinal Chemistry

The aminomethylphenyl scaffold is a valuable pharmacophore. The amino group provides a site for further functionalization, allowing for the construction of compound libraries for drug discovery. For example, it has been used in the synthesis of kinase inhibitors and other biologically active molecules. [3]

Bioconjugation and Sensor Development

The boronic acid group has a unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature found in saccharides (sugars). [3]This property is exploited in:

  • Saccharide Sensing: Developing fluorescent or colorimetric sensors for glucose and other biologically important sugars.

  • Bioconjugation: Attaching the molecule to glycoproteins on cell surfaces or immobilizing biomolecules onto sensor surfaces. [3]

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the reagent's integrity and ensuring laboratory safety.

ParameterRecommendationRationale
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE including gloves, safety glasses, and a lab coat. [7]Avoid creating dust. Prevents inhalation of the powder and contact with skin and eyes. The compound is classified as an acute oral toxin (Category 4) and can cause irritation. [4]
Storage Store in a tightly sealed container in a cool, dry place. [7][8]Refrigeration is often recommended. [7]The boronic acid group can be sensitive to moisture and oxidation. Anhydride formation (trimerization) can occur upon prolonged storage, reducing reactivity.
Incompatibilities Strong oxidizing agents and strong acids. [7]Can lead to decomposition or violent reactions.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information. [9][10]

Conclusion

This compound is a reagent of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its robust performance in Suzuki-Miyaura coupling and its unique diol-binding capability make it indispensable in drug discovery, diagnostics, and materials science. A comprehensive understanding of its structure, properties, and reactivity, as detailed in this guide, is the foundation for leveraging its full potential in innovative scientific applications.

References

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh Archives.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (2012). ResearchGate.

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An In-depth Technical Guide to 4-Aminomethylphenylboronic Acid Hydrochloride: Physicochemical Properties and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical and chemical properties of 4-Aminomethylphenylboronic acid hydrochloride (4-APBA HCl). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure effective application and handling of this versatile chemical building block.

Introduction: A Key Bifunctional Reagent

This compound is a bifunctional organic compound featuring a boronic acid group and an aminomethyl group attached to a benzene ring.[1] This unique structure makes it a valuable reagent in a variety of scientific fields. The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Simultaneously, the primary amine serves as a versatile handle for derivatization, enabling its incorporation into larger molecular frameworks. Its hydrochloride salt form generally enhances stability and modifies its solubility profile.[2]

The compound is widely utilized as a building block in medicinal chemistry for the synthesis of biologically active molecules and in materials science for the development of advanced sensors and polymers.[1][2] Understanding its fundamental physical properties is paramount for its successful storage, handling, and application in experimental design.

Core Physicochemical Properties

The essential properties of this compound are summarized below. These values represent a consolidation of data from various suppliers and databases, providing a reliable reference for laboratory use.

PropertyValueSource(s)
CAS Number 75705-21-4[1][3][4]
Molecular Formula C₇H₁₁BClNO₂[3]
Molecular Weight 187.43 g/mol [4]
Appearance White to off-white or pale yellow crystalline powder/solid[1][3]
Boiling Point 337.7 °C at 760 mmHg[1]
Flash Point 158.1 °C[1]
Solubility Sparingly soluble in water.[1]
IUPAC Name [4-(aminomethyl)phenyl]boronic acid hydrochloride[1][3]
InChI Key HUZNRXFJHYNUMV-UHFFFAOYSA-N[3]
Canonical SMILES B(C1=CC=C(C=C1)CN)(O)O.Cl[3]

Structural and Mechanistic Insights

Molecular Structure and Functional Groups

The utility of 4-APBA HCl is derived directly from its structure. The boronic acid group (-B(OH)₂) is an electrophilic Lewis acid, enabling its participation in transmetalation steps within catalytic cycles. The aminomethyl group (-CH₂NH₂) provides a nucleophilic site and a basic center, which is protonated in the hydrochloride salt form. This protonation prevents undesired side reactions of the amine and improves the compound's shelf-life.

Caption: Chemical structure of this compound.

Solubility Profile: A Practical Perspective

The "sparingly soluble" nature in water is a key practical consideration.[1] This limited solubility arises from the balance between the polar, hydrophilic aminomethyl and boronic acid functions and the nonpolar, hydrophobic phenyl ring. While the hydrochloride salt enhances water solubility compared to the free base, it may still require co-solvents or pH adjustment for complete dissolution in aqueous media, depending on the desired concentration. For organic synthesis, it is often soluble in polar organic solvents like DMSO.

Stability, Storage, and Handling

Recommended Storage Protocol

Proper storage is critical to maintain the integrity of the boronic acid moiety, which can be susceptible to degradation.

cluster_reaction Reversible Binding BoronicAcid B OH OH Complex Boronate Ester Complex O O BoronicAcid->Complex + Aryl 4-Aminomethylphenyl Group Aryl->BoronicAcid:f0 Attached to Diol cis-Diol Containing Molecule (e.g., Glucose) HO HO Diol->Complex Complex->BoronicAcid Reversible (pH dependent)

Caption: Boronic acid binding to a generic cis-diol.

This reversible interaction allows 4-APBA HCl, once incorporated into a larger construct via its amino group, to function as a recognition motif for specific biological targets, making it a powerful tool for researchers in chemical biology and diagnostics.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block whose utility is dictated by its distinct physical and chemical properties. Its bifunctional nature, coupled with the well-defined reactivity of the boronic acid group, provides a vast landscape for chemical innovation. By adhering to the principles of proper storage, handling, and understanding the causality behind its reactivity, researchers can confidently and effectively leverage this compound to achieve their synthetic and application-oriented goals.

References

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4-Aminomethylphenylboronic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminomethylphenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a bifunctional organic compound that has emerged as a critical reagent in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, makes it an exceptionally versatile building block. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the formation of carbon-carbon bonds.[1] Concurrently, the aminomethyl group provides a reactive handle for a variety of chemical transformations, including amide bond formation and other nucleophilic additions, allowing for the straightforward introduction of this motif into complex molecules.

This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this compound. It is designed to serve as a technical resource for scientists engaged in drug discovery and synthetic chemistry, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is typically supplied as a white to pale yellow crystalline powder.[2][3] Its hydrochloride salt form enhances stability and modulates its solubility profile.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 75705-21-4[2]
Molecular Formula C₇H₁₁BClNO₂[2]
Molecular Weight 187.43 g/mol
Appearance White to off-white or pale yellow crystalline powder[2][3]
Solubility Sparingly soluble in water[2]
Boiling Point 337.7 °C at 760 mmHg (Predicted)[2]
Flash Point 158.1 °C (Predicted)[2]
InChI Key HUZNRXFJHYNUMV-UHFFFAOYSA-N[2]

Spectroscopic Characterization

Authenticating the identity and purity of this compound is typically achieved through standard spectroscopic methods. While specific analytical data is lot-dependent, the expected spectral features are well-defined.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule. The aromatic protons on the phenyl ring typically appear as two doublets in the range of 7.0-8.0 ppm. The methylene protons (-CH₂-) adjacent to the amino group would be expected around 4.0 ppm, and the ammonium protons (-NH₃⁺) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The hydroxyl protons of the boronic acid group often appear as a broad singlet as well.

  • ¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the aromatic carbons, with the carbon attached to the boron atom being distinct, along with a signal for the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretches of the ammonium group (broad, ~2800-3100 cm⁻¹), C-H stretches of the aromatic ring (~3000-3100 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), and strong B-O stretches (~1310-1350 cm⁻¹).

Authoritative spectral data can often be found in chemical databases for comparison.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[1][5] This reaction is a cornerstone of modern synthetic chemistry due to its high efficiency, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[6]

Reaction Mechanism: The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its organic group (the 4-aminomethylphenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is critical for this step to proceed.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex R¹-Pd(II)-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OH)₂ (Base) diorgano_pd R¹-Pd(II)-R² transmetal->diorgano_pd red_elim Reductive Elimination diorgano_pd->red_elim red_elim->pd0 Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water or DME/Water mixture, typically 4:1)[1][6]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), the base (2-3 eq.), and the palladium catalyst (0.02-0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture and heat to the desired temperature (typically 80-100 °C) for 4-12 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Pd Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-100°C, 4-12h) solvent->react workup 5. Aqueous Workup react->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Further Applications in Drug Discovery

Beyond its role in Suzuki couplings, this compound is a valuable intermediate for constructing diverse molecular scaffolds.

  • Pharmacophore Introduction: It serves as a precursor for introducing the aminomethylphenyl group, a common structural motif in biologically active compounds.[2]

  • Ligand Synthesis: The compound can be utilized as a ligand in the synthesis of metal complexes for various catalytic applications.[2]

  • β-Lactamase Inhibitors: Boronic acids are known inhibitors of serine proteases, including bacterial β-lactamases. This compound and its derivatives are actively being explored in the development of novel antibiotics and inhibitors to combat antibiotic resistance.[7]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

GHS Hazard Information
CategoryInformation
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed[8]
Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.

Handling:

  • Use in a well-ventilated area or fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Avoid breathing dust.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

  • Refrigeration is often recommended for long-term storage to maintain product quality.[8][9][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined role in modern organic chemistry, particularly in the pharmaceutical industry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the reactive potential of its aminomethyl group, makes it an indispensable tool for the synthesis of complex molecular architectures. By understanding its chemical properties, adhering to established protocols, and observing proper safety procedures, researchers can effectively leverage this reagent to advance their synthetic and drug discovery programs.

References

  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
  • This compound 75705-21-4 wiki. LookChem.
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.
  • 4-Aminophenylboronic acid hydrochloride 95%. Sigma-Aldrich.
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.
  • 4-Aminophenylboronic acid 95%. Sigma-Aldrich.
  • A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem. [Link]
  • SAFETY D
  • SAFETY D
  • This compound, 96%. Thermo Scientific Chemicals.
  • This compound(75705-21-4) 1 h nmr. ChemicalBook.
  • Stability and Storage. MedchemExpress.com.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 4-Aminophenylboronic acid pinacol ester. MedchemExpress.com.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.

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4-Aminomethylphenylboronic acid hydrochloride synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Aminomethylphenylboronic Acid Hydrochloride

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a nucleophilic aminomethyl group and a versatile boronic acid moiety, makes it a valuable building block for a wide range of applications. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a key feature exploited in carbohydrate sensing and the development of targeted drug delivery systems.[1] The aminomethyl group provides a convenient handle for conjugation to other molecules, such as peptides or therapeutic agents, through amide bond formation or other amine-related chemistries.[2]

This guide, intended for researchers and scientists in the field of organic synthesis and drug discovery, provides a detailed overview of a reliable and commonly employed synthetic route to this compound. We will delve into the strategic considerations behind the synthesis, explain the causality of experimental choices, and provide detailed, validated protocols. The core of this strategy involves the use of a protecting group for the amine functionality, followed by a carefully controlled deprotection to yield the final hydrochloride salt.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the nitrogen atom. The primary amine is a reactive functional group that can interfere with reagents used to introduce or manipulate the boronic acid moiety. Therefore, a robust synthetic strategy involves masking the amine with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]

This leads to a key intermediate: 4-(N-Boc-aminomethyl)phenylboronic acid . This protected intermediate can be synthesized from commercially available starting materials. The final step is the acid-mediated cleavage of the Boc group, which concurrently forms the desired hydrochloride salt.

retrosynthesis target 4-Aminomethylphenylboronic acid HCl intermediate 4-(N-Boc-aminomethyl)phenylboronic acid target->intermediate Deprotection (HCl) start1 4-(Aminomethyl)phenylboronic acid intermediate->start1 Amine Protection start2 Di-tert-butyl dicarbonate (Boc)₂O intermediate->start2 Amine Protection

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow: Protection-Deprotection Strategy

The synthesis is executed in two primary stages:

  • Protection Stage: The commercially available 4-(aminomethyl)phenylboronic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

  • Deprotection Stage: The isolated 4-(N-Boc-aminomethyl)phenylboronic acid is treated with a strong acid, typically hydrochloric acid dissolved in an organic solvent like dioxane or methanol. This step efficiently cleaves the Boc group and precipitates the final product as its hydrochloride salt.[4]

The overall workflow is visualized below.

workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Deprotection & Salt Formation start 4-(Aminomethyl)phenylboronic acid reagent1 +(Boc)₂O, Base (e.g., NaHCO₃) start->reagent1 product1 4-(N-Boc-aminomethyl)phenylboronic acid reagent1->product1 reagent2 + HCl in Dioxane product1->reagent2 product2 4-Aminomethylphenylboronic acid HCl reagent2->product2

Sources

A Senior Application Scientist's In-depth Technical Guide to [4-(aminomethyl)phenyl]boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of [4-(aminomethyl)phenyl]boronic acid hydrochloride, a versatile bifunctional molecule pivotal in contemporary drug discovery and development. The IUPAC name for this compound is [4-(aminomethyl)phenyl]boronic acid hydrochloride . This document elucidates its chemical and physical properties, provides detailed protocols for its synthesis and application in key synthetic transformations, and explores its emerging role as a pharmacologically active scaffold. Drawing from established methodologies and recent advancements, this guide is intended to be an essential resource for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility in the synthesis of complex molecules such as kinase inhibitors, and discuss its potential as a serine protease inhibitor.

Compound Identification and Chemical Properties

[4-(aminomethyl)phenyl]boronic acid hydrochloride is a white to off-white crystalline powder.[1] Its bifunctional nature, possessing both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, makes it a highly valuable building block in organic synthesis.

PropertyValueSource(s)
IUPAC Name [4-(aminomethyl)phenyl]boronic acid hydrochloride[2]
CAS Number 75705-21-4[3]
Molecular Formula C₇H₁₁BClNO₂
Molecular Weight 187.43 g/mol [3]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water[1]
Melting Point 240-250 °C[]
Storage 2-8 °C, inert atmosphere[]

Note: For research and manufacturing use only. Not for direct human use.

Synthesis and Purification

The synthesis of [4-(aminomethyl)phenyl]boronic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes have been reported, a common approach involves the transformation of a readily available starting material like 4-cyanobenzaldehyde.

Synthetic Pathway Overview

A representative synthetic scheme is outlined below. This pathway leverages the selective reduction of a nitrile to a primary amine and the conversion of a halide to a boronic acid.

G A 4-Bromobenzonitrile B 4-Bromo-N-(diphenylmethylidene)aniline A->B  Diphenylmethanimine, BF3·OEt2 C [4-(Diphenylmethylideneamino)phenyl]boronic acid B->C  1. i-Bu(n-Bu)2MgLi  2. B(OMe)3 D [4-(aminomethyl)phenyl]boronic acid C->D  HCl (aq) E [4-(aminomethyl)phenyl]boronic acid hydrochloride D->E  HCl

Caption: Synthetic pathway for [4-(aminomethyl)phenyl]boronic acid hydrochloride.

Detailed Experimental Protocol: Lab Scale Synthesis

This protocol is adapted from established literature procedures for the synthesis of similar aminophenylboronic acids.

Step 1: Protection of the Amine

  • To a solution of 4-bromoaniline in a suitable solvent (e.g., toluene), add diphenyl ketone.

  • Introduce a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) to facilitate the formation of the imine.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and purify the resulting 4-bromo-N-(diphenylmethylidene)aniline by recrystallization or column chromatography.

Step 2: Borylation

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected 4-bromoaniline in anhydrous THF and cool to -20 °C.

  • Slowly add a solution of lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi) dropwise, maintaining the temperature below -15 °C.

  • After stirring for 1 hour at -20 °C, add trimethyl borate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Quench the reaction by the slow addition of aqueous HCl.

  • Stir the mixture vigorously to facilitate the hydrolysis of both the boronate ester and the imine protecting group.

  • The product, [4-(aminomethyl)phenyl]boronic acid hydrochloride, will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dry under vacuum.

Key Applications in Drug Discovery and Development

The unique bifunctionality of [4-(aminomethyl)phenyl]boronic acid hydrochloride makes it a valuable reagent in the synthesis of complex molecular architectures for pharmaceutical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. This reaction enables the facile synthesis of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (R1-X) PdII_2 R1-Pd(II)L2-OR' PdII_1->PdII_2 Base (-HX) PdII_3 R1-Pd(II)L2-R2 PdII_2->PdII_3 Transmetalation (R2-B(OR')2) PdII_3->Pd0 Product R1-R2 PdII_3->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the coupling of [4-(aminomethyl)phenyl]boronic acid hydrochloride with an aryl bromide.

Materials:

  • [4-(aminomethyl)phenyl]boronic acid hydrochloride

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 equiv), [4-(aminomethyl)phenyl]boronic acid hydrochloride (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 60-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Role in Kinase Inhibitor Synthesis

The aminomethylphenyl motif is a common feature in many kinase inhibitors, where the amine can form critical hydrogen bonds with the hinge region of the kinase active site. [4-(aminomethyl)phenyl]boronic acid hydrochloride serves as a key building block for introducing this motif via Suzuki-Miyaura coupling.

While specific examples detailing the use of the hydrochloride salt are often found within patent literature, the general strategy involves coupling it with a heterocyclic core that is common in kinase inhibitors.

Serine Protease Inhibition

Arylboronic acids are known to be potent, reversible inhibitors of serine proteases.[5] The boron atom acts as a Lewis acid and is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

The inhibition mechanism involves the formation of a covalent, yet reversible, bond between the boronic acid and the catalytic serine residue. The aminomethyl group can potentially interact with other residues in the active site, enhancing binding affinity and selectivity.

G Enzyme Serine Protease Active Site (Ser-OH, His-Im) Complex Tetrahedral Adduct Enzyme->Complex Nucleophilic attack by Ser-OH Inhibitor [4-(aminomethyl)phenyl]boronic acid Inhibitor->Complex Complex->Enzyme Reversible

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

The binding constants of arylboronic acids to serine proteases are often pH-dependent.[5] The inhibitory activity is influenced by the electronic properties of the substituents on the phenyl ring.

Stability and Degradation

Understanding the stability of [4-(aminomethyl)phenyl]boronic acid hydrochloride is crucial for its storage, handling, and use in reactions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[7]

General Protocol for a Forced Degradation Study:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).

    • Photolytic Stress: Expose a solution to UV and visible light.

  • Analyze the samples at various time points by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.

Safety and Handling

[4-(aminomethyl)phenyl]boronic acid hydrochloride is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

[4-(aminomethyl)phenyl]boronic acid hydrochloride is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with its potential as a pharmacophore in enzyme inhibition, underscores its versatility. This guide has provided a detailed overview of its properties, synthesis, and key applications, offering a foundation for its effective use in research and development. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks will undoubtedly expand.

References

  • Peptides. (n.d.). 4-Aminomethylphenylboronic acid hydrochloride - (CAS 75705-21-4).
  • Rawn, J. D. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • ResearchGate. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
  • National Center for Biotechnology Information. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • SciSpace. (2016). Forced Degradation Studies.
  • MedCrave. (2016). Forced Degradation Studies.
  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review.
  • RJPT. (2018). Stability Indicating Forced Degradation Studies.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

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An In-depth Technical Guide to the Safe Handling of 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for 4-Aminomethylphenylboronic acid hydrochloride (CAS No. 75705-21-4). It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their laboratories. Beyond a simple recitation of safety data, this document offers practical insights and detailed protocols to ensure the safe and effective use of this compound, grounded in scientific principles and field-proven experience.

Compound Profile and Significance

This compound is a bifunctional organic compound featuring both a boronic acid and an aminomethyl group. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds. The aminomethyl group provides a site for further functionalization, making it a key component in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1]

PropertyValueSource
CAS Number 75705-21-4[2][3]
Molecular Formula C₇H₁₁BClNO₂[2][3]
Molecular Weight 187.43 g/mol [2][3]
Appearance White to off-white or pale yellow crystalline powder[1][4]
Solubility Sparingly soluble in water[1]
Storage Conditions Ambient temperatures, though some suppliers recommend 0-6°C for long-term stability.[1][5]

Hazard Identification and Risk Assessment

From a safety perspective, this compound is classified as acutely toxic if swallowed. The primary route of occupational exposure is through ingestion, though skin and eye contact, as well as inhalation of the powder, should also be avoided.

GHS Classification:

ClassificationCodePictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed

Risk Assessment Workflow:

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound in a laboratory setting. This process is a cornerstone of a robust safety culture.

risk_assessment_workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine Identify_Hazards Identify Hazards (Acute Oral Toxicity, Skin/Eye Irritation) Evaluate_Exposure_Routes Evaluate Exposure Routes (Ingestion, Inhalation, Dermal) Identify_Hazards->Evaluate_Exposure_Routes leads to Assess_Risks Assess Risks (Likelihood & Severity) Evaluate_Exposure_Routes->Assess_Risks informs Engineering_Controls Engineering Controls (Fume Hood, Ventilated Balance Enclosure) Assess_Risks->Engineering_Controls dictates need for Administrative_Controls Administrative Controls (SOPs, Training, Labeling) Engineering_Controls->Administrative_Controls supplemented by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE reinforced with Monitor_Effectiveness Monitor Effectiveness PPE->Monitor_Effectiveness effectiveness is monitored Review_Procedures Review & Update Procedures Monitor_Effectiveness->Review_Procedures feedback for

Caption: A systematic approach to risk assessment for handling this compound.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid is crucial. The following protocols are based on established guidelines for handling boronic acid derivatives.

Exposure Protocol:

Exposure RouteFirst-Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention. If the person is conscious, provide them with plenty of water to drink.[6]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Emergency Response Flowchart:

This flowchart outlines the critical decision-making steps in the event of an accidental exposure.

emergency_response Exposure_Occurs Exposure Occurs Assess_Scene_Safety Assess Scene for Safety Exposure_Occurs->Assess_Scene_Safety Remove_from_Exposure Remove from Exposure Source Assess_Scene_Safety->Remove_from_Exposure Administer_First_Aid Administer Appropriate First-Aid (Based on Exposure Route) Remove_from_Exposure->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Inform_Supervisor Inform Laboratory Supervisor Seek_Medical_Attention->Inform_Supervisor Document_Incident Document the Incident Inform_Supervisor->Document_Incident

Caption: A clear workflow for responding to an exposure incident.

Handling, Storage, and Disposal

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Safe Handling Practices:

  • Engineering Controls: Always handle this compound in a well-ventilated area. For weighing and transferring the solid, a ventilated balance enclosure or a chemical fume hood is strongly recommended to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required:

    • Eye Protection: Safety glasses with side shields or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • While ambient temperatures are generally acceptable for short-term storage, refrigeration (0-6°C) is recommended for long-term storage to prevent potential degradation.[1][5]

Disposal Protocol:

All waste containing this compound must be treated as hazardous waste.

  • Segregation:

    • Solid Waste: Collect unreacted compound and contaminated materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EH&S) office. Follow all local, state, and federal regulations. Do not dispose of down the drain.

Chemical Lifecycle Management:

This diagram illustrates the journey of the chemical within a research environment, emphasizing safety at each stage.

chemical_lifecycle Procurement Procurement & Receipt Storage Secure Storage Procurement->Storage -> Handling Safe Handling & Experimentation Storage->Handling -> Waste_Collection Waste Segregation & Collection Handling->Waste_Collection -> Disposal EH&S Disposal Waste_Collection->Disposal ->

Caption: The lifecycle of this compound in the lab.

Toxicological and Ecological Profile

Mechanism of Action and Toxicity:

While a detailed toxicological profile for this compound is not extensively published, the toxicity of boronic acids, in general, is an area of active research. Some arylboronic acids have been found to be weakly mutagenic in microbial assays, suggesting they should be handled as potentially genotoxic impurities. The boronic acid moiety can interact with biological molecules, including forming reversible covalent complexes with diols, such as those found in sugars and some amino acids. This interaction is the basis for their use in sensors but also suggests a potential mechanism for toxicity through interference with biological pathways. It is presumed that the acute oral toxicity (H302) is due to systemic effects following absorption from the gastrointestinal tract.

Ecological Information:

Specific ecotoxicity data for this compound is limited. However, as with many synthetic organic compounds, it should be assumed to be harmful to aquatic life. Therefore, it is imperative to prevent its release into the environment by following proper disposal procedures.

References

  • This compound 75705-21-4 wiki. [URL: https://www.guidechem.com/wiki/4-aminomethylphenylboronic-acid-hydrochloride-75705-21-4.html]
  • Proper Disposal of 4-Methylpyridine-2-boronic acid: A Step-by-Step Guide - Benchchem. [URL: https://www.benchchem.com/blog/proper-disposal-of-4-methylpyridine-2-boronic-acid-a-step-by-step-guide]
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004781]
  • This compound, 96% 250 mg | Contact Us. [URL: https://www.thermofisher.com/chemical-product/A35884.html]
  • Proper Disposal of 1,10-Phenanthroline-2-boronic Acid: A Guide for Laboratory Professionals - Benchchem. [URL: https://www.benchchem.
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/CDS004781]
  • 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminophenylboronic-acid]
  • 4-Aminophenylboronic acid hydrochloride 95% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708887]
  • This compound - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=75705-21-4]
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-service/technical-documents/sds-lookup.html/product-number/CDS004781]
  • 4-Aminophenylboronic acid 95 80460-73-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708887]
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. [URL: https://www.bsu.edu/web/ehs/-/media/www/departmentalcontent/ehs/pdfs/waste/drains.pdf?la=en&hash=4A18B0930C8638C697F3E2F497D6B9258B8C6C38]
  • 4 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC375320050]
  • LABORATORY WASTE DISPOSAL GUIDELINES - University of Wollongong. [URL: https://www.uow.edu.au/content/groups/public/@web/@ohs/documents/doc/uow016916.pdf]
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An In-depth Technical Guide to the Solubility of 4-Aminomethylphenylboronic Acid Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

4-Aminomethylphenylboronic acid hydrochloride is a pivotal reagent in modern organic synthesis and medicinal chemistry, serving as a critical building block in the construction of complex molecules. Its utility in cross-coupling reactions and as a component of biologically active compounds is well-established.[1] However, a comprehensive understanding of its solubility profile in common organic solvents—a fundamental parameter for reaction optimization, purification, and formulation—remains a critical knowledge gap for many researchers.

This technical guide moves beyond a simple recitation of data. Instead, it provides a foundational understanding of the physicochemical properties governing the solubility of this compound. More importantly, it equips researchers with a robust, self-validating experimental framework to determine its solubility in any solvent system of interest. This document is designed for the practicing scientist, offering both the "how" and the "why" to ensure reliable and reproducible results in the laboratory.

Physicochemical Properties Governing Solubility

The solubility of this compound is a multifactorial property dictated by its unique molecular structure. As a hydrochloride salt, it possesses both ionic and covalent characteristics, which in turn influence its interactions with various solvents.

Key Molecular Features:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is capable of hydrogen bonding, both as a donor (from the -OH groups) and an acceptor (at the oxygen atoms). It is also a mild Lewis acid. The boronic acid group can undergo reversible dehydration to form a cyclic anhydride known as a boroxine, a process that can complicate solubility studies.[2][3]

  • Aminomethyl Group (-CH₂NH₂): The primary amine is basic and, in the hydrochloride salt form, exists as an ammonium chloride (-CH₂NH₃⁺Cl⁻). This ionic character significantly enhances its affinity for polar solvents.

  • Phenyl Ring: The aromatic ring provides a nonpolar surface area, contributing to potential solubility in less polar organic solvents through van der Waals interactions.

  • Hydrochloride Salt: The salt form introduces ionic character, which generally favors solubility in polar protic solvents that can effectively solvate the ions.

The interplay of these features means that this compound will exhibit its highest solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility is expected to be limited in nonpolar, aprotic solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C₇H₁₁BClNO₂[1]
Molecular Weight 187.43 g/mol
Appearance White to off-white or pale yellow crystalline powder[1][4]
ACD/LogP 0.46[1]
Hydrogen Bond Donors 4[1]
Hydrogen Bond Acceptors 3[1]

General Solubility Trends for Boronic Acids

While specific quantitative data for this compound is not extensively published, general trends observed for phenylboronic acid and its derivatives can provide valuable guidance. Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] The introduction of polar substituents, such as the aminomethyl group in the target molecule, is expected to further enhance solubility in polar solvents. The hydrochloride salt form will amplify this effect.

Esterification of the boronic acid group, for instance with pinacol, generally increases solubility in a broad range of organic solvents compared to the parent acid.[5][7] This underscores the significant role of the free boronic acid group in dictating solubility behavior.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8][9] This technique is considered the gold standard in pharmaceutical and chemical research for its accuracy and reproducibility.[10][11] The following protocol is a detailed, step-by-step guide for its implementation.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. At this point, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically, providing the equilibrium solubility value.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add excess 4-aminomethylphenylboronic acid HCl to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours). A->B C Allow solid to settle. B->C D Withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids. D->E F Dilute the filtered sample with a suitable mobile phase. E->F G Analyze by a validated analytical method (e.g., HPLC-UV). F->G H Calculate concentration against a standard curve. G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound

  • Organic solvents of interest (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Preparation of Slurries:

    • To a series of glass vials, add a pre-weighed excess amount of this compound. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add approximately 10-20 mg of the solid to 1-2 mL of the chosen solvent.

    • Record the exact volume of solvent added to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to prevent artificially high results.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like TFA to ensure good peak shape) is a common starting point.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Factors Influencing Experimental Accuracy

Achieving trustworthy solubility data requires careful attention to several experimental variables.

G cluster_factors Key Influencing Factors center Accurate Solubility Measurement T Temperature Control center->T Thermodynamic Equilibrium E Equilibration Time center->E Ensures Saturation P Purity of Compound & Solvent center->P Avoids Impurity Effects S Solid Phase Characterization center->S Polymorphism/ Hydration State A Analytical Method Validation center->A Reliable Quantification

Caption: Critical Factors for Accurate Solubility Data.

  • Temperature: Solubility is temperature-dependent. Precise temperature control during the equilibration phase is crucial for reproducibility.[11]

  • Purity: The purity of both the this compound and the organic solvent must be high to avoid erroneous results.

  • Equilibration Time: Insufficient agitation time will lead to an underestimation of solubility. It is essential to confirm that equilibrium has been reached.

  • Solid State: The crystalline form (polymorphism) of the solid can impact its solubility. Ensure consistency in the solid material used for the experiments.

  • pH (for buffered or aqueous-organic systems): While this guide focuses on neat organic solvents, if working with mixed solvent systems containing water, the pH can dramatically influence the ionization state of the aminomethyl group and thus the solubility.

Conclusion and Best Practices

References

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  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data.
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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
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4-Aminomethylphenylboronic acid hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Aminomethylphenylboronic Acid Hydrochloride

For researchers, medicinal chemists, and drug development professionals, the integrity of starting materials is paramount. This compound is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules through cross-coupling reactions and as a component in chemical sensors. However, the boronic acid functional group, while highly useful, is susceptible to degradation, posing significant challenges to its long-term storage and in-use stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights and protocols to ensure its integrity from receipt to reaction.

Chemical Profile and Intrinsic Stability

This compound (CAS No: 75705-21-4) is a bifunctional molecule featuring a boronic acid moiety susceptible to various degradation pathways and an aminomethyl group that influences its solubility and reactivity.[1][2] Understanding its fundamental chemical properties is the first step in mastering its handling.

Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[3][4] This equilibrium is central to both its reactivity and its instability. The hydrochloride salt form helps to stabilize the amine group, but the overall stability of the compound is dictated by the vulnerabilities of the carbon-boron bond.

PropertyValueSource
CAS Number 75705-21-4[1]
Molecular Formula C₇H₁₁BClNO₂
Molecular Weight 187.43 g/mol
Appearance White to off-white or pale yellow crystalline powder[2]
Form Solid

The Core Challenge: Degradation Pathways

The utility of this compound is counterbalanced by its susceptibility to two primary degradation pathways: protodeboronation and oxidation. These processes are not merely theoretical; they can significantly impact yield, purity, and the overall success of a synthetic campaign.

Protodeboronation: The Hydrolytic Pathway

Protodeboronation is the most common degradation pathway for aryl boronic acids.[3][5] It is a hydrolytic process wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 4-aminomethylbenzene (a derivative of aniline) and boric acid.[5]

This reaction is highly dependent on environmental factors:

  • pH: The rate of protodeboronation is significantly influenced by pH. Many boronic acids exhibit a U-shaped stability curve, with maximum stability in a mildly acidic range and accelerated decomposition in strongly acidic or, more commonly, strongly basic conditions.[3] The increased reactivity at high pH is often attributed to the formation of the more reactive tetrahedral boronate anion.[3]

  • Moisture: As a hydrolytic reaction, the presence of water is a prerequisite. The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This makes stringent control of moisture essential during storage and handling.

Oxidative Deboronation: The Oxidative Pathway

Boronic acids are also vulnerable to oxidation, which converts the boronic acid group into a hydroxyl group, resulting in the formation of 4-(aminomethyl)phenol.[7][8] This process can be initiated by various oxidizing agents, including atmospheric oxygen and residual peroxides in solvents.[5][9] The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom, followed by rearrangement and hydrolysis.[7][8] This pathway is a critical consideration, especially for reactions run over extended periods or when using solvents prone to peroxide formation (e.g., THF, ether).

DegradationPathways cluster_main 4-Aminomethylphenylboronic acid HCl cluster_path1 Protodeboronation cluster_path2 Oxidative Deboronation start H₂N-CH₂-Ph-B(OH)₂·HCl prod1 4-Aminomethylbenzene (H₂N-CH₂-Ph-H) start->prod1 + H₂O (pH dependent) prod2 4-(Aminomethyl)phenol (H₂N-CH₂-Ph-OH) start->prod2 + [O] (e.g., H₂O₂, O₂)

Caption: Primary degradation pathways for 4-Aminomethylphenylboronic acid HCl.

Best Practices for Storage and Handling

A proactive stability management strategy is essential. The following recommendations are synthesized from safety data sheets and extensive field experience to maximize the shelf-life and in-use viability of the compound.

Long-Term Storage

The primary objective for long-term storage is to mitigate exposure to moisture, heat, light, and oxygen.

ParameterRecommended ConditionRationale
Temperature Keep refrigerated (2-8 °C)Slows the rate of thermal decomposition and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Tightly closed containerPrevents ingress of moisture and air.[1][6][10] The compound is hygroscopic.[6]
Location Dry, cool, and well-ventilated placeGeneral best practice for chemical storage to ensure a stable environment.[1][11]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong basesPrevents accelerated decomposition through chemical reaction.[6][12]
Handling and In-Use Stability

Proper handling is critical, especially when preparing solutions.

  • Weighing: Weigh the compound promptly in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere.

  • Solution Preparation: Aqueous solutions are susceptible to hydrolysis and should be prepared fresh immediately before use.[5] If a solution must be stored, even for a short period, it should be kept cold, protected from light, and purged with an inert gas.

  • Solvent Choice: For non-aqueous applications, use dry, aprotic solvents to prevent protodeboronation.[5] Ensure solvents are free from peroxides to avoid oxidative degradation.[5]

Assessing Stability: A Forced Degradation Protocol

Trustworthiness in research demands self-validating systems. A forced degradation study is the gold standard for understanding the stability profile of a compound under your specific experimental conditions. It helps identify potential degradants and is crucial for developing a stability-indicating analytical method (e.g., HPLC) that can accurately quantify the parent compound in the presence of its degradation products.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (Aliquot Stock) cluster_analysis Analysis stock Prepare Stock Solution in Acetonitrile/Water control Control (Unstressed, dark, cold) stock->control acid Acid Hydrolysis (e.g., 0.1 N HCl) stock->acid base Base Hydrolysis (e.g., 0.1 N NaOH) stock->base ox Oxidation (e.g., 3% H₂O₂) stock->ox thermal Thermal Stress (e.g., 60 °C) stock->thermal photo Photolytic Stress (UV Light) stock->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV / UPLC-MS sampling->analysis

Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation of this compound

Objective: To identify the degradation products and assess the stability of the compound under various stress conditions.[5]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Volumetric flasks and vials

  • HPLC or UPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Control: Keep one vial unstressed, wrapped in foil, and stored at 2-8 °C.[5]

    • Acid Hydrolysis: Add 0.1 N HCl to an aliquot.[5]

    • Base Hydrolysis: Add 0.1 N NaOH to an aliquot.[5]

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot.[5]

    • Thermal Stress: Place an aliquot in a controlled temperature oven (e.g., 60 °C).[5]

    • Photolytic Stress: Expose an aliquot to a calibrated UV light source in a photostability chamber.[5]

  • Sampling and Analysis:

    • Withdraw samples from each stressed vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • If necessary, quench the reaction before analysis (e.g., neutralize the acidic and basic samples).

    • Analyze all samples, including the control, by a suitable, validated HPLC-UV or UPLC-MS method. The method must be capable of separating the main peak of the intact compound from any new peaks corresponding to degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.

    • Identify the retention times of new peaks, which correspond to degradation products. Mass spectrometry (MS) data is invaluable for proposing structures for these degradants.

This systematic approach provides invaluable data on the compound's liabilities, enabling researchers to make informed decisions about reaction conditions, solvent selection, and storage to preserve the integrity of this critical reagent.

References

  • Kubáň, P., et al. (2012). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Ambrose, K., et al. (2020). Using Visible Light to Tune Boronic Acid-Ester Equilibria. Journal of the American Chemical Society.
  • Ambrose, K., et al. (2020). Using Visible Light to Tune Boronic Acid−Ester Equilibria. Journal of the American Chemical Society.
  • Using light to control boronic-acid- ester equilibria. (2020). Morressier.
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). Semantic Scholar.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Chemistry Of Boronic Esters. (2019). AA Blocks.
  • Using Visible Light to Tune Boronic Acid-Ester Equilibria. (2020). SciSpace.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). PubMed.
  • Degradation pathway of drug. (n.d.). ResearchGate.
  • Effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives. (2019). Middle East Technical University.
  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. (n.d.). PMC - PubMed Central.
  • Simplified 3-aminophenylboronic acid (APBA) equilibrium in the presence of glucose. (n.d.). ResearchGate.
  • Pathways of chemical degradation of polypeptide antibiotic bacitracin. (n.d.). PubMed.
  • This compound. (n.d.). Peptides.

Sources

A Senior Application Scientist's Guide to 4-Aminomethylphenylboronic Acid Hydrochloride: From Sourcing to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Aminomethylphenylboronic acid hydrochloride (4-APBA HCl). This versatile building block is a cornerstone in modern medicinal chemistry and bioconjugation. This guide moves beyond a simple cataloging of facts to deliver field-proven insights into sourcing high-quality material, understanding its critical chemical behaviors, and implementing robust experimental protocols. We will delve into the nuances of its application in Suzuki-Miyaura cross-coupling reactions and bioconjugation strategies, providing not just step-by-step instructions, but the underlying scientific rationale for each experimental choice. This document is designed to empower researchers to confidently and effectively utilize 4-APBA HCl in their discovery and development workflows.

Introduction: The Strategic Importance of this compound in Modern Chemistry

This compound, with the CAS Registry Number 75705-21-4, is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry, chemical biology, and materials science.[1] Its structure, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, makes it an exceptionally versatile reagent.[1]

The boronic acid functional group is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4][5] This reaction is a mainstay in the synthesis of complex organic molecules, including a vast array of pharmaceuticals.[2][6][7][8] Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is the foundation of their use in bioconjugation, enabling the specific labeling and targeting of glycoproteins and other biomolecules.[9]

The aminomethyl group provides a convenient handle for further chemical modifications, often through amide bond formation.[9] This dual functionality allows for the integration of the phenylboronic acid motif into larger molecular architectures, such as peptides, polymers, and nanoparticles.[9][10] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

This guide will provide a detailed examination of this critical reagent, from the practical considerations of sourcing to the intricacies of its most common and impactful applications.

Sourcing and Specification Analysis of Commercial this compound

The success of any synthetic or conjugation strategy begins with high-quality starting materials. For this compound, purity and proper characterization are paramount. Below is a comparative analysis of offerings from prominent commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

SupplierProduct Number (Example)Purity (Typical)FormKey Considerations
Thermo Scientific Chemicals AC35884250096%SolidProvides basic safety and handling information.[11]
Sigma-Aldrich (Merck) CDS004781Not specifiedSolidSold under the "AldrichCPR" line for early discovery research; the buyer is responsible for confirming identity and purity. All sales are final.[12]
Sigma-Aldrich (Merck) 70888795%PowderProvides more detailed safety information and application notes.
Ambeed A52259798%SolidProvides basic properties and safety information.[13]
ChemUniverse ---Offers the product and provides a quote upon request.[14][15]

Expert Insight: The "AldrichCPR" offering from Sigma-Aldrich is intended for exploratory work where a researcher is willing to perform their own analytical validation.[12] For applications in later-stage drug development or for quantitative studies, sourcing from suppliers that provide a detailed CoA with purity assessment by methods such as NMR and HPLC is strongly recommended.

Core Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2][3][5] this compound serves as a versatile building block in these reactions, allowing for the introduction of the aminomethylphenyl moiety into a wide range of molecular scaffolds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R-X) to form a Pd(II) complex.[2][5]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][3][5] The base is crucial for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.[2][5]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (e.g., Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - 4-APBA HCl - Aryl Halide - Base Catalyst Add Catalyst: - Palladium Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir (e.g., 80-100°C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Purify Purification (Column Chromatography) Extract->Purify Product Isolated Product Purify->Product Bioconjugation_Workflow cluster_activation Protein Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification Protein Protein in Activation Buffer EDC_NHS Add EDC/NHS Protein->EDC_NHS Activated_Protein NHS-activated Protein EDC_NHS->Activated_Protein APBA Add 4-APBA HCl Activated_Protein->APBA Conjugated_Protein 4-APBA Conjugated Protein APBA->Conjugated_Protein Quench Add Quenching Buffer Conjugated_Protein->Quench Purify Purification (Dialysis/SEC) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Sources

A Senior Application Scientist's Guide to the Spectral Characterization of 4-(Aminomethyl)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise characterization of molecular entities is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. For researchers and scientists, the ability to unequivocally confirm the structure and purity of a compound is paramount. This guide is intended to serve as an in-depth technical resource for the spectral analysis of 4-(aminomethyl)phenylboronic acid hydrochloride, a versatile building block in medicinal chemistry. Our approach transcends a simple recitation of data. As a senior application scientist, my objective is to provide a narrative that intertwines validated analytical protocols with the underlying scientific principles, thereby empowering you to not only interpret spectral data but also to critically evaluate its integrity.

Introduction to 4-(Aminomethyl)phenylboronic Acid Hydrochloride: A Molecule of Interest

4-(Aminomethyl)phenylboronic acid hydrochloride, with the chemical formula C₇H₁₁BClNO₂ and a molecular weight of 187.43 g/mol , is a bifunctional organic compound of significant interest in the field of medicinal chemistry.[1][2] Its structure incorporates a phenylboronic acid moiety, a well-established pharmacophore known for its ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems. The presence of a primary aminomethyl group provides a reactive handle for conjugation to other molecules, making it a valuable synthon for the construction of more complex pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many biological applications.

To ensure the fidelity of this molecule in any research endeavor, a comprehensive spectral analysis is indispensable. This guide will delve into the core analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 4-(aminomethyl)phenylboronic acid hydrochloride, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is critical for acquiring high-quality, reproducible NMR data. The following procedure is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to solubilize the hydrochloride salt and its high polarity help in obtaining sharp signals for the exchangeable protons (B(OH)₂ and NH₃⁺).

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of 4-(aminomethyl)phenylboronic acid hydrochloride into a clean, dry NMR tube. Add ~0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex the tube to ensure complete dissolution. A brief sonication may be applied if necessary.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used, though referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is also a common and acceptable practice.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay to ensure quantitative integration where necessary.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum should be acquired. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required compared to the ¹H spectrum.

Diagram of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load Sample Ready setup Setup Experiment (1H & 13C) load->setup acquire Acquire Spectra setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process Raw Data (FID) analyze Analyze Spectra (Peak Picking, Integration, Assignment) process->analyze report Generate Report analyze->report conclusion conclusion

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The expected signals for 4-(aminomethyl)phenylboronic acid hydrochloride are detailed below.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3 (broad s)singlet3HNH₃⁺
~8.0 (broad s)singlet2HB(OH)₂
~7.8 (d, J ≈ 8 Hz)doublet2HAr-H (ortho to B(OH)₂)
~7.4 (d, J ≈ 8 Hz)doublet2HAr-H (ortho to CH₂NH₃⁺)
~4.0 (s)singlet2HCH₂

Interpretation:

  • The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing boronic acid group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the aminomethyl group.

  • The methylene protons (CH₂) adjacent to the positively charged nitrogen are deshielded and appear as a singlet.

  • The protons of the ammonium (NH₃⁺) and boronic acid (B(OH)₂) groups are acidic and their signals are often broad due to chemical exchange with residual water in the solvent. Their chemical shifts can also be concentration and temperature dependent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~140Ar-C (para to B(OH)₂)
~135Ar-C (ortho to B(OH)₂)
~130 (broad)Ar-C (ipso to B(OH)₂)
~128Ar-C (ortho to CH₂NH₃⁺)
~45CH₂

Interpretation:

  • The spectrum will show four signals for the aromatic carbons due to the symmetry of the para-substituted ring.

  • The carbon atom directly attached to the boron (ipso-carbon) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. This is a key diagnostic feature for organoboronic acids.

  • The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

  • The methylene carbon (CH₂) appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation and Data Acquisition:

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental contributions.

  • Sample Application: A small amount of the solid 4-(aminomethyl)phenylboronic acid hydrochloride is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The sample spectrum is recorded. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Diagram of the IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Solid Sample on ATR Crystal background Collect Background Spectrum sample Collect Sample Spectrum background->sample process Process Spectrum (Baseline Correction) sample->process Raw Spectrum analyze Identify Characteristic Absorption Bands process->analyze report Generate Report analyze->report conclusion conclusion

Caption: A typical workflow for FTIR-ATR analysis.

IR Spectral Data and Interpretation

The IR spectrum of 4-(aminomethyl)phenylboronic acid hydrochloride will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400-3200 (broad)O-H stretch (boronic acid, hydrogen-bonded)Strong
3200-2800 (broad)N-H stretch (ammonium salt)Strong, broad
~3030C-H stretch (aromatic)Medium
~2900C-H stretch (aliphatic CH₂)Medium
~1600, ~1500C=C stretch (aromatic ring)Medium to strong
~1350B-O stretch (asymmetric)Strong
~1090B-C stretchMedium
~830C-H out-of-plane bend (para-disubstituted)Strong

Interpretation:

  • The broad absorption in the high-frequency region (3400-2800 cm⁻¹) is a composite of the O-H stretching of the boronic acid, which is typically hydrogen-bonded, and the N-H stretching of the ammonium group.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the phenyl ring and the methylene group.

  • The characteristic C=C stretching bands in the 1600-1500 cm⁻¹ region are indicative of the aromatic ring.

  • A strong, broad band around 1350 cm⁻¹ is a hallmark of the asymmetric B-O stretching vibration in boronic acids.

  • The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source is well-suited for this polar and pre-ionized compound.

Sample Preparation and Data Acquisition:

  • Sample Solution: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Infusion: The sample solution is infused into the ESI source at a low flow rate.

  • Ionization: ESI in positive ion mode is the logical choice, as the aminomethyl group will be readily protonated.

  • Mass Analysis: The mass spectrum is acquired over a suitable m/z range.

Diagram of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source dissolve->infuse Sample Solution ionize Ionize (Positive Mode) infuse->ionize analyze_mass Mass Analysis ionize->analyze_mass process Process Mass Spectrum analyze_mass->process Raw Mass Spectrum identify_peaks Identify Molecular Ion & Fragments process->identify_peaks report Generate Report identify_peaks->report conclusion conclusion

Caption: A generalized workflow for ESI-MS analysis.

Mass Spectral Data and Interpretation

The mass spectrum will provide the molecular weight and can reveal characteristic fragmentation patterns.

m/z (Mass-to-Charge Ratio) Assignment
152.08[M+H]⁺ (protonated free base)
134.07[M+H - H₂O]⁺

Interpretation:

  • The molecular weight of the free base of 4-(aminomethyl)phenylboronic acid is 151.07 g/mol . In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 152.08. The observation of this peak confirms the molecular weight of the free base.

  • A common fragmentation pathway for boronic acids is the loss of water. Therefore, a fragment ion at m/z ~134.07, corresponding to the loss of a water molecule from the protonated parent ion, is anticipated.

  • It is important to note that the hydrochloride salt itself is not typically observed in the gas phase under ESI conditions.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of 4-(aminomethyl)phenylboronic acid hydrochloride, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides insights into fragmentation pathways. As a senior application scientist, I advocate for this multi-technique approach as the gold standard for the characterization of any novel or commercially sourced chemical entity. By understanding and applying the principles and protocols outlined in this guide, researchers can proceed with confidence in the integrity of their starting materials, a critical step towards reproducible and reliable scientific outcomes.

References

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The Ascendancy of Aminophenylboronic Acids: From Chemical Curiosities to Cornerstones of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Allure of the Boron-Carbon Bond

Within the vast armamentarium of organic chemistry, few functional groups have witnessed as dramatic a rise from relative obscurity to indispensable tool as the boronic acid moiety. These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), possess a unique combination of stability, versatility, and reactivity that has cemented their role in modern synthetic chemistry. The introduction of an amino group onto the phenyl ring of a boronic acid, creating aminophenylboronic acids (APBAs), further enriches this chemical landscape, bestowing these molecules with properties that have proven transformative in the realm of medicinal chemistry and diagnostics.

This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of aminophenylboronic acids. We will delve into the pioneering early syntheses, navigate the evolution of modern synthetic methodologies, and critically examine their profound impact as highly effective enzyme inhibitors. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering not only established protocols but also the underlying scientific rationale that guides experimental design and execution.

Part 1: A Historical Odyssey - The Dawn of Aminophenylboronic Acids

The journey of boronic acids began in 1860, when Edward Frankland reported the first synthesis of a simple alkylboronic acid. However, the path to the more complex and functionally rich aminophenylboronic acids was a gradual one, built upon the foundational work of early 20th-century chemists.

One of the earliest significant contributions to the synthesis of substituted phenylboronic acids came in 1930 from A.D. Ainley and the renowned chemist Frederick Challenger. Their work on the nitration of phenylboronic acid laid the crucial groundwork for accessing amino-substituted derivatives. By treating phenylboronic acid with fuming nitric acid, they successfully prepared nitrophenylboronic acids. Subsequent reduction of these nitro compounds provided a direct route to the corresponding aminophenylboronic acids. This seminal work, for the first time, opened the door to this important class of compounds.

A year later, in 1931, W. Seaman and J. R. Johnson at Cornell University further expanded the synthetic repertoire. Their research focused on the synthesis and properties of various substituted arylboronic acids, including amino- and acetamidophenylboronic acids, contributing valuable data on their chemical behavior.

Despite these early discoveries, for many decades, aminophenylboronic acids remained largely of academic interest. Their true potential began to be realized with the advent of modern cross-coupling reactions and a deeper understanding of their unique biochemical interactions. The paradigm shift occurred with the development and eventual FDA approval in 2003 of Bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma.[1] This landmark event ignited a surge of interest in boronic acids as a privileged scaffold in drug discovery, catapulting aminophenylboronic acids from the pages of historical journals to the forefront of medicinal chemistry research.[1]

Part 2: The Synthetic Toolkit - Crafting Aminophenylboronic Acids

The synthesis of aminophenylboronic acids can be broadly approached through two primary strategies: the reduction of a corresponding nitrophenylboronic acid or the borylation of a pre-functionalized aniline derivative. The choice of method is often dictated by the availability of starting materials, desired substitution pattern, and scalability.

Method 1: Reduction of Nitrophenylboronic Acids

This classical approach, rooted in the early work of Ainley and Challenger, remains a robust and widely used method. It involves the initial synthesis of a nitrophenylboronic acid, followed by reduction of the nitro group to an amine.

This protocol details the catalytic hydrogenation of 4-nitrophenylboronic acid to yield 4-aminophenylboronic acid.

Materials:

  • 4-Nitrophenylboronic acid

  • Methanol (reagent grade)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable round-bottom flask, dissolve 4-nitrophenylboronic acid (e.g., 1.0 g, 5.99 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 10 wt%) to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-aminophenylboronic acid as a solid. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. It offers good activity under mild conditions and is easily removed by filtration.

  • Solvent: Methanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Diatomaceous Earth: This is used as a filter aid to ensure the complete removal of the fine Pd/C catalyst, preventing contamination of the final product.

G cluster_synthesis Synthesis of 4-Aminophenylboronic Acid start 4-Nitrophenylboronic Acid in Methanol reagents H₂, 10% Pd/C start->reagents Add reaction Catalytic Hydrogenation reagents->reaction Conditions workup Filtration through Diatomaceous Earth reaction->workup Purify product 4-Aminophenylboronic Acid workup->product Isolate

Caption: Workflow for the synthesis of 4-aminophenylboronic acid.

Method 2: Miyaura Borylation of Bromoanilines

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylboronic acids. The Miyaura borylation, which couples an aryl halide with a diboron reagent, is a particularly powerful method for preparing boronic esters. These esters, such as the pinacol ester, offer enhanced stability and are often easier to handle and purify than the free boronic acids.[2]

This protocol describes the palladium-catalyzed borylation of 4-bromoaniline with bis(pinacolato)diboron.

Materials:

  • 4-Bromoaniline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc) or another suitable base

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and stir bar, with heating capabilities

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoaniline (e.g., 1.0 g, 5.81 mmol), bis(pinacolato)diboron (1.62 g, 6.39 mmol), potassium acetate (1.71 g, 17.4 mmol), palladium(II) acetate (26 mg, 0.116 mmol, 2 mol%), and triphenylphosphine (61 mg, 0.232 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the 4-bromoaniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4-aminophenylboronic acid pinacol ester as a solid.

Causality Behind Experimental Choices:

  • Pinacol Ester: Bis(pinacolato)diboron is used to form the pinacol ester of the boronic acid. Pinacol esters are generally more stable, less prone to dehydration to form boroxines, and easier to handle and purify compared to the free boronic acids.[2] This stability also prevents premature protodeboronation.

  • Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand like PPh₃, is essential for the catalytic cycle of the Miyaura borylation. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. For more challenging substrates, more electron-rich and bulky ligands (e.g., Buchwald ligands) may be required.

  • Base: A weak base like potassium acetate is crucial. It is proposed to activate the diboron reagent and facilitate the transmetalation step of the catalytic cycle. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.

  • Anhydrous and Inert Conditions: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Anhydrous solvents are used to prevent the hydrolysis of the diboron reagent and the product.

Part 3: Aminophenylboronic Acids in the Spotlight - Enzyme Inhibition

A pivotal application of aminophenylboronic acids lies in their ability to act as potent and often selective inhibitors of enzymes, particularly serine proteases.[3] This class of enzymes, which includes crucial players in physiological processes like digestion (trypsin, chymotrypsin), blood coagulation (thrombin), and inflammation (elastase), relies on a catalytic triad featuring a key serine residue in the active site.

Mechanism of Serine Protease Inhibition

Aminophenylboronic acids exert their inhibitory effect by acting as transition-state analogs. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a stable, tetrahedral covalent adduct, mimicking the transient tetrahedral intermediate formed during normal peptide bond hydrolysis. The stability of this boronate-enzyme complex effectively takes the enzyme out of commission. The interaction is further stabilized by hydrogen bonding within the enzyme's active site, particularly with the oxyanion hole and the catalytic histidine residue.

G cluster_inhibition Mechanism of Serine Protease Inhibition enzyme Serine Protease Active Site Ser-OH His-N inhibitor Aminophenylboronic Acid R-B(OH)₂ enzyme:ser->inhibitor Nucleophilic attack complex Tetrahedral Adduct Ser-O-B⁻(OH)₂-R His-NH⁺ inhibitor->complex Covalent bond formation

Caption: Inhibition of a serine protease by an aminophenylboronic acid.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of aminophenylboronic acids can be finely tuned by modifying their structure. Key SAR observations include:

  • Position of the Amino Group: The position of the amino group (ortho, meta, or para) on the phenyl ring can influence the electronic properties of the boronic acid and its interaction with the enzyme's active site.

  • Substitution on the Amino Group: Acylation or alkylation of the amino group can be used to introduce additional functionalities that can interact with specific pockets in the enzyme's active site, thereby enhancing affinity and selectivity.

  • Substitution on the Phenyl Ring: The addition of other substituents to the phenyl ring can modulate the pKa of the boronic acid and introduce further steric or electronic interactions that influence binding. Electron-withdrawing groups, for instance, can lower the pKa of the boronic acid, making it a better Lewis acid at physiological pH.

Quantitative Analysis of Enzyme Inhibition

The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

InhibitorEnzymeKᵢ (µM)
3-Aminophenylboronic acidChymotrypsin~100
N-Acetyl-3-aminophenylboronic acidChymotrypsin~20
3-Aminophenylboronic acidElastase (porcine pancreatic)~150
Benzeneboronic acidThrombin>1000
Peptidyl-boro-arginine derivativesThrombin<0.001

Note: Kᵢ values are approximate and can vary depending on the specific assay conditions.

This table illustrates how modifications to the basic aminophenylboronic acid scaffold can significantly impact inhibitory potency. For instance, the N-acetylation of 3-aminophenylboronic acid enhances its affinity for chymotrypsin. Furthermore, incorporating the boronic acid into a peptide sequence that mimics the enzyme's natural substrate, as seen with thrombin inhibitors, can lead to exceptionally potent and selective inhibition.

Experimental Protocol: Determination of Kᵢ for a Serine Protease Inhibitor

This protocol outlines a general method for determining the Kᵢ of an aminophenylboronic acid derivative against a serine protease using a chromogenic substrate.

Materials:

  • Serine protease (e.g., chymotrypsin, trypsin) of known concentration

  • Chromogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)

  • Aminophenylboronic acid inhibitor stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. Prepare a solution of the enzyme and the substrate in the assay buffer.

  • Assay Setup: In the wells of a 96-well plate, add a fixed volume of the enzyme solution. Then, add varying concentrations of the inhibitor solution to different wells. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for a set period (e.g., 15-30 minutes) at a constant temperature to allow for the binding equilibrium to be reached.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at regular intervals for a specific duration. The rate of the reaction is determined by the slope of the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each inhibitor concentration.

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration (if determining the mode of inhibition) or plot the fractional activity (vᵢ/v₀) against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and depends on the mechanism of inhibition and the substrate concentration relative to its Michaelis-Menten constant (Kₘ). For a competitive inhibitor: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).

Conclusion and Future Perspectives

From their initial synthesis as chemical curiosities in the early 20th century, aminophenylboronic acids have evolved into indispensable tools in modern chemical biology and drug discovery. Their synthetic accessibility, coupled with their unique ability to reversibly and potently inhibit key enzymes like serine proteases, has positioned them as a privileged scaffold in the design of novel therapeutics. The journey from the foundational work of Ainley and Challenger to the sophisticated applications in targeted enzyme inhibition is a testament to the power of fundamental chemical research to drive innovation in medicine.

As our understanding of disease pathways deepens and synthetic methodologies become even more refined, the future for aminophenylboronic acids and their derivatives appears brighter than ever. The continued exploration of their structure-activity relationships, the development of novel delivery systems, and their application to a wider range of biological targets will undoubtedly lead to the discovery of new and improved therapies for a host of human diseases. The humble aminophenylboronic acid, once a niche molecule, has firmly established its place as a cornerstone of modern medicinal chemistry.

References

  • Ainley, A. D., & Challenger, F. (1930). CCLXXX.—Studies of the boron–carbon linkage. Part I. The oxidation and nitration of phenylboric acid. Journal of the Chemical Society (Resumed), 2171-2180. [Link]
  • Seaman, W., & Johnson, J. R. (1931). O- AND P-TOLYLBORON DIBROMIDES AND RELATED COMPOUNDS. Journal of the American Chemical Society, 53(2), 711-723.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Philippidis, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Mechanistic Chemistry. [Link]
  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.).
  • Philippon, D., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(14), 5143-5154. [Link]
  • Reddit. (2024). Miyaura Borylation troubleshoot.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Koehler, K. F., et al. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]
  • Denmeade, S. R., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Molecular Cancer Therapeutics, 8(7), 1835-1843. [Link]
  • Baker, S. J., et al. (1991). Inhibition of Porcine Elastase and Anhydroelastase by Boronic Acids. Biochemistry, 30(44), 10720-10724. [Link]
  • Kettner, C. A., et al. (1995). Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs. Biochemistry, 34(11), 3750-3757. [Link]
  • Chen, P., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271-3280. [Link]
  • Kettner, C., & Knabb, R. M. (1993). Peptide boronic acid inhibitors of thrombin. Advances in experimental medicine and biology, 340, 109-118. [Link]
  • Powers, J. C., et al. (1984). Compounds that inhibit chymotrypsin and cell replication. Journal of Biological Chemistry, 259(7), 4288-4291.
  • Valenzuela, P., & Bender, M. L. (1970). Binding of Competitive Inhibitors to S-Chymotrypsin in the Alkaline pH Region. Competitive Inhibition Kinetics and Proton-Uptake Measurements. Biochemistry, 9(12), 2440-2446. [Link]
  • Kettner, C. A., et al. (1990). The selective inhibition of thrombin by peptides of boroarginine. Journal of Biological Chemistry, 265(30), 18289-18297.
  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106-15114.
  • Di, S., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7289. [Link]
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Aminomethyl)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminomethylphenyl Moiety

In the landscape of modern drug discovery and materials science, the 4-(aminomethyl)phenyl group represents a critical structural motif. Its presence in a molecule can impart desirable physicochemical properties, including improved solubility and the ability to form key hydrogen bonding interactions with biological targets. 4-(Aminomethyl)phenylboronic acid hydrochloride is a versatile and highly valuable building block that allows for the direct incorporation of this important functionality onto a wide range of molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for achieving this transformation, prized for its high functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2]

This comprehensive guide provides a detailed protocol for the successful Suzuki-Miyaura coupling of 4-(aminomethyl)phenylboronic acid hydrochloride with various aryl halides. It delves into the mechanistic underpinnings of the reaction, offers practical guidance on experimental setup and optimization, and addresses the specific challenges associated with this substrate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (in this case, 4-(aminomethyl)phenylboronic acid) and an organohalide.[3] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

A crucial aspect of this reaction is the role of the base. The boronic acid must be activated by a base to facilitate the transmetalation step.[5] This activation increases the nucleophilicity of the organic group on the boron atom, enabling its transfer to the palladium center. For 4-(aminomethyl)phenylboronic acid hydrochloride, the base serves a dual purpose: it neutralizes the hydrochloride salt to free the aminomethyl group and also activates the boronic acid for the catalytic cycle.

Below is a depiction of the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX ArPdOR Ar-Pd(II)L_n-OR ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Coupled Product) ArPdAr_prime->ArAr_prime ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdOR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Aminomethyl)phenylboronic Acid Hydrochloride

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(aminomethyl)phenylboronic acid hydrochloride with an aryl bromide. Reaction conditions may need to be optimized for different aryl halide substrates.

Materials:

  • 4-(Aminomethyl)phenylboronic acid hydrochloride

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, or ethanol/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(aminomethyl)phenylboronic acid hydrochloride (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 - 4.0 equivalents). The use of excess base is crucial to neutralize the hydrochloride and activate the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is essential to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).[6]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (2-24 hours).[2] Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[2]

The following diagram outlines the general experimental workflow for the Suzuki-Miyaura coupling of 4-(aminomethyl)phenylboronic acid hydrochloride.

Suzuki_Workflow start Start reagents Weigh Reactants: - 4-(Aminomethyl)phenylboronic acid HCl - Aryl Halide - Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Purge with Ar or N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup purify Purify Product (Column Chromatography or Recrystallization) workup->purify end End purify->end

Caption: A generalized workflow for the Suzuki coupling experiment.

Optimization of Reaction Conditions: A Comparative Overview

The success of the Suzuki-Miyaura coupling of 4-(aminomethyl)phenylboronic acid hydrochloride is highly dependent on the choice of catalyst, base, and solvent. Below is a table summarizing various reported conditions for the Suzuki coupling of aminophenylboronic acids and related substrates, providing a starting point for optimization.

Aryl Halide PartnerPalladium Catalyst (mol%)LigandBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (2)PPh₃K₂CO₃ (2.0)DME/Water801285[2]
4-BromoanisoleXPhos Pd G2 (1)XPhosK₃PO₄ (3.0)Ethanol/Water60295[2]
4-BromobenzonitrilePd(OAc)₂ (2)SPhosK₃PO₄ (3.0)1,4-Dioxane/Water806-12High[7]
Aryl ChloridesPd(OAc)₂ (5)SPhos or XPhosK₂CO₃ (3.0)Toluene/Water8522Good to Excellent[8]
Aryl BromidesPd₂(dba)₃ (5)JohnPhosCs₂CO₃ (3.0)THF/Water402.590[9]

Note: Yields are indicative and can vary based on the specific substrates and reaction scale.

Key Considerations and Troubleshooting

  • Substrate Stability: Arylboronic acids can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved.[10] Using freshly prepared solutions and minimizing reaction times can help mitigate this side reaction.

  • Catalyst Choice: For challenging substrates, such as electron-rich aryl chlorides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary.[1]

  • Base Selection: The choice of base can significantly impact the reaction outcome. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly with less reactive aryl halides.

  • Amine Group Interaction: The free amino group in the product can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. In some cases, protection of the amino group (e.g., as a Boc-carbamate) may be beneficial, though many modern catalyst systems tolerate free amines well.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-(aminomethyl)phenylboronic acid hydrochloride is a robust and highly effective method for the synthesis of valuable biaryl compounds. By carefully selecting the catalyst, base, and solvent system, and by adhering to a well-designed experimental protocol, researchers can achieve high yields and purity for a wide range of substrates. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and chemical synthesis, enabling the efficient and reliable incorporation of the 4-(aminomethyl)phenyl motif into complex molecules.

References

  • Buchwald, S. L., & Mauger, C. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Molander, G. A., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry.
  • Szostak, M., & Szostak, M. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Haskel, A., & Keinan, E. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Molander, G. A., & Dreher, S. D. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC.
  • ResearchGate. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ResearchGate. (2020). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC.
  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • ResearchGate. (2011). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
  • Leonori, D., & Tilby, M. J. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • YouTube. (2020). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Li, X. (2024). Aminative Suzuki–Miyaura coupling.
  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Sandiego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • BioMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] A key building block in medicinal chemistry is 4-aminomethylphenylboronic acid hydrochloride, which serves as a crucial intermediate in the creation of a wide array of biologically active molecules.[3] Its incorporation into molecular scaffolds via the Suzuki-Miyaura coupling allows for the introduction of a versatile aminomethylphenyl moiety.

However, the presence of a free amino group and the hydrochloride salt form can present unique challenges in achieving high-yielding and reproducible couplings. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The fundamental steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[4]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3][4]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout="circo"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

"Pd(0)L2" [fillcolor="#F1F3F4", label="Pd(0)L₂"]; "Ar-Pd(II)-X(L2)" [fillcolor="#F1F3F4", label="Ar-Pd(II)-X(L₂)"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#F1F3F4", label="Ar-Pd(II)-Ar'(L₂)"]; "Ar-Ar'" [fillcolor="#FBBC05", label="Ar-Ar'"];

Suzuki_Miyaura_Catalytic_Cycle

Key Considerations for Coupling with this compound

The presence of the aminomethyl group and the hydrochloride salt form necessitates careful consideration of the reaction conditions to ensure optimal outcomes.

Choice of Palladium Catalyst and Ligand

The selection of the palladium source and the accompanying ligand is critical for a successful coupling. While numerous palladium catalysts are available, palladium(II) precatalysts are often favored for their air stability and ready reduction to the active Pd(0) species in situ.[6]

  • Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[3]

  • Palladium(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used in combination with phosphine ligands.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[7] For substrates with functional groups like amines, bulky and electron-rich phosphine ligands such as SPhos and XPhos can be highly effective.[8][9] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

The Role of the Base

The base is a critical component of the Suzuki-Miyaura coupling, as it is required for the activation of the boronic acid for transmetalation.[3] For the coupling of this compound, a sufficiently strong base is needed to neutralize the hydrochloride salt and deprotonate the boronic acid.

  • Common Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed.[3][8]

  • Base Strength: The choice of base can significantly impact the reaction outcome. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base could lead to undesired side reactions.[7]

Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components, including the inorganic base.[7]

  • Aqueous Mixtures: A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, and 1,2-dimethoxyethane (DME).[1][3] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Anhydrous Conditions: In some cases, anhydrous conditions with an organic base may be preferable to avoid protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[7]

Experimental Protocol: A General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.

Materials
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure
  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[3]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C) for the specified time (4-12 hours).[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

dot digraph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor = "#F1F3F4"; "Weigh_Reactants" [label="Weigh Reactants:\n- Aryl Halide\n- Boronic Acid HCl\n- Base"]; "Add_Catalyst" [label="Add Pd Catalyst"]; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor = "#F1F3F4"; "Add_Solvent" [label="Add Degassed Solvent"]; "Inert_Atmosphere" [label="Purge with Inert Gas"]; "Heat_Stir" [label="Heat and Stir\n(e.g., 80-100 °C)"]; "Monitor" [label="Monitor Progress\n(TLC, LC-MS)"]; }

subgraph "cluster_Purification" { label = "Purification"; bgcolor = "#F1F3F4"; "Workup" [label="Aqueous Workup"]; "Purify" [label="Column Chromatography"]; "Product" [label="Pure Product", fillcolor="#FBBC05"]; }

"Weigh_Reactants" -> "Add_Catalyst" -> "Add_Solvent" -> "Inert_Atmosphere" -> "Heat_Stir" -> "Monitor" -> "Workup" -> "Purify" -> "Product"; } end_dot Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These should be considered as starting points for optimization.

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90885-95
4-BromotoluenePd(PPh₃)₄ (5)K₃PO₄DME/H₂O851080-90
1-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100675-85
2-BromopyridineXPhos Pd G3 (2)K₂CO₃Dioxane/H₂O1001270-80

Yields are approximate and can vary based on the specific reaction scale and purification method.

Troubleshooting and Optimization

Despite the robustness of the Suzuki-Miyaura coupling, challenges can arise, particularly with functionalized substrates.

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere, as oxygen can deactivate the catalyst.[7] Consider using a more robust ligand or a precatalyst.

    • Inefficient Transmetalation: The base may be too weak or poorly soluble. Try a stronger base like K₃PO₄ or a different solvent system to improve solubility.[7]

    • Protodeboronation: This side reaction can consume the boronic acid.[7] Consider using anhydrous conditions with an organic base, or a milder base like potassium fluoride (KF).

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halides can occur. This can sometimes be minimized by adjusting the catalyst loading or reaction temperature.

    • Protodeboronation: As mentioned, this leads to the formation of aminomethylbenzene.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable building blocks in drug discovery and development. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to a well-defined experimental protocol, researchers can achieve high yields and reproducible results. Understanding the underlying mechanism and potential pitfalls is key to successfully troubleshooting and optimizing this important transformation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Li, G., et al. (2023). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • BenchChem. (2025). Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids.
  • Cravotto, G., et al. (2020).
  • Smith, A. B., et al. (2023). Preformed Pd(II)
  • Singh, A. K., et al. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

Sources

Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling with 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Bifunctional Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] A particularly valuable building block in medicinal chemistry and materials science is 4-aminomethylphenylboronic acid, which allows for the introduction of a versatile benzylamine moiety. However, its use as the hydrochloride salt introduces a critical challenge: the need for careful and strategic selection of a base.

This application note provides a detailed guide to selecting the optimal base for the Suzuki-Miyaura coupling of 4-aminomethylphenylboronic acid HCl. We will delve into the underlying acid-base chemistry, compare common inorganic and organic bases, and provide a robust, step-by-step protocol to ensure successful and reproducible outcomes.

The Critical Role of the Base: A Dual Mandate

In the Suzuki-Miyaura catalytic cycle, the base performs a crucial function: it activates the boronic acid for the transmetalation step.[2] This is achieved by converting the neutral, trigonal boronic acid into a more nucleophilic, tetracoordinate boronate species.[3][4]

When using 4-aminomethylphenylboronic acid HCl, the base has a dual role:

  • Neutralization: The first equivalent of base is consumed to neutralize the hydrochloride salt, liberating the free amino group.

  • Activation: Subsequent equivalents of base are required to deprotonate the boronic acid, forming the active boronate species for the catalytic cycle.

Understanding the acid-base equilibria is therefore paramount for successful coupling.

Acid-Base Equilibria in Focus

4-Aminomethylphenylboronic acid hydrochloride possesses two acidic protons that must be considered: the ammonium proton and the boronic acid proton.

  • Ammonium Proton: The pKa of the benzylammonium ion is approximately 9.3.[2]

  • Boronic Acid Proton: The pKa of phenylboronic acid is in the range of 8.7-9.2.

Due to the electron-withdrawing nature of the boronic acid group, the pKa of the ammonium proton in 4-aminomethylphenylboronic acid is expected to be slightly lower than that of benzylamine. Conversely, the electron-donating aminomethyl group will slightly increase the pKa of the boronic acid compared to unsubstituted phenylboronic acid. For practical purposes, we can estimate both pKa values to be in a similar range, around 9-10.

This proximity in pKa values means that a sufficiently strong base is required to ensure both neutralization of the amine and activation of the boronic acid.

acid_base_equilibrium Substrate_HCl 4-Aminomethylphenylboronic Acid HCl Free_Amine Free Amine Boronic Acid Substrate_HCl->Free_Amine + Base (1 eq) - H₂O, - Cl⁻ Boronate Activated Boronate Species Free_Amine->Boronate + Base (>1 eq) - H₂O

Caption: Acid-base equilibrium of the substrate.

A Comparative Guide to Base Selection

The choice of base significantly impacts reaction yield, rate, and the potential for side reactions. Both inorganic and organic bases are commonly employed in Suzuki couplings, each with distinct advantages and disadvantages.

BasepKa of Conjugate AcidTypical EquivalentsStrengthsWeaknesses
K₂CO₃ 10.32.5 - 3.5Cost-effective, widely available, moderate strength.[5]Can be less effective for challenging substrates; may require higher temperatures.
K₃PO₄ 12.32.5 - 3.5Stronger base, often provides higher yields, particularly with less reactive chlorides.[5][6]More expensive than carbonates, can lead to a more heterogeneous reaction mixture.
Cs₂CO₃ 10.32.5 - 3.5Highly effective for difficult couplings due to its high solubility in organic solvents.[7]High cost.
NaOH/KOH ~142.5 - 3.5Very strong bases, can be effective at lower temperatures.Can promote side reactions such as protodeboronation and catalyst decomposition.
Triethylamine (NEt₃) 10.83.0 - 4.0Organic base, soluble in organic solvents.Often less effective than inorganic bases in promoting transmetalation.[8]

Key Considerations for Base Selection:

  • Stoichiometry: A minimum of two equivalents of base are theoretically required: one for neutralization and one for boronic acid activation. In practice, using 2.5 to 3.5 equivalents is recommended to drive the equilibria and compensate for any adventitious moisture.

  • Strength: A base with a conjugate acid pKa significantly higher than that of the boronic acid and the ammonium ion is generally preferred to ensure complete deprotonation. For this reason, K₃PO₄ is often an excellent first choice.

  • Solubility: The solubility of the base in the reaction medium can influence the reaction rate. While inorganic bases are typically used in aqueous/organic solvent mixtures, their effective concentration at the reaction interface is crucial.

  • Potential Side Reactions: The primary potential side reaction with this substrate is N-arylation of the aminomethyl group, leading to the formation of a secondary amine. While this is more commonly associated with Buchwald-Hartwig amination conditions, it can occur as a minor byproduct in Suzuki couplings, particularly with very strong bases or under prolonged heating. The use of moderately strong bases like K₂CO₃ or K₃PO₄ generally minimizes this side reaction. Protodeboronation, the cleavage of the C-B bond, is another potential side reaction that can be exacerbated by overly harsh basic conditions.[9]

base_selection_workflow Start Start: Suzuki Coupling with 4-Aminomethylphenylboronic Acid HCl Aryl_Halide Aryl Halide Reactivity? Start->Aryl_Halide Base_Choice1 Try K₃PO₄ (3 eq) Aqueous/Organic Solvent Aryl_Halide->Base_Choice1 Aryl-Cl or Deactivated Aryl-Br Base_Choice2 Try K₂CO₃ (3 eq) Aqueous/Organic Solvent Aryl_Halide->Base_Choice2 Aryl-I or Activated Aryl-Br Check_Yield Reaction Outcome? Base_Choice1->Check_Yield Base_Choice2->Check_Yield Success High Yield Proceed to Purification Check_Yield->Success Good Troubleshoot Low Yield or Side Products? Troubleshoot Check_Yield->Troubleshoot Poor Optimize Consider Cs₂CO₃ for very unreactive halides Troubleshoot->Optimize

Caption: Decision workflow for base selection.

Experimental Protocol: A Robust Starting Point

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to establish an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS). Typical reaction times are 4-12 hours.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient base- Ensure at least 3 equivalents of a sufficiently strong base (e.g., K₃PO₄) are used.
- Inactive catalyst- Use a fresh catalyst or a more active pre-catalyst system (e.g., a Pd(II) source with a bulky, electron-rich phosphine ligand).
- Poorly reactive aryl halide- Increase temperature; switch to a more potent catalyst/ligand system; consider using Cs₂CO₃.
Protodeboronation - Excessively harsh basic conditions- Use a milder base (e.g., K₂CO₃); avoid excessively high temperatures or prolonged reaction times.
- Presence of excess water- Ensure solvents are properly dried and degassed.
N-Arylation Side Product - Highly reactive aryl halide- Lower the reaction temperature; use a less nucleophilic base.
- Prolonged reaction time- Monitor the reaction closely and quench upon completion.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on a rational and informed choice of base. By understanding the dual role of the base in neutralizing the hydrochloride salt and activating the boronic acid, researchers can overcome the inherent challenges of this bifunctional substrate. The use of at least three equivalents of a moderately strong inorganic base, such as potassium phosphate (K₃PO₄), provides a robust and reliable starting point for a wide range of aryl halide coupling partners. This, combined with careful control of reaction conditions and an appropriate catalyst system, will enable the efficient synthesis of valuable benzylamine-containing biaryl compounds for applications in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem Technical Documents, 2025.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116–2119. [Link]
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37 (24), 3387–3388. [Link]
  • Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki−Miyaura Reaction: A DFT Study. Journal of the American Chemical Society, 2006, 128 (21), 6829–6836. [Link]
  • BenchChem. A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. BenchChem Technical Documents, 2025.
  • Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 2003, 68 (11), 4302–4314. [Link]
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50 (30), 6722-6737. [Link]
  • PubChem. Benzylamine.
  • Sporzyński, A.; Adamczyk-Woźniak, A.; Zarzeczańska, D.; Gozdalik, J. T.; Ramotowska, P.; Abramczyk, W. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 2024, 29(12), 2713. [Link]

Sources

Application Notes and Protocols for the Aqueous Suzuki Coupling of 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Aqueous Synthesis with a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals and functional materials.[1][2][3] 4-Aminomethylphenylboronic acid hydrochloride is a particularly valuable building block in medicinal chemistry, offering a straightforward route to introduce the aminomethylphenyl moiety, a common pharmacophore in biologically active compounds.[1][4]

This document provides a detailed guide to employing this compound in aqueous Suzuki coupling reactions. The use of water as a solvent aligns with the principles of green chemistry, offering a safer and more environmentally benign alternative to traditional organic solvents.[5] Organoboron compounds, such as 4-aminomethylphenylboronic acid, are generally stable, non-toxic, and compatible with aqueous conditions, making them ideal partners for these "greener" transformations.[5][6]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[5][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[2][5][7]

  • Transmetalation : This is a critical step where the organic moiety from the boronic acid is transferred to the palladium(II) complex.[5][9] The presence of a base is essential for this step to occur. The base activates the boronic acid by converting it into a more nucleophilic boronate species (Ar-B(OH)₃⁻), which then readily undergoes transmetalation with the palladium(II) complex.[10][11][12] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[9][13]

  • Reductive Elimination : The final step in the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond in the desired biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)Ln-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArylHalide Ar-X ArylHalide->PdII_ArX BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_ArAr Base Base (e.g., K₂CO₃) Base->PdII_ArAr

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Aqueous Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide in an aqueous solvent system. Optimization may be necessary depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Solvent: Degassed 1,4-Dioxane/Water or Toluene/Water mixture

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[14]

  • Catalyst Addition : To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[15]

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment, which is crucial for the stability of the Pd(0) catalyst.[2]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 ratio, 5 mL) via syringe.[3]

  • Reaction Execution : Stir the reaction mixture vigorously and heat to 80-100°C.[1][7]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7] The crude product can be purified by flash column chromatography on silica gel.[7]

  • Characterization : Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants & Base) start->setup catalyst 2. Add Palladium Catalyst setup->catalyst inert 3. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir (80-100°C) solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Work-up (Cool, Extract) monitor->workup Reaction Complete purify 8. Purify (Column Chromatography) workup->purify characterize 9. Characterize (NMR, MS) purify->characterize end End characterize->end

Figure 2: A step-by-step workflow for the aqueous Suzuki coupling protocol.

Data Presentation: Optimizing Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of representative conditions and their impact on the reaction outcome, offering a starting point for optimization.

Parameter Variation Rationale & Expected Outcome
Palladium Catalyst Pd(PPh₃)₄A robust and commonly used catalyst, often effective for a wide range of substrates.[1]
Pd(OAc)₂ with a ligand (e.g., SPhos)Can offer higher activity and efficiency, especially for challenging substrates, under milder conditions.[14]
Pd(dppf)Cl₂A versatile catalyst known for its effectiveness in coupling reactions involving heteroaryl boronic acids.[14]
Base K₂CO₃A mild and commonly used base, effective in many Suzuki couplings.[1]
K₃PO₄A stronger base that can be more effective for less reactive aryl chlorides or challenging boronic acids.[16]
Cs₂CO₃A strong base often used to promote difficult couplings.
Solvent System Dioxane/WaterA common and effective solvent mixture for Suzuki reactions.[1]
Toluene/WaterAnother widely used biphasic system.[17]
THF/WaterCan be effective, especially with certain catalysts and ligands.[16]
Temperature 80-100 °CA standard temperature range for many Suzuki couplings, balancing reaction rate and catalyst stability.[1][7]
Room Temperature - 40 °CPossible with highly active catalyst systems, which can be beneficial for thermally sensitive substrates.[16]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh batch of catalyst.
Insufficiently strong baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.[16]
Low reaction temperatureIncrease the reaction temperature within the stability limits of the reactants and catalyst.
Protodeboronation Presence of water and baseThis is a common side reaction where the boronic acid is replaced by a hydrogen atom.[16] Use of MIDA boronates or trifluoroborate salts can mitigate this issue.[16]
High temperature or prolonged reaction timeOptimize the reaction time and temperature to minimize this side reaction.
Formation of Homocoupling Products Oxygen contaminationThoroughly degas the solvent and maintain a positive pressure of inert gas.

Conclusion

The aqueous Suzuki-Miyaura cross-coupling of this compound is a powerful and environmentally conscious method for the synthesis of valuable biaryl structures. A thorough understanding of the reaction mechanism, careful selection of the catalyst and base, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and data presented in this guide serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9).
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.).
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (n.d.).
  • General mechanism of Suzuki–Miyaura cross-coupling. - ResearchGate. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate. (n.d.).
  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. (n.d.).
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).

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Application Notes & Protocols: Synthesis of Biaryl Compounds Using 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing 4-(Aminomethyl)phenylboronic acid hydrochloride, a versatile and highly valuable building block. The aminomethyl moiety is a privileged substructure in medicinal chemistry, appearing in numerous bioactive compounds and active pharmaceutical ingredients.[3][4] This document details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting. The aim is to equip researchers in drug development and organic synthesis with the knowledge to effectively incorporate the aminomethylphenyl group into complex molecular architectures.

The Reagent in Focus: 4-(Aminomethyl)phenylboronic Acid Hydrochloride

4-(Aminomethyl)phenylboronic acid hydrochloride is a bifunctional reagent that serves as a cornerstone for introducing a primary benzylamine moiety onto an aromatic or heteroaromatic core. Its utility is rooted in the unique properties of both the boronic acid group and the aminomethyl substituent.

Rationale for Use:

  • Medicinal Chemistry Relevance: The benzylamine unit is a common pharmacophore. Using this reagent provides a direct route to novel biaryl amines, which are key intermediates for a wide range of biologically active compounds, including potential anti-cancer agents.[1][5]

  • Hydrochlide Salt Form: The hydrochloride salt form enhances the reagent's stability and handling characteristics. Boronic acids can be prone to dehydration to form boroxines; the salt form mitigates this side reaction, ensuring reagent integrity and stoichiometric accuracy.[6] It also improves solubility in polar solvent systems often used in Suzuki couplings.

  • Synthetic Versatility: As a boronic acid, it is a key partner in the robust and functional-group-tolerant Suzuki-Miyaura reaction, allowing for coupling with a vast array of aryl and heteroaryl halides and triflates.[2][7]

Reagent Properties Table:

PropertyValue
Chemical Name 4-(Aminomethyl)phenylboronic acid hydrochloride
CAS Number 75705-21-4[8]
Molecular Formula C₇H₁₀BNO₂ · HCl[8]
Molecular Weight 187.43 g/mol [8]
Appearance White to off-white solid
Purity Typically ≥97%

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[1][10] This is often the rate-limiting step, and its efficiency depends on the nature of the halide (I > Br > Cl) and the electronic properties of the arene.

  • Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[7] The base reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex, which readily transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.[1][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex, cis-[Pd(II)(Ar¹)(Ar²)], collapses, forming a new C-C bond between the two organic partners to yield the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar¹-Pd(II)Ln-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar¹-Pd(II)Ln-Ar² transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the synthesis of biaryl compounds. Optimization may be required depending on the specific substrates used.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 4-(aminomethyl)phenylboronic acid hydrochloride with a representative aryl bromide.

Materials and Reagents:

ReagentCAS NumberExample SupplierPurpose
4-(Aminomethyl)phenylboronic acid HCl75705-21-4Sigma-AldrichBoron Source
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7Standard VendorsCoupling Partner
Pd(PPh₃)₄ (Tetrakis)14221-01-3Standard VendorsCatalyst[1]
Potassium Carbonate (K₂CO₃)584-08-7Standard VendorsBase[1]
1,4-Dioxane123-91-1Standard VendorsSolvent
Deionized Water7732-18-5N/ACo-solvent
Argon or Nitrogen GasN/AN/AInert Atmosphere

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add 4-(aminomethyl)phenylboronic acid hydrochloride (225 mg, 1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv). The use of at least 3 equivalents of base is crucial to both neutralize the hydrochloride salt and activate the boronic acid for transmetalation.

    • Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is essential to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Solvent Addition & Reaction:

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The aqueous phase is critical for dissolving the base and facilitating the formation of the active boronate species.

    • Place the flask in a preheated oil bath and stir the mixture at 80-100 °C.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 4-12 hours.[1]

  • Work-up:

    • Once the reaction is complete (disappearance of the limiting aryl bromide), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a mixture of hexanes and ethyl acetate, with a small percentage of triethylamine sometimes added to prevent the basic amine product from streaking on the acidic silica gel.

Protocol 2: Considerations for Optimization

The "one-size-fits-all" approach is rare in synthesis. The choice of catalyst, ligand, base, and solvent can dramatically impact reaction outcome.

Table of Optimization Parameters:

ParameterOptionsRationale and Field Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G2)[12]Pd(PPh₃)₄: A classic, reliable choice for many substrates. Pd(dppf)Cl₂: Often more robust and effective for less reactive halides. Buchwald Precatalysts: State-of-the-art, highly active catalysts that allow for lower catalyst loadings, shorter reaction times, and successful coupling of challenging substrates like aryl chlorides.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃K₃PO₄: A stronger base than K₂CO₃, often improving yields for difficult couplings. Cs₂CO₃: Highly effective but more expensive; often used when other bases fail. The choice of base can significantly influence the rate of transmetalation.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O, EtOH/H₂O[12]The solvent system must solubilize both organic and inorganic components. Dioxane and Toluene are common for higher temperatures. Ethanol offers a more environmentally benign option.[12] The ratio of organic solvent to water is a key parameter to optimize.

Experimental Workflow and Logic

A successful synthesis campaign relies on a logical progression from planning to execution and analysis.

Experimental_Workflow planning Substrate Selection & Stoichiometry Planning setup Reagent Weighing & Glassware Setup planning->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert reaction Solvent Addition & Heating (80-100°C) inert->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench, Extraction & Drying monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A logical workflow for Suzuki-Miyaura biaryl synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficient base.3. Low reaction temperature/time.4. Poor quality reagents.1. Ensure a properly inert atmosphere; use fresh catalyst.2. Use ≥3 eq. of a strong base (e.g., K₃PO₄).3. Increase temperature to 100°C or prolong reaction time.4. Verify purity of starting materials.
Starting Material Remains 1. Inefficient oxidative addition (esp. for aryl chlorides).2. Catalyst deactivation.1. Switch to a more active catalyst system (e.g., a Buchwald precatalyst with a specialized ligand like SPhos or XPhos).[13]2. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent before it can transmetalate.1. Use a stronger base or a less protic solvent system.2. Ensure the aryl halide and catalyst are fully dissolved and active before the boronic acid decomposes.
Homocoupling Formation of Ar¹-Ar¹ or Ar²-Ar² side products.1. Caused by oxygen contamination. Rigorously de-gas solvents and maintain a strict inert atmosphere.2. Lower the reaction temperature slightly.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using 4-(aminomethyl)phenylboronic acid hydrochloride is a powerful and highly reliable method for synthesizing biaryl compounds containing a key primary amine pharmacophore.[1][5] By understanding the core mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct complex molecular frameworks. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in drug discovery and synthetic chemistry, enabling the streamlined development of novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Barreiro, E. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Molander, G. A., & Brown, A. R. (2011). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Molander, G. A., & Traister, K. M. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters.
  • ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • National Institutes of Health. (2014). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells.
  • ResearchGate. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
  • YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Research Explorer. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
  • ResearchGate. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). C‐H Functionalization of Biaryl Compounds.
  • PubMed. (2023). Dearomatization of Biaryls through Polarity Mismatched Radical Spirocyclization.
  • ResearchGate. (2025). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization.

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Introduction: The Bifunctional Advantage in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Aminomethylphenylboronic Acid Hydrochloride in Drug Discovery

This compound is a versatile and powerful reagent in the drug discovery arsenal.[1][2] Its structure is deceptively simple, yet it houses two distinct and highly valuable functional groups on a stable phenyl scaffold: a boronic acid and an aminomethyl group. This bifunctionality allows it to serve dual roles, acting as both a foundational building block for complex molecular architectures and a key pharmacophoric element for targeted covalent inhibition.

The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for synthesizing biaryl structures prevalent in modern pharmaceuticals.[2][3] Furthermore, the boronic acid group itself is a potent pharmacophore, capable of forming reversible covalent bonds with serine hydrolases, making it a privileged scaffold for developing inhibitors of enzymes like serine proteases and β-lactamases.[4][5][6][7] The aminomethyl group provides a convenient and reactive handle for synthetic elaboration, enabling chemists to build out from the core structure through amide bond formation and other transformations to optimize potency, selectivity, and pharmacokinetic properties.[2]

This guide provides an in-depth exploration of this compound's primary applications in drug discovery, complete with detailed experimental protocols and the scientific rationale behind methodological choices, designed for researchers and scientists in the field.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, it is critical to understand the compound's properties and safety requirements.

PropertyValueReference
CAS Number 75705-21-4[1][8][9]
Molecular Formula C₇H₁₁BClNO₂[1]
Molecular Weight 187.43 g/mol [8][9]
Appearance White to off-white or pale yellow crystalline powder[1]
Solubility Sparingly soluble in water; slightly soluble in methanol[1][10]
Storage 2-8°C, in a dark place under an inert atmosphere[10]

Safety and Handling Precautions: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[8][9] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation.[11][12]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[11][12] In case of contact, wash thoroughly with soap and water.[11]

  • Storage: The compound is air and moisture sensitive.[12] Store in a tightly sealed container in a dry, well-ventilated place, preferably refrigerated and under an inert atmosphere (e.g., Argon or Nitrogen) to maintain its quality.[10][12]

Core Application I: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] This reaction is a workhorse in medicinal chemistry for accessing biaryl and heteroaryl motifs, which are core structures in countless approved drugs. This compound serves as an essential building block, allowing for the direct incorporation of an aminomethyl-functionalized phenyl ring.

Reaction Principle: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Palladium(II) complex.[3]

  • Transmetalation: The organoboron species (in this case, 4-aminomethylphenylboronic acid) transfers its organic group to the Palladium(II) center. This step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are expelled as the final biaryl product (Ar-Ar'), regenerating the active Palladium(0) catalyst to continue the cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination ArAr Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'_L2->ArAr ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)-X_L2 ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Ar-Pd(II)-Ar'_L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Equiv.
Aryl Bromide (e.g., 4-Bromoanisole)187.04187 mg1.01.0
4-Aminomethylphenylboronic acid HCl187.43225 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
Solvent: 1,4-Dioxane / Water (4:1)-10 mL--

Experimental Workflow

Suzuki_Workflow start Start weigh 1. Weigh reactants and add to a Schlenk flask with a stir bar. start->weigh assemble 2. Assemble glassware with a condenser. weigh->assemble purge 3. Evacuate and backfill the flask with inert gas (e.g., Argon) 3x. assemble->purge add_solvents 4. Add degassed solvents (Dioxane/Water) via syringe. purge->add_solvents heat 5. Heat the reaction mixture to 80-100°C with vigorous stirring. add_solvents->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 7. Cool, dilute with Ethyl Acetate, wash with water and brine. monitor->workup purify 8. Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) further minimizes oxygen exposure.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. The reaction is typically complete within 2-12 hours.[13]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Core Application II: A Scaffold for Boronic Acid-Based Serine Protease Inhibitors

Serine proteases are a large family of enzymes that play critical roles in physiological processes like digestion, blood coagulation, and immunity.[14] Their dysregulation is implicated in numerous diseases, making them prime therapeutic targets.[14] Boronic acids are a well-established class of competitive, reversible inhibitors for these enzymes.[5]

Mechanism of Inhibition: Transition-State Analogy

Boronic acids function as transition-state analog inhibitors.[15] The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral covalent adduct that mimics the high-energy intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[5][7] The reversibility of this bond is a key advantage, potentially reducing off-target effects compared to irreversible inhibitors.[16]

Caption: Boronic acid forms a reversible covalent adduct with the catalytic serine.
Synthetic Protocol: Elaboration via Amide Coupling

To develop a potent and selective inhibitor, the 4-aminomethylphenylboronic acid scaffold must be elaborated. A common and highly effective method is to form an amide bond between the aminomethyl group and a carboxylic acid designed to interact with the enzyme's specificity pockets (e.g., S1, S2 pockets).

This protocol outlines a standard procedure using HATU, a common peptide coupling reagent.

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Equiv.
Carboxylic Acid of Interest (R-COOH)--1.01.0
4-Aminomethylphenylboronic acid HCl187.43206 mg1.11.1
HATU380.23418 mg1.11.1
DIPEA (or N-Methylmorpholine)129.24522 µL3.03.0
Solvent: Anhydrous DMF-10 mL--

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add the base, DIPEA (3.0 equiv), and stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active O-acylisourea ester.

  • Amine Addition: Add a solution of this compound (1.1 equiv) in a minimum amount of DMF to the activated mixture. The excess base (DIPEA) is required to neutralize the hydrochloride salt and drive the reaction.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash chromatography or preparative HPLC to yield the final boronic acid inhibitor.

Representative Boronic Acid Inhibitors

The utility of this scaffold is demonstrated by the potent inhibitors that have been developed. While not all are direct derivatives of the title compound, they illustrate the principle of elaborating a phenylboronic acid core.

Inhibitor ClassTarget EnzymeExample Kᵢ ValueReference
Thienylacetamido derivativeADC-7 β-Lactamase44 nM[4]
Triazole-decorated BATSIKPC-2 β-LactamaseSub-µM[15]
Phenylboronic acid derivativeAmpC β-LactamaseNanomolar[5]
Arylboronic acidsChymotrypsinpH-dependent[17]
BATSI: Boronic Acid Transition State Inhibitor

Conclusion

This compound is a cornerstone reagent for contemporary drug discovery. Its value lies in its inherent bifunctionality, which enables a "two-pronged" approach to creating novel therapeutics. As demonstrated, it is an indispensable building block for constructing complex molecular frameworks via robust and reliable Suzuki-Miyaura cross-coupling reactions. Simultaneously, its boronic acid moiety serves as a powerful warhead for designing potent, reversible covalent inhibitors of critical enzyme targets like serine proteases. The synthetic accessibility and strategic positioning of its functional groups ensure that this compound will remain a high-value compound in the medicinal chemist's toolkit for the foreseeable future.

References

  • Current time information in St Louis, MO, US. (n.d.). Google.
  • Papp-Wallace, K. M., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases.
  • Dal Bó, A., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery and Development.
  • This compound. (n.d.). Peptides.
  • De Luca, F., et al. (2013). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry.
  • Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). RSC Medicinal Chemistry.
  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI.
  • Serine Protease Inhibitors Enhance Neutrophil Survival. (n.d.). DigitalCommons@UNMC.

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preparation of enzyme inhibitors with 4-Aminomethylphenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of 4-Aminomethylphenylboronic Acid Hydrochloride in the Synthesis of Enzyme Inhibitors

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of this compound in the design and synthesis of potent enzyme inhibitors. This versatile bifunctional molecule serves as a cornerstone in modern medicinal chemistry, primarily due to the unique reactivity of its boronic acid moiety and the synthetic flexibility offered by its aminomethyl group.[1][2] This document details the fundamental mechanism of boronic acid-based inhibition, presents detailed protocols for inhibitor synthesis via amide coupling and advanced strategies, and offers insights into the experimental rationale.

Introduction: The Strategic Advantage of this compound

This compound (CAS: 75705-21-4) is a pale yellow, solid organic compound that has emerged as a critical building block in drug discovery.[1] Its utility is rooted in its dual-functional structure: a phenyl ring substituted with both a boronic acid group and an aminomethyl group.[1][2]

  • The Boronic Acid "Warhead": The boronic acid group is a key pharmacophore that acts as a transition-state analog inhibitor, particularly for serine proteases and β-lactamases.[3][4] The electrophilic boron atom is readily attacked by a nucleophilic serine residue within the enzyme's active site. This interaction forms a stable, yet often reversible, tetrahedral adduct, effectively blocking the enzyme's catalytic machinery.[3] This mechanism is central to the bioactivity of several FDA-approved drugs.[5]

  • The Aminomethyl "Handle": The aminomethyl group provides a crucial point for synthetic elaboration.[2] As a nucleophilic handle, it allows for the straightforward formation of amide bonds, enabling the coupling of the boronic acid core to peptides, heterocyclic scaffolds, or other fragments designed to enhance binding affinity, selectivity, and pharmacokinetic properties.[2][6]

This combination makes this compound a powerful starting material for creating diverse libraries of targeted enzyme inhibitors.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 75705-21-4[1][7][8][9]
Molecular Formula C₇H₁₁BClNO₂[1][7]
Molecular Weight 187.43 g/mol [7][9]
Appearance Pale yellow to off-white crystalline powder[1]
Storage Keep in a dark, inert atmosphere, 2-8°C[1]

Foundational Mechanism: Serine Protease Inhibition

The primary mechanism by which boronic acid derivatives inhibit serine proteases involves the formation of a covalent adduct with the catalytic serine residue. This mimics the tetrahedral transition state of peptide bond hydrolysis, but results in a stable complex that prevents substrate turnover.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Enzyme Serine Protease (Active Ser-OH) Complex Stable Tetrahedral Adduct (Enzyme-Ser-O-B(OH)₂-R) Enzyme->Complex Nucleophilic attack Inhibitor 4-Aminomethylphenyl- boronic Acid R-B(OH)₂ Inhibitor->Complex

Caption: Mechanism of serine protease inhibition by a boronic acid.

Synthetic Protocols for Inhibitor Preparation

The hydrochloride salt form of the title compound means the aminomethyl group is protonated. For most synthetic applications, this amine must be neutralized to its free base form to act as a nucleophile.

Core Protocol: Amide Coupling for Inhibitor Elaboration

This protocol describes a general method for coupling this compound with a carboxylic acid to form a more complex inhibitor scaffold. This is a cornerstone of its application in medicinal chemistry.[6]

Objective: To synthesize a novel boronic acid inhibitor by forming an amide bond between the aminomethyl group and a selected carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling Agent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for work-up and purification (e.g., Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Methodology:

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature. This pre-activation step forms the active ester, preparing it for reaction with the amine.

  • Amine Neutralization: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF. Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir until the solid dissolves. The base neutralizes the hydrochloride salt to generate the free amine, which is necessary for the coupling reaction. An excess is used to also neutralize acid byproducts.

  • Coupling Reaction: Slowly add the solution from Step 2 to the activated carboxylic acid solution from Step 1. Allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the final inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Caption: Experimental workflow for amide coupling synthesis.

Advanced Strategy: Synthesis via Click Chemistry Intermediates

For rapid library generation, the aminomethyl group can be converted to an azide. This creates a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. This approach has been successfully used to discover novel β-lactamase inhibitors.[10][11]

Conceptual Workflow:

  • Boronic Acid Protection: The boronic acid is often protected to prevent side reactions. A common method is reaction with (+)-pinanediol to form a stable pinanediol ester.[10]

  • Amine to Azide Conversion: The aminomethyl group of the protected intermediate is converted to an azidomethyl group. This can be achieved via diazotization followed by substitution with an azide source like sodium azide.

  • CuAAC Reaction: The resulting azido-functionalized boronic acid ester is reacted with a diverse set of terminal alkynes in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and sodium ascorbate) to form a library of triazole-containing compounds.[10]

  • Deprotection: The pinanediol protecting group is removed under acidic conditions to yield the final, active boronic acid inhibitors.[10]

This strategy allows for the modular and efficient exploration of chemical space around the boronic acid core.

Characterization of Inhibitor Activity

Once synthesized, the inhibitory potential of the new compounds must be quantified. This is typically done through in vitro enzymatic assays.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of a synthesized inhibitor against a target serine protease.

Materials:

  • Target Serine Protease (e.g., Chymotrypsin, Trypsin, Neutrophil Elastase)

  • Chromogenic or Fluorogenic Substrate specific to the enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0)[3]

  • Synthesized inhibitor stock solution in DMSO

  • 96-well microplate and microplate reader

Step-by-Step Methodology:

  • Prepare Reagents: Prepare serial dilutions of the inhibitor in assay buffer. Prepare solutions of the enzyme and substrate in assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, inhibitor dilutions (or DMSO for control), and the enzyme solution. Incubate for 15-30 minutes at a controlled temperature (e.g., 37°C). This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme's activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each inhibitor concentration.

    • Plot the initial velocity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[3]

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and the enzyme's Michaelis constant (Kₘ) are known.[3]

Table 2: Representative Inhibition Data for Boronic Acid Derivatives
Inhibitor ClassTarget EnzymePotency (Kᵢ or IC₅₀)Reference
Triazole-based Boronic AcidKPC-2 β-LactamaseKᵢ = 730 nM[10][11]
Triazole-based Boronic AcidAmpC β-LactamaseKᵢ = 140 nM[10][11]
Dipeptidyl Boronic AcidProteasomeIC₅₀ = 4.60 nM[6]
Phenyl-ethane Boronic AcidADC-7 β-LactamaseKᵢ = 44 nM[4]

Conclusion

This compound is an exceptionally valuable and versatile reagent for the synthesis of enzyme inhibitors. Its boronic acid moiety provides a proven mechanism for potent, targeted inhibition, while its aminomethyl group offers a reliable anchor point for synthetic diversification. The protocols and strategies outlined in this guide demonstrate its broad applicability, from the straightforward synthesis of amide-linked inhibitors to the rapid generation of compound libraries via click chemistry. By leveraging the unique properties of this building block, researchers can efficiently develop novel and potent therapeutic candidates for a wide range of enzymatic targets.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2024). ChemRxiv.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2024). Research Square.
  • Simple Method for Synthesizing Boronic Acid-Based Drugs. (2017). Technology Networks.
  • Silva, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
  • Papp-Wallace, K. M., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 8(5), 1013-1027.
  • This compound. (n.d.). Peptides International.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Enzyme Inhibition. (2023). Chemistry LibreTexts.
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. (n.d.). MilliporeSigma.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.

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Application Notes & Protocols: Leveraging 4-Aminomethylphenylboronic Acid Hydrochloride for Advanced Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Molecular Recognition

In the realms of diagnostics, drug discovery, and fundamental biological research, the ability to selectively detect and quantify specific molecules is paramount. Nature has perfected molecular recognition through enzymes and antibodies, but these biological molecules can be costly and require stringent storage conditions. Synthetic receptors offer a robust and versatile alternative. Among these, boronic acids have emerged as a cornerstone technology for the recognition of a unique and vital class of biomolecules: cis-1,2- and 1,3-diols.[1]

This application note provides a comprehensive guide to using 4-Aminomethylphenylboronic acid hydrochloride (4-AMPBA) as a fundamental building block for the development of sophisticated chemical sensors. 4-AMPBA is a uniquely versatile reagent, comprising three key functional domains:

  • The Phenylboronic Acid Moiety: This is the core recognition element. The boron atom, a Lewis acid, can reversibly form stable cyclic esters with molecules containing cis-diol functionalities.[2][3] This interaction is the basis for detecting a wide array of biologically significant analytes, including carbohydrates (e.g., glucose, fructose), glycoproteins, and catechols.[4][5]

  • The Aromatic Ring: This provides a rigid scaffold, allowing for precise spatial positioning of the other functional groups and often participating in the sensor's signaling mechanism.

  • The Aminomethyl Group: This primary amine serves as a versatile chemical handle. It allows for the straightforward covalent attachment of the recognition element to a wide variety of signal-transducing platforms, such as fluorophores, polymers, or electrode surfaces, via well-established bioconjugation chemistry.[6] The hydrochloride salt form simply enhances the compound's solubility in aqueous media for easier handling.

This guide will explore the fundamental principles, key sensing modalities, and detailed experimental protocols for utilizing 4-AMPBA to construct high-performance fluorescent and electrochemical sensors.

Part 1: Fluorescent Sensors – Translating Binding into Light

Fluorescent sensors are prized for their high sensitivity and suitability for biological imaging.[7] The general principle involves coupling the 4-AMPBA recognition unit to a fluorophore. The binding of a diol-containing analyte to the boronic acid modulates the electronic properties of the system, resulting in a measurable change in the fluorescence output.

Causality of Design: The PET Mechanism

A common and elegant signaling mechanism is Photoinduced Electron Transfer (PET).[8] In a typical PET sensor constructed with 4-AMPBA, the lone pair of electrons on the aminomethyl nitrogen can quench the fluorescence of a nearby fluorophore in the "unbound" state. When the boronic acid binds to a diol like glucose, a dative bond can form between the nitrogen and the now tetrahedral boron atom. This interaction effectively "engages" the nitrogen's lone pair, inhibiting its ability to quench the fluorophore and causing a "turn-on" of fluorescence.[9][10] The strength of this interaction is highly dependent on pH.[11]

G cluster_0 Sensor - 'Off' State (Low Fluorescence) cluster_1 Sensor + Analyte - 'On' State (High Fluorescence) Fluorophore_Off Fluorophore (Excited State) Amine_Off Aminomethyl Group (Lone Pair) Fluorophore_Off->Amine_Off e⁻ (Quenching) BoronicAcid_Off Boronic Acid (Trigonal) Amine_Off->BoronicAcid_Off No Interaction BoronicAcid_On Boronate Ester (Tetrahedral) Fluorophore_On Fluorophore (Fluoresces) Amine_On Aminomethyl Group Amine_On->BoronicAcid_On N→B Dative Bond Analyte cis-Diol Analyte (e.g., Glucose) BoronicAcid_On->Analyte Covalent Binding

Caption: Photoinduced Electron Transfer (PET) mechanism for a 4-AMPBA-based fluorescent sensor.

Protocol 1: Synthesis of a Generic 4-AMPBA Fluorescent Probe

This protocol details the conjugation of 4-AMPBA to an N-hydroxysuccinimide (NHS)-ester activated fluorophore, a common strategy for labeling primary amines.[12]

Materials:

  • This compound (4-AMPBA)

  • NHS-ester activated fluorophore (e.g., NHS-Anthracene, NHS-Pyrene)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[13]

  • 0.1 M Sodium bicarbonate buffer, pH 8.5[14]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate and Hexane for chromatography

  • Silica gel for column chromatography

  • Standard analytical equipment (NMR, Mass Spectrometry)

Workflow:

Caption: General workflow for synthesizing a 4-AMPBA fluorescent probe.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.1 equivalents of 4-AMPBA in anhydrous DMF.

    • Add 2.2 equivalents of a non-nucleophilic base like TEA or DIPEA to deprotonate the amine hydrochloride, liberating the reactive primary amine. Stir for 10 minutes.

    • In a separate vial, dissolve 1.0 equivalent of the NHS-ester activated fluorophore in anhydrous DMF. Use high-quality, amine-free DMF to prevent premature hydrolysis of the NHS ester.[13]

  • Conjugation Reaction:

    • Slowly add the fluorophore solution to the stirring 4-AMPBA solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours, or overnight. Protect the reaction from light if using a photosensitive dye.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification:

    • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid using silica gel column chromatography. A gradient of hexane and ethyl acetate is typically effective for separating the conjugated product from unreacted starting materials and byproducts.

  • Characterization & Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

    • Dissolve the purified sensor in a suitable buffer (e.g., PBS, pH 7.4) and record its fluorescence spectrum. Titrate with the target analyte (e.g., glucose) and observe the change in fluorescence intensity to confirm sensor activity.

Part 2: Electrochemical Sensors – Detecting Binding at an Interface

Electrochemical sensors offer advantages in terms of cost, miniaturization, and direct electronic readout. The strategy here is to immobilize 4-AMPBA onto an electrode surface. The binding of an analyte alters the properties of the electrode-electrolyte interface, which can be detected by techniques like Electrochemical Impedance Spectroscopy (EIS).[15]

Causality of Design: Interfacial Charge Transfer Resistance

A bare electrode in a redox-active solution (like a ferro/ferricyanide couple) allows electrons to transfer freely, exhibiting low resistance. When a recognition layer (4-AMPBA) is attached, it can partially block this transfer, increasing the charge-transfer resistance (Rct). When a target analyte binds to the immobilized 4-AMPBA, it causes further steric hindrance and/or changes in surface charge, leading to a significant and measurable increase in Rct.[16][17] EIS is exceptionally sensitive to these interfacial changes.

G cluster_0 Electrode Modification Workflow cluster_1 Sensing Mechanism A 1. GCE Polishing (Alumina Slurry) B 2. Electrochemical Activation (H₂SO₄ Cycling) Creates -COOH groups A->B C 3. EDC/NHS Coupling Activate -COOH groups B->C D 4. Immobilization Incubate with 4-AMPBA solution C->D E 5. Blocking (Ethanolamine) Deactivate excess NHS esters D->E F Modified Electrode (Low Rct) G Analyte Binding (Increased Steric Hindrance) F->G H EIS Measurement (High Rct) G->H Analyte cis-Diol Analyte Analyte->G

Caption: Workflow for fabricating and using a 4-AMPBA-based electrochemical sensor.

Protocol 2: Fabrication and Use of a 4-AMPBA-Modified Electrode for EIS Detection

This protocol describes the covalent immobilization of 4-AMPBA onto a glassy carbon electrode (GCE) and its application in detecting a model analyte.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (0.3 and 0.05 µm alumina slurry)

  • 0.5 M Sulfuric Acid (H₂SO₄)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (4-AMPBA)

  • Ethanolamine hydrochloride

  • EIS buffer: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl

  • Potentiostat with EIS capability

Step-by-Step Procedure:

  • Electrode Preparation & Activation:

    • Polish the GCE surface to a mirror finish using alumina slurries, sonicating in deionized water between steps.

    • Activate the surface to generate carboxyl (-COOH) groups by performing cyclic voltammetry (e.g., 20 cycles from -0.5 to +1.5 V) in 0.5 M H₂SO₄.[18] Rinse thoroughly with deionized water.

  • Immobilization of 4-AMPBA:

    • Activate the surface carboxyl groups by incubating the electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This creates reactive NHS esters on the surface.

    • Rinse the electrode with water and immediately immerse it in a PBS solution (pH 7.4) containing 10 mM 4-AMPBA for 2-4 hours. The primary amine of 4-AMPBA will react with the surface NHS esters to form a stable amide bond.

    • Deactivate any remaining unreacted NHS esters by incubating the electrode in 1 M ethanolamine (pH 8.5) for 30 minutes.

    • Rinse thoroughly and store in PBS at 4°C when not in use.

  • Electrochemical Measurement (EIS):

    • Perform all EIS measurements in the EIS buffer ([Fe(CN)₆]³⁻/⁴⁻ in KCl).

    • Record a baseline Nyquist plot for the modified electrode. The plot will show a semicircle whose diameter corresponds to the charge-transfer resistance (Rct).

    • Incubate the electrode in a solution containing the target analyte (e.g., 10 mM glucose in PBS) for 30 minutes.

    • Rinse the electrode gently with PBS to remove non-specifically bound analyte.

    • Record a new Nyquist plot in the EIS buffer. An increase in the semicircle's diameter indicates successful analyte binding.[19]

Data Analysis: The sensor response can be quantified by the change in charge-transfer resistance (ΔRct).

ΔRct = Rct(analyte) - Rct(baseline)

Plot ΔRct against analyte concentration to generate a calibration curve.

Analyte ConcentrationBaseline Rct (Ω)Rct after Binding (Ω)ΔRct (Ω)
0 mM (Control)125012500
5 mM Glucose12502100850
10 mM Glucose125035502300
20 mM Glucose125058004550
Table 1: Representative EIS data for a 4-AMPBA modified electrode upon exposure to glucose.

Part 3: Key Considerations & Best Practices

1. The Critical Role of pH: The binding affinity between boronic acid and diols is highly pH-dependent. The interaction is strongest at pH values above the pKa of the boronic acid (typically 7-9), where the boron atom is in the sp³ hybridized, tetrahedral anionic state, which forms a more stable cyclic ester.[11][20] All sensing experiments should be conducted in a well-buffered solution at a consistent, optimized pH, typically physiological pH 7.4 for biological applications.[1][21]

2. Selectivity Challenges: Monoboronic acids often exhibit higher affinity for fructose than for glucose.[21] For applications requiring high glucose selectivity, such as continuous glucose monitoring, more advanced sensor designs are necessary. A common strategy involves creating diboronic acid receptors, where two 4-AMPBA units are linked together on a scaffold (e.g., anthracene) to create a binding pocket with a shape and size complementary to glucose.[2][9][22]

3. Interference: Any cis-diol-containing molecule in the sample can potentially interfere with the measurement. For complex biological samples like blood plasma, it is crucial to assess the sensor's response to common potential interferents such as fructose, galactose, and lactate to validate its specificity.[4]

4. Stability and Reversibility: The covalent bond between boronic acid and diols is reversible.[2] This is a key advantage for continuous monitoring applications, as the sensor can respond to both increasing and decreasing analyte concentrations. The sensor's stability over time and through multiple binding/release cycles should be characterized during development.

Conclusion

This compound is a powerful and versatile molecular tool for researchers in chemistry, biology, and materials science. Its inherent ability to recognize carbohydrates, combined with a convenient conjugation handle, enables the rational design of a wide range of sensors. By understanding the fundamental principles of the boronic acid-diol interaction and applying the robust synthetic and analytical protocols outlined in this guide, researchers can develop novel sensors tailored to critical applications in medical diagnostics and drug development.

References

  • Elsherif, M., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano. [Link]
  • Sharpe, E., et al. (2008). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Clinical Chemistry. [Link]
  • Shukrun, E., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
  • Yetisen, A. K., et al. (2017). Glucose‐Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid.
  • Shukrun, E., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors.
  • Wu, W., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Pharmaceutics. [Link]
  • Popa, A. M., et al. (2020). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels. [Link]
  • Shukrun, E., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
  • Liu, Z., et al. (2005). Immobilization of Glycosylated Enzymes on Carbon Electrodes, and its Application in Biosensors. Semantic Scholar. [Link]
  • Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
  • Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. PMC. [Link]
  • James, T. D., et al. (2024). Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor. ACS Sensors. [Link]
  • Williams, C. (2021). Synthesis and characterization of highly fluorescent tunable azaborine photo-induced electron transfer glucose sensor.
  • Wikipedia. (n.d.). Fluorescent glucose biosensor. Wikipedia. [Link]
  • Request PDF. (n.d.). Phenylboronic acid self-assembled layer on glassy carbon electrode for recognition of glycoprotein peroxidase.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
  • Zouaoui, F., et al. (2020). Electrochemical Impedance Spectroscopy Microsensor Based on Molecularly Imprinted Chitosan Film Grafted on a 4-Aminophenylacetic Acid (CMA)
  • ResearchGate. (2012). What is the best way of immobilizing an enzyme on a modified glassy carbon electrode?.
  • Request PDF. (n.d.). Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors.
  • Semantic Scholar. (n.d.). Electrochemical Impedance Spectroscopy and its Applications in Sensor Development and Measuring Battery Performance. Semantic Scholar. [Link]
  • Indian Academy of Sciences. (n.d.). Covalent enzyme immobilization onto glassy carbon matrix-implications in biosensor design. Indian Academy of Sciences. [Link]
  • Khan, R., et al. (2023). Electrochemical Impedance Spectroscopy-Based Sensing of Biofilms: A Comprehensive Review. Biosensors. [Link]

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Application Notes and Protocols: Bioconjugation Techniques with 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Reagent

In the landscape of modern bioconjugation, the demand for versatile, efficient, and biocompatible chemical tools is ever-present. 4-Aminomethylphenylboronic acid hydrochloride has emerged as a significant building block in the construction of complex biomolecular architectures.[1][2] Its structure, featuring a phenylboronic acid moiety and an aminomethyl group, offers dual reactivity, enabling its participation in a diverse array of bioconjugation strategies.[2] This guide provides an in-depth exploration of the key bioconjugation techniques involving this reagent, offering both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and drug development professionals.

The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a characteristic that is central to its application in sensing and reversible bioconjugation.[2][3][4] This interaction is exquisitely sensitive to pH, providing a valuable mechanism for creating stimuli-responsive systems.[3][5] Concurrently, the primary amine of the aminomethyl group serves as a versatile nucleophilic handle for a variety of chemical modifications, most notably stable amide bond formation.[1] This dual functionality allows for the precise and strategic linkage of biomolecules, payloads, and surfaces.

This document will delve into two primary applications of this compound: its use in forming boronate esters for targeting diol-containing biomolecules and its role as a key component in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for stable C-C bond formation in a biological context.

I. Bioconjugation via Boronate Ester Formation: Targeting the Glycome

The reversible interaction between boronic acids and diols is a cornerstone of carbohydrate chemistry and has been elegantly co-opted for bioconjugation.[3][6] This strategy is particularly powerful for targeting glycoproteins and other glycosylated structures, which are often challenging to modify selectively.

Scientific Principles

Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution.[4] The neutral form is the reactive species that condenses with a diol to form a cyclic boronate ester, releasing water in the process.[4] The stability of this ester is pH-dependent; it is generally more stable at pH values above the pKa of the boronic acid (for phenylboronic acids, typically around 9) but can form at physiological pH.[4] This pH sensitivity allows for the design of bioconjugates that can be assembled or disassembled by modulating the pH of the environment.[3][5]

The aminomethyl group on this compound can be pre-functionalized with a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag) via stable amide bond formation prior to conjugation with a diol-containing biomolecule.

Workflow for Diol-Targeted Bioconjugation

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Bioconjugation cluster_2 Step 3: Analysis/Application A 4-Aminomethylphenylboronic acid hydrochloride C Functionalized Boronic Acid A->C Amide Coupling B Payload (e.g., NHS-ester dye) B->C E Boronate Ester Bioconjugate C->E pH-dependent esterification D Diol-containing Biomolecule (e.g., Glycoprotein) D->E F Purification E->F G Characterization (SDS-PAGE, MS) F->G H Downstream Application G->H

Caption: Workflow for bioconjugation via boronate ester formation.

Protocol: Labeling of a Glycoprotein with a Fluorescent Dye

This protocol describes the two-step process of first functionalizing this compound with an NHS-ester activated fluorescent dye and then conjugating the resulting molecule to a model glycoprotein, horseradish peroxidase (HRP).

Materials:

  • This compound (CAS 75705-21-4)

  • NHS-ester activated fluorescent dye (e.g., NHS-fluorescein)

  • Horseradish Peroxidase (HRP)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column (e.g., PD-10)

  • Standard laboratory equipment (spectrophotometer, centrifuge, etc.)

Step-by-Step Methodology:

Part A: Functionalization of this compound

  • Dissolution: Dissolve 5 mg of this compound in 500 µL of anhydrous DMF.

  • Basification: Add 1.5 equivalents of TEA to neutralize the hydrochloride and deprotonate the primary amine, facilitating nucleophilic attack.

  • Amide Coupling: Add a 1.1 molar equivalent of the NHS-ester activated fluorescent dye (dissolved in a minimal amount of anhydrous DMF) to the boronic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification (Optional but Recommended): The functionalized boronic acid can be purified by reverse-phase HPLC to remove unreacted starting materials. The product can be lyophilized and stored at -20°C.

Part B: Conjugation to Glycoprotein (HRP)

  • Biomolecule Preparation: Prepare a solution of HRP at 2 mg/mL in the Conjugation Buffer.

  • Reagent Addition: Add the functionalized boronic acid-dye conjugate from Part A to the HRP solution at a 20-50 molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification: Remove the unreacted boronic acid-dye conjugate by dialysis against the Conjugation Buffer (3 x 1 L changes) or by using a size-exclusion chromatography column equilibrated with the same buffer.

  • Characterization:

    • Labeling Efficiency: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific absorbance maximum) and using their respective extinction coefficients.

    • Integrity: Analyze the conjugate by SDS-PAGE to confirm the integrity of the protein. A fluorescently labeled band corresponding to the molecular weight of HRP should be visible under UV illumination.

    • Activity: Perform an enzyme activity assay to ensure that the conjugation process has not significantly impacted the function of HRP.

ParameterRecommended ConditionRationale
pH for Boronate Ester Formation 7.4 - 8.5Balances boronate ester stability with protein stability.
Molar Excess of Boronic Acid 20-50xDrives the equilibrium towards boronate ester formation.
Reaction Time 2-4 hoursSufficient for reaching equilibrium at room temperature.
Purification Method Dialysis / SECEfficiently removes small molecule reactants from the protein conjugate.

II. Suzuki-Miyaura Cross-Coupling: Forging Stable C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds.[7] Its adaptation for bioconjugation has provided a powerful tool for creating highly stable linkages under mild, aqueous conditions.[8][9] In this context, 4-aminomethylphenylboronic acid can be coupled to a biomolecule functionalized with an aryl halide (e.g., an iodinated tyrosine residue on a peptide or protein).

Scientific Principles

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like 4-aminomethylphenylboronic acid) with an organohalide.[7][10] The catalytic cycle generally proceeds through three main steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the biomolecule.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.[10]

The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex biological molecules.[9]

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Biaryl Aryl-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Aryl-Ar' RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Site-Specific Modification of an Iodinated Peptide

This protocol details the conjugation of this compound to a peptide containing a 4-iodophenylalanine residue. The resulting bioconjugate will have a free primary amine that can be used for subsequent labeling or conjugation.

Materials:

  • Peptide containing a 4-iodophenylalanine residue (custom synthesis)

  • This compound

  • Palladium catalyst: e.g., Pd(OAc)₂ with a water-soluble phosphine ligand like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt)

  • Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent: Degassed aqueous buffer (e.g., 50 mM HEPES, pH 7.5) with a co-solvent like DMF or acetonitrile if needed for solubility.

  • Reverse-Phase HPLC system for purification and analysis

  • Mass spectrometer for characterization

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the iodinated peptide in the degassed aqueous buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (3-5 equivalents relative to the peptide) in the same buffer.

    • Prepare a stock solution of the base (e.g., 1 M Na₂CO₃) in water.

    • Prepare the palladium catalyst solution immediately before use. For example, pre-mix Pd(OAc)₂ (0.1 equivalents) and TPPTS (0.3 equivalents) in the degassed buffer.

  • Reaction Setup: In a reaction vessel, combine the peptide solution, the boronic acid solution, and the base (to a final concentration of ~100-200 mM).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the freshly prepared palladium catalyst solution to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37-50°C) for 4-12 hours. The optimal temperature and time should be determined empirically.[11]

  • Monitoring: Monitor the reaction progress by injecting small aliquots into an LC-MS system to observe the consumption of the starting peptide and the formation of the product.

  • Quenching: Once the reaction is complete, it can be quenched by adding a thiol-containing compound (e.g., cysteine) to scavenge the palladium catalyst.

  • Purification: Purify the resulting peptide conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / Water-soluble ligandEnsures catalyst solubility and activity in aqueous media.
Base Na₂CO₃ or K₃PO₄Facilitates the transmetalation step of the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative deactivation of the Pd(0) catalyst.
Temperature 37-50°CProvides sufficient thermal energy for the reaction while minimizing biomolecule degradation.
Purification RP-HPLCHigh-resolution separation of the product from starting materials and catalyst residues.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For each conjugation strategy, the inclusion of analytical checkpoints is critical.

  • Mass Spectrometry: This is the definitive method for confirming the successful conjugation by observing the expected mass shift in the modified biomolecule.

  • Chromatography (HPLC/SEC): Comparing the chromatograms of the starting materials and the final product allows for the assessment of purity and confirmation of product formation (often with a shift in retention time).

  • Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the band position or the appearance of fluorescence in the band (if a dye is used) provides visual confirmation of successful modification.

  • Functional Assays: Whenever applicable, performing a functional assay (e.g., enzyme activity, binding affinity) is crucial to ensure that the bioconjugation process has not compromised the biological activity of the molecule.

By integrating these analytical steps into the workflow, researchers can confidently verify the outcome of their bioconjugation experiments.

Conclusion

This compound is a powerful and versatile reagent in the bioconjugation toolkit. Its dual functionality enables both reversible, pH-sensitive linkages to diol-containing molecules and the formation of highly stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can leverage this molecule to construct novel bioconjugates for a wide range of applications in diagnostics, therapeutics, and fundamental biological research.

References

  • Boron enabled bioconjugation chemistries - PMC. (2024, October 30). PubMed Central.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019, June 3). Chemical Society Reviews (RSC Publishing).
  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC. (2019, September 18). PubMed Central.
  • Boronic Acid Pairs for Sequential Bioconjug
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019, June 3). [No Source Provided].
  • This compound 75705-21-4 wiki. [No Source Provided].
  • A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
  • Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA.
  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (2017, April 5). [No Source Provided].
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega. (2018, December 19). ACS Omega.
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC. [No Source Provided].
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conform
  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification | Request PDF. (2025, August 7).
  • Suzuki coupling for protein modification | Request PDF. (2025, August 6).
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.
  • Phenylboronic Acid-polymers for Biomedical Applic

Sources

Revolutionizing Biaryl Synthesis: A Guide to Utilizing 4-Aminomethylphenylboronic Acid Hydrochloride in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to leveraging 4-aminomethylphenylboronic acid hydrochloride in continuous flow chemistry. Moving beyond traditional batch synthesis, this document elucidates the principles, protocols, and advantages of employing flow chemistry for reactions involving this versatile building block, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. By harnessing the enhanced safety, efficiency, and scalability of flow systems, researchers can unlock new possibilities in the synthesis of complex biaryl structures, which are pivotal in pharmaceutical and materials science. This guide offers in-depth technical protocols, process optimization strategies, and troubleshooting advice, grounded in established scientific principles.

Introduction: The Convergence of a Versatile Reagent and a Powerful Technology

This compound is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring both a nucleophilic aminomethyl group and a versatile boronic acid moiety, makes it a valuable precursor for a wide array of complex molecules.[1] Traditionally, its application in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, has been conducted in batch reactors.[2] While effective, batch processes often present challenges related to scalability, heat and mass transfer limitations, and safety, particularly when dealing with exothermic reactions or hazardous reagents.[3][4]

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, has emerged as a transformative technology to address these challenges.[4] By conducting reactions in microreactors or packed-bed systems, flow chemistry offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.[3][5] This guide will explore the synergistic potential of combining the synthetic utility of this compound with the process advantages of flow chemistry.

The Suzuki-Miyaura Reaction in Flow: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2] The catalytic cycle, which is fundamental to understanding the reaction in both batch and flow, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The use of a continuous flow system does not alter this fundamental mechanism but enhances the efficiency of each step through superior mixing and heat transfer.[6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition R¹-X R¹-Pd(II)-X R¹-Pd(II)-X Oxidative Addition->R¹-Pd(II)-X Transmetalation Transmetalation R¹-Pd(II)-X->Transmetalation [R²-B(OR)₃]⁻ R¹-Pd(II)-R² R¹-Pd(II)-R² Transmetalation->R¹-Pd(II)-R² Reductive Elimination Reductive Elimination R¹-Pd(II)-R²->Reductive Elimination Reductive Elimination->Pd(0) Catalyst R¹-R² R¹-X Organohalide [R²-B(OR)₃]⁻ Boronate Complex R¹-R² Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide to Flow Synthesis

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide in a continuous flow system utilizing a packed-bed reactor with a heterogeneous palladium catalyst.

Reagent and System Preparation

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Heterogeneous palladium catalyst (e.g., Palladium on carbon, Pd/C)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Flow chemistry system (pumps, reactor, back-pressure regulator)

  • Packed-bed reactor column

Reagent Solution Preparation:

Two separate stock solutions should be prepared to prevent premature reaction and potential catalyst deactivation.

  • Solution A (Organohalide): Dissolve the aryl bromide in the organic solvent (e.g., 1,4-dioxane).

  • Solution B (Boronic Acid and Base): Dissolve this compound and the base in the aqueous component of the solvent system. The base is crucial for the activation of the boronic acid.[2]

Flow Reactor Setup and Operation

The following diagram illustrates a typical setup for a continuous flow Suzuki-Miyaura coupling reaction.

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection Reagent A Aryl Halide Solution Pump A Syringe Pump A Reagent A->Pump A Reagent B Boronic Acid & Base Solution Pump B Syringe Pump B Reagent B->Pump B T-Mixer T-Mixer Pump A->T-Mixer Pump B->T-Mixer Packed-Bed Reactor Heated Packed-Bed Reactor (Pd Catalyst) T-Mixer->Packed-Bed Reactor BPR Back-Pressure Regulator Packed-Bed Reactor->BPR Product Product Collection BPR->Product

Caption: A schematic of a continuous flow system for Suzuki-Miyaura coupling.

Operational Parameters:

The following table provides a starting point for the optimization of the reaction conditions. The ideal parameters will vary depending on the specific substrates and catalyst used.

ParameterRecommended RangeRationale
Temperature 80 - 150 °CHigher temperatures generally increase the reaction rate, but temperatures that are too high can lead to catalyst degradation.[3]
Flow Rate 0.1 - 1.0 mL/minThe flow rate determines the residence time of the reactants in the catalyst bed.
Residence Time 2 - 20 minutesA longer residence time typically leads to higher conversion but lower throughput.[3]
Back Pressure 50 - 150 psiPrevents solvent outgassing at elevated temperatures and ensures a stable flow.
Stoichiometry 1.2 - 1.5 equivalents of Boronic AcidA slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide.
Reaction Work-up and Analysis

The output from the flow reactor can be collected and worked up in a similar fashion to a batch reaction. This typically involves:

  • Extraction: Partitioning the product between an organic solvent and water to remove the inorganic base and salts.

  • Drying: Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Purification by column chromatography or recrystallization.

  • Analysis: Characterization of the product by standard analytical techniques (NMR, LC-MS, etc.).

Process Optimization and Troubleshooting

One of the key advantages of flow chemistry is the ease of reaction optimization.[7] By systematically varying parameters such as temperature, flow rate, and reagent concentration, the optimal conditions for a specific transformation can be rapidly identified.

Troubleshooting Common Issues

The following diagram outlines a logical approach to troubleshooting common problems encountered during flow Suzuki-Miyaura reactions.

Troubleshooting Start Low Conversion or Yield Q1 Is the catalyst active? Start->Q1 A1_Yes Increase Residence Time or Temperature Q1->A1_Yes Yes A1_No Replace Catalyst Bed Q1->A1_No No Q2 Is there evidence of side reactions (e.g., homocoupling)? A1_Yes->Q2 A2_Yes Adjust Base or Solvent System Q2->A2_Yes Yes Q3 Is the system pressure stable? Q2->Q3 No A3_No Check for Clogs or Leaks Q3->A3_No No

Caption: A decision tree for troubleshooting flow Suzuki-Miyaura reactions.

Safety Considerations

While flow chemistry inherently offers safety advantages over batch processing, it is crucial to adhere to standard laboratory safety protocols.

  • Reagent Handling: this compound is harmful if swallowed.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • System Operation: Ensure the flow system is assembled correctly and checked for leaks before operation. Operate the system in a well-ventilated fume hood.

  • Pressure: Be aware of the system pressure and ensure the back-pressure regulator is set to a safe level for the reactor and tubing being used.

Conclusion: The Future of Biaryl Synthesis

The integration of this compound into continuous flow chemistry workflows represents a significant advancement in the synthesis of valuable biaryl compounds. The enhanced control, safety, and scalability offered by flow systems empower researchers to explore new chemical space and accelerate the development of novel pharmaceuticals and materials. By following the principles and protocols outlined in this guide, scientists can confidently implement this powerful combination of reagent and technology in their laboratories.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Carbó, J. J., & Maseras, F. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 786.
  • Vapourtec Ltd. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.
  • ResearchGate. (n.d.).
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (n.d.).
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
  • ResearchGate. (n.d.). Microwave-assisted Suzuki reactions in a continuous flow capillary reactor.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. BenchChem.
  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
  • PubMed. (n.d.). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow.
  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(65), 14896-14902.
  • ResearchGate. (n.d.). Polymer-Supported Palladium Catalyzed Suzuki—Miyaura Reactions in Batch and a Mini-Continuous Flow Reactor System. Request PDF.
  • ResearchGate. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. Request PDF.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar.
  • BenchChem. (2025). A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.

Sources

Protecting Group Strategies for the Amino Group in 4-Aminomethylphenylboronic Acid HCl: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Functionalized Boronic Acids

4-Aminomethylphenylboronic acid hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the presence of a reactive primary amino group, allows for its incorporation into a diverse array of complex molecules, including peptides, peptidomimetics, and targeted drug delivery systems. However, the nucleophilic nature of the aminomethyl group necessitates a robust protection strategy to prevent undesirable side reactions during subsequent synthetic transformations. This guide provides a detailed overview of common protecting group strategies for the amino moiety of 4-aminomethylphenylboronic acid, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their selection and application.

The primary challenge in protecting 4-aminomethylphenylboronic acid lies in the judicious choice of a protecting group that is stable under the desired reaction conditions for modifying other parts of the molecule, yet can be selectively removed without compromising the integrity of the sensitive boronic acid group. This document will explore three of the most widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—providing detailed protocols for their installation and cleavage, and discussing the strategic considerations for their use in orthogonal synthetic schemes.

Strategic Selection of an Amine Protecting Group

The choice of a protecting group is dictated by the overall synthetic plan, particularly the conditions of subsequent reaction steps and the desired deprotection strategy. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups, including the boronic acid.

Orthogonal protection, a strategy employing protecting groups that can be removed under distinct, non-interfering conditions, is a cornerstone of modern multi-step synthesis.[1][2] This allows for the sequential manipulation of different functional groups within the same molecule.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its facile removal under acidic conditions.[3] It is generally stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation.

Rationale for Use: The Boc group is an excellent choice when subsequent reactions are to be performed under basic or neutral conditions. Its removal with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent is typically clean and high-yielding.[3][4]

dot

Caption: Boc protection and deprotection workflow.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a suitable solvent such as methanol or a 1:1 mixture of THF and water.

  • Add a base (2.5-3.0 eq), such as triethylamine or sodium bicarbonate, to the suspension and stir until the starting material dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • If the reaction was performed in a biphasic system, separate the layers. If a single solvent was used, add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminomethylphenylboronic acid. The product can be further purified by column chromatography or recrystallization if necessary.[5][6]

Materials:

  • N-Boc-4-aminomethylphenylboronic acid

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-aminomethylphenylboronic acid (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (5-10 eq) or 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Add cold diethyl ether to the residue to precipitate the product as the corresponding salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[7] Its removal is typically achieved by catalytic hydrogenolysis.

Rationale for Use: The Cbz group is ideal for syntheses that involve either acidic or basic reaction conditions where the Boc or Fmoc groups would be cleaved. The mild, neutral conditions of hydrogenolysis for its removal are compatible with many functional groups. However, care must be taken if the molecule contains other functionalities susceptible to reduction, such as alkenes or alkynes.

dot

Caption: Cbz protection and deprotection workflow.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane/Water or THF/Water mixture

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5-3.0 eq). A co-solvent such as 1,4-dioxane or THF may be used to aid solubility.

  • Cool the solution to 0 °C.

  • Slowly add benzyl chloroformate (1.1-1.2 eq) to the vigorously stirred solution, maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4-16 hours.[7]

  • Upon completion, extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be purified by column chromatography or recrystallization.

Materials:

  • N-Cbz-4-aminomethylphenylboronic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve N-Cbz-4-aminomethylphenylboronic acid (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature for 2-12 hours.[7][8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: A Base-Labile Mainstay

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its rapid cleavage with a mild base, typically piperidine.[9] This makes it orthogonal to both Boc and many acid-labile side-chain protecting groups.

Rationale for Use: The Fmoc group is the protecting group of choice when acid-sensitive functionalities, including the boronic acid moiety, must be preserved during deprotection. It is particularly valuable in the synthesis of peptides and other complex molecules where an orthogonal protection strategy is essential.[1]

dot

Caption: Fmoc protection and deprotection workflow.

Materials:

  • This compound

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane/Water or Acetonitrile/Water mixture

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (2.5-3.0 eq).

  • Add a solution of Fmoc-OSu (1.05-1.1 eq) in 1,4-dioxane to the reaction mixture.

  • Stir at room temperature for 12-24 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, pour the reaction mixture into ice-water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography.

Materials:

  • N-Fmoc-4-aminomethylphenylboronic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound in DMF.

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir at room temperature for 30 minutes to 2 hours. The progress of the reaction can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

  • Upon completion, the reaction mixture can be used directly in the next step (e.g., in SPPS) after washing, or the product can be isolated by precipitation with an anti-solvent like diethyl ether, followed by filtration.

Comparative Summary of Protecting Group Strategies

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, BaseStrong Acid (TFA, HCl)[3]Base, HydrogenolysisOrthogonal to Fmoc and Cbz
Cbz Cbz-Cl, BaseH₂, Pd/C[7]Acid, BaseOrthogonal to Boc and Fmoc
Fmoc Fmoc-OSu, BaseBase (20% Piperidine in DMF)[9]Acid, HydrogenolysisOrthogonal to Boc and Cbz

Conclusion and Best Practices

The successful synthesis and derivatization of 4-aminomethylphenylboronic acid are critically dependent on the implementation of an appropriate amino group protection strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be made with careful consideration of the entire synthetic route.

  • For syntheses involving basic or nucleophilic conditions , the acid-labile Boc group is a reliable choice.

  • When robustness to both acidic and basic conditions is required , the Cbz group, removable by hydrogenolysis, offers a significant advantage, provided no other reducible groups are present.

  • In the context of modern peptide synthesis or when acid-sensitive moieties must be preserved , the base-labile Fmoc group provides an essential orthogonal handle.

It is imperative to consider the stability of the boronic acid moiety throughout the synthetic sequence. While generally robust, prolonged exposure to strongly acidic or basic conditions can lead to protodeboronation. Therefore, reaction and deprotection times should be optimized and monitored closely. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently employ 4-aminomethylphenylboronic acid as a versatile building block in the development of novel chemical entities.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • ResearchGate. Activation of Boc‐protected amino boronic esters.[Link]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
  • AAPPTec.
  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
  • ResearchGate.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
  • ResearchGate.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]
  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • ResearchG
  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.. [Link]
  • Nine Chongqing Chemdad Co. 4-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID. [Link]
  • Semantic Scholar. Cbz-aminomethylphosphonic acid and its structural variations: synthesis from a common precursor and a stability study. [Link]
  • Technical Disclosure Commons.
  • PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

Application Note & Protocol: Strategic Implementation of 4-(Aminomethyl)phenylboronic Acid Hydrochloride in Large-Scale Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the large-scale synthetic application of 4-(aminomethyl)phenylboronic acid hydrochloride, a critical bifunctional building block in modern medicinal and materials chemistry. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the practical and theoretical considerations for implementing this reagent in Suzuki-Miyaura cross-coupling reactions at scale. We present a robust, validated protocol, explain the causality behind critical process parameters, and address common challenges such as catalyst selection, reaction optimization, and product purification. The overarching goal is to equip scientists with the expertise to confidently and successfully scale up this important transformation.

Introduction: The Strategic Value of 4-(Aminomethyl)phenylboronic Acid Hydrochloride

4-(Aminomethyl)phenylboronic acid hydrochloride is a highly versatile reagent that offers a strategic advantage in multi-step synthesis. Its structure is deceptively simple, yet it provides two orthogonal points for chemical modification: a boronic acid for carbon-carbon bond formation and a primary amine (in its stable hydrochloride salt form) for a vast array of subsequent derivatizations.[1]

  • The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing biaryl and substituted aryl structures.[2]

  • The Aminomethyl Group: The primary amine, protected as a stable and easily handled hydrochloride salt, serves as a versatile synthetic handle. It can be readily acylated, alkylated, or used in reductive amination protocols following the cross-coupling step, allowing for rapid library synthesis or the introduction of complex side chains.

The hydrochloride salt form is preferred for large-scale applications due to its enhanced stability and non-hygroscopic nature compared to the free base, which can be prone to degradation and self-condensation.[3]

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for successful scale-up, as it informs optimization and troubleshooting strategies. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6]

Suzuki_Miyaura_Cycle cluster_activation Base-Mediated Activation pd0 Pd(0)Lₙ Active Catalyst oa_complex R¹-Pd(II)-X (Organopalladium Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)-R² (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² Coupled Product trans_complex->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oa_complex boronate_complex [R²-B(OH)₃]⁻ (Activated Boronate) boronate_complex->trans_complex R² Transfer boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->boronate_complex + OH⁻ base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillars of the Mechanism:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step.[7]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium center. It is universally accepted that this step requires activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex.[8][9][10][11]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[4][6]

Large-Scale Protocol: Synthesis of (4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)methanol

This protocol details a representative large-scale Suzuki-Miyaura coupling between 4-(aminomethyl)phenylboronic acid hydrochloride and 3-bromobenzyl alcohol.

Reagents and Stoichiometry
ReagentCAS NumberMol. Weight ( g/mol )QuantityMolesEquivalents
3-Bromobenzyl alcohol15852-73-0187.041.00 kg5.351.0
4-(Aminomethyl)phenylboronic acid HCl75705-21-4187.431.10 kg5.871.1
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.5631 g0.0270.005
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.22 kg16.053.0
1,4-Dioxane123-91-188.1110 L--
Deionized Water7732-18-518.022.5 L--
Step-by-Step Experimental Methodology

Sources

Application Notes and Protocols: 4-(Aminomethyl)phenylboronic Acid Pinacol Ester Hydrochloride, a Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Multifaceted Tool for Modern Synthesis

4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride is a bifunctional organic compound that has emerged as a highly valuable reagent in synthetic chemistry. Its structure uniquely combines a stable, reactive boronic ester with a versatile primary amine, offering two distinct points for chemical modification. The pinacol ester moiety enhances the stability of the boronic acid, rendering it less susceptible to common degradation pathways like protodeboronation and oxidation, which simplifies handling and improves reaction consistency.[1] The hydrochloride salt form generally improves the compound's solubility in polar solvents and enhances its shelf life.

This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and expert insights into experimental design. We will delve into its cornerstone role in Suzuki-Miyaura cross-coupling, its utility as a scaffold in medicinal chemistry, and its emerging applications in the field of chemical biology.

Section 1: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a foundational method for carbon-carbon bond formation, and 4-(aminomethyl)phenylboronic acid pinacol ester is an exemplary reagent for this transformation.[2][3] Its pinacol protection provides superior stability and solubility compared to free boronic acids, ensuring more reliable and reproducible outcomes in complex synthetic sequences.[1][4] The aminomethyl group is separated from the phenyl ring by a methylene spacer, which is a critical design feature. This insulation prevents the electron-donating nature of the amine from interfering with the transmetalation step of the catalytic cycle, ensuring efficient coupling.

The general mechanism involves the oxidative addition of an organohalide to a Palladium(0) catalyst, followed by transmetalation with the boronic ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A R¹-Pd(II)L₂-X OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxiAdd Boronate R²-B(pin) (Boronic Ester) Boronate->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a typical reaction between 4-(aminomethyl)phenylboronic acid pinacol ester hydrochloride and an aryl bromide.

1. Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide (Ar-Br)-1.01.0
4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride269.581.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane/Water (e.g., 4:1 v/v)-5 mL-

2. Experimental Procedure

  • Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-(aminomethyl)phenylboronic acid pinacol ester hydrochloride (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe. The use of a base like K₂CO₃ is necessary both to neutralize the HCl salt and to facilitate the transmetalation step.[5][6]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 6-16 hours.[5][7] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Section 2: A Versatile Scaffold in Medicinal Chemistry

The true power of this reagent in drug discovery lies in its bifunctionality.[2] The aminomethyl group provides a reliable handle for diversification, while the boronic ester enables the construction of the core molecular framework.[4] This allows for the creation of large chemical libraries for structure-activity relationship (SAR) studies through two primary synthetic routes:

  • Route A (Coupling First): Perform the Suzuki-Miyaura coupling to build the biaryl core, followed by functionalization of the amine (e.g., acylation, alkylation, reductive amination).

  • Route B (Functionalization First): Modify the amine group, then perform the Suzuki-Miyaura coupling. This route is advantageous if the desired amine functionality is incompatible with the coupling conditions.

Synthesis_Workflow cluster_A Route A cluster_B Route B start 4-(Aminomethyl)phenylboronic acid pinacol ester HCl A1 Suzuki-Miyaura Coupling (with Ar-X) start->A1 B1 Amine Functionalization (e.g., Boc Protection) start->B1 A2 Biaryl Core with Free Amine A1->A2 A3 Amine Functionalization (Acylation, Alkylation, etc.) A2->A3 A4 Final Product Library A A3->A4 B2 Functionalized Boronic Ester B1->B2 B3 Suzuki-Miyaura Coupling (with Ar-X) B2->B3 B4 Final Product Library B B3->B4

Caption: Divergent synthetic pathways using the title compound.

This compound has been instrumental in synthesizing various biologically active molecules, including multi-targeted receptor tyrosine kinase (RTK) inhibitors and dual inhibitors of cyclin-dependent kinases (CDKs).[8]

Protocol 2: Amide Bond Formation via Amine Functionalization

This protocol describes the coupling of a carboxylic acid to the amine of the title compound, a common step in Route B or after deprotection in Route A.

1. Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride269.581.01.0
Carboxylic Acid (R-COOH)-1.11.1
HATU (Peptide Coupling Agent)380.231.21.2
DIPEA (Hünig's Base)129.243.03.0
Dimethylformamide (DMF), anhydrous-5 mL-

2. Experimental Procedure

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL) under an inert atmosphere. Stir for 10 minutes at room temperature. This pre-activation step forms a highly reactive acyl-intermediate, which minimizes side reactions.

  • Reagent Addition: In a separate flask, dissolve 4-(aminomethyl)phenylboronic acid pinacol ester hydrochloride (1.0 mmol) in anhydrous DMF (2 mL) and add DIPEA (3.0 mmol). The base is required to neutralize the hydrochloride salt and the acidic byproducts of the coupling reaction.

  • Reaction: Add the amine solution to the activated carboxylic acid solution dropwise. Stir the reaction mixture at room temperature for 4-12 hours.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Section 3: Bridging Disciplines in Chemical Biology

The unique properties of the boronic acid functional group make this reagent a powerful tool for chemical biologists.[9]

  • Bioconjugation: The primary amine serves as a convenient attachment point for covalently linking the boronic acid moiety to biomolecules such as proteins, antibodies, or nucleic acids.[9][10]

  • Sensing and Binding: Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols, a motif commonly found in carbohydrates and glycoproteins on cell surfaces.[10][11] This interaction is pH-dependent. The presence of the ortho- or para-aminomethyl group can lower the pKa of the boronic acid, facilitating diol binding at neutral, physiological pH.[12]

Caption: Reversible formation of a cyclic boronate ester with a diol.

Conceptual Protocol 3: Protein Labeling via Amine Modification

This workflow outlines a general strategy for attaching the boronic acid moiety to a protein.

  • Amine Derivatization: Convert the primary amine of 4-(aminomethyl)phenylboronic acid pinacol ester into a more protein-reactive functional group. A common strategy is to react it with an NHS-activated crosslinker, such as N-succinimidyl S-acetylthioacetate (SATA), followed by deacetylation to yield a free thiol.

  • Protein Modification: React the thiol-modified boronic acid with a maleimide-activated protein. The maleimide group reacts specifically with the thiol to form a stable thioether bond.

  • Purification: Remove excess labeling reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (to observe the mass shift) and mass spectrometry (for precise mass determination). The functionality of the attached boronic acid can be tested with a diol-binding assay, such as the Alizarin Red S (ARS) assay.

Section 4: Physicochemical Properties and Handling

PropertyValue
Chemical Formula C₁₃H₂₁BClNO₂
Molecular Weight 269.58 g/mol
Appearance White to off-white powder or solid
Melting Point 188.3 °C
Solubility Soluble in common organic solvents like chloroform, acetone, ethyl acetate; insoluble in water.[13]
Storage Conditions Store at 2-8°C, sealed in a dry environment away from oxidizing agents and volatile acids.[13]

Handling: The pinacol ester is relatively stable, but the boronic acid moiety can be susceptible to oxidation.[1][13] It is best handled under an inert atmosphere for long-term storage or when used in sensitive reactions. Always store in a tightly sealed container to protect from moisture and atmospheric contaminants.

Conclusion

4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride is a powerful and versatile reagent whose value extends across multiple scientific disciplines. Its robust performance in Suzuki-Miyaura couplings makes it a staple for constructing complex molecular cores. In medicinal chemistry, its bifunctional nature enables elegant and efficient library synthesis. Finally, its unique diol-binding properties open avenues for innovation in chemical biology, from bioconjugation to the development of novel sensors and targeted therapies. Understanding the principles and protocols outlined in this guide will empower researchers to fully leverage the synthetic potential of this exceptional building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Bridging Chemistry and Biology: The Utility of 4-Aminophenylboronic Acid Pinacol Ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
  • ResearchGate. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids | Request PDF.
  • ResearchGate. Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or....
  • PubMed. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • HETEROCYCLES. a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.
  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • PubMed Central (PMC). Recent developments in the medicinal chemistry of single boron atom-containing compounds.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Organic Syntheses. boronic esters.
  • PubMed Central (PMC). Synthesis of biologically active boron-containing compounds.
  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Boron Molecular. 4-Aminophenylboronic acid, pinacol ester.
  • PubMed Central (PMC). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Organic Chemistry Portal. Miyaura Borylation Reaction.
  • PubMed Central (PMC). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis.
  • PubMed Central (PMC). Boron enabled bioconjugation chemistries.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when using 4-aminomethylphenylboronic acid hydrochloride, a versatile but often troublesome building block in medicinal chemistry and materials science. As researchers and drug development professionals, achieving high yield and purity is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction.

Troubleshooting Guide: From Low Yields to Complex Impurities

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in very low to no yield of the desired biaryl product. What are the primary causes and how can I rectify this?

Answer: Low yield is a common frustration, often stemming from several interrelated factors specific to this substrate. The primary culprits are inadequate base, catalyst deactivation, and substrate instability.

Causality and Strategic Solutions:

  • Inadequate Neutralization and Activation: Your starting material is a hydrochloride salt. This means you need enough base to both neutralize the HCl and to activate the boronic acid for the catalytic cycle. The base is crucial for the formation of the boronate species, which is the active nucleophile in the transmetalation step[1][2][3]. The aminomethyl group, once neutralized, can also interact with the catalyst.

  • Protodeboronation (Hydrolysis): The C-B bond of the boronic acid can be cleaved, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by harsh basic conditions, high temperatures, and the presence of excess water, leading to the formation of aminomethylbenzene as a byproduct[4][5]. 4-Aminomethylphenylboronic acid is particularly susceptible to this due to the electronic properties of the aminomethyl group.

  • Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical. A standard catalyst like Pd(PPh₃)₄ may not be robust enough for this substrate, which can coordinate to the palladium center via the amine, potentially inhibiting catalytic activity[6][7].

Step-by-Step Optimization Protocol:
  • Base Selection and Stoichiometry:

    • Initial Recommendation: Use at least 3-4 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[1][8]. One equivalent is consumed by the HCl salt, and the excess is required to facilitate the catalytic cycle.

    • For Base-Sensitive Substrates: If your coupling partner is sensitive to strong bases, consider using milder conditions with a base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF)[3][5].

    • Actionable Step: Perform a small-scale screen of bases (K₃PO₄, K₂CO₃, Cs₂CO₃) using 3 equivalents to identify the optimal choice for your specific aryl halide.

  • Catalyst and Ligand Selection:

    • Ligand Choice: If using a palladium source like Pd₂(dba)₃, pair it with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos[6]. These ligands create a sterically hindered palladium center that can favor the desired cross-coupling over side reactions.

    • Actionable Step: Set up parallel reactions comparing Pd(PPh₃)₄ with a modern pre-catalyst like XPhos Pd G2 (1-2 mol%) to assess the impact on yield.

  • Solvent and Temperature Control:

    • Solvent System: A mixture of an organic solvent and water is standard. A 4:1 to 10:1 mixture of 1,4-dioxane/water or THF/water is a good starting point[1][5]. Anhydrous conditions with a solvent like toluene can sometimes suppress protodeboronation[10].

    • Temperature Management: Start with a moderate temperature (e.g., 80-90 °C)[1][9]. Excessive heat can accelerate both product formation and decomposition pathways like protodeboronation[5].

    • Actionable Step: Ensure your solvents are properly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use to prevent catalyst oxidation[5][11].

Issue 2: Significant Homocoupling of the Boronic Acid

Question: I am obtaining my desired product, but it is contaminated with a significant amount of 4,4'-diaminodibenzyl, the homocoupling product of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen and Pd(II) species[11]. The amino group in your substrate can exacerbate this issue.

Causality and Strategic Solutions:

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can promote the homocoupling of the boronic acid[11].

  • High Catalyst Loading/Decomposition: Using too much catalyst or a catalyst that decomposes quickly can increase the concentration of species that lead to homocoupling.

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of homocoupling relative to the desired cross-coupling.

Step-by-Step Mitigation Protocol:
  • Ensure Rigorously Inert Conditions:

    • Degassing: Degas your solvent mixture (both the organic solvent and the water) thoroughly with nitrogen or argon[5][11].

    • Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques if available[8]. Evacuate and backfill the reaction flask with inert gas three times before adding the catalyst[9][11].

  • Optimize Catalyst and Loading:

    • Use a Pre-catalyst: Modern palladium pre-catalysts are often more effective at minimizing homocoupling as they provide a controlled release of the active Pd(0) species[6][11].

    • Reduce Catalyst Loading: Once you have identified an effective catalyst system, try reducing the catalyst loading to the minimum required for efficient conversion (e.g., from 2 mol% down to 0.5-1 mol%).

  • Consider Boronic Ester Derivatives:

    • Increased Stability: If homocoupling and protodeboronation remain problematic, consider converting the 4-aminomethylphenylboronic acid to its pinacol ester derivative. Boronic esters are generally more stable and less prone to these side reactions[12][13]. The ester can be synthesized or may be commercially available.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the aminomethyl group in this compound?

A1: Generally, protection is not required and can often be avoided with the right choice of reaction conditions. The Suzuki-Miyaura coupling is known for its broad functional group tolerance[9]. However, if the amine is interfering with the reaction (e.g., by coordinating to the palladium catalyst or participating in side reactions), a simple protection strategy (e.g., as a Boc-carbamate) can be employed. This adds extra steps to your synthesis, so it should be considered a secondary optimization strategy after first attempting the reaction with the unprotected amine.

Q2: What is the optimal ratio of boronic acid to aryl halide?

A2: It is standard practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents relative to the aryl halide[7][11]. This helps to drive the reaction to completion and compensates for any boronic acid that may be lost to side reactions like homocoupling or protodeboronation.

Q3: My reaction stalls and does not go to completion. What should I do?

A3: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity[11].

  • Check Catalyst Activity: Ensure your palladium source is active. Old bottles of Pd₂(dba)₃ can degrade, and Pd(PPh₃)₄ is sensitive to air[10]. Using a fresh batch or a more stable pre-catalyst is recommended.

  • Increase Temperature: If the reaction is sluggish at 80-90 °C, you can try increasing the temperature to 100-110 °C, but monitor closely for an increase in side products[5].

  • Switch Ligands: If using a ligand-based system, switch to a more electron-rich and bulky ligand like cataCXium A or tBuXPhos, which are designed for difficult couplings[6].

Q4: Can I use an aryl chloride as a coupling partner with 4-aminomethylphenylboronic acid?

A4: Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond[14]. To successfully couple an aryl chloride, you will almost certainly need to use a specialized catalyst system.

  • Recommended System: A combination of a palladium source (like Pd(OAc)₂) with a highly active, bulky phosphine ligand (like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand is often required[3][6]. Modern pre-catalysts are specifically designed for these challenging transformations.

  • Harsher Conditions: Expect to use higher temperatures and potentially longer reaction times compared to reactions with aryl bromides.

Visualizing the Process: Diagrams and Workflows

To aid in understanding and decision-making, the following diagrams illustrate the key processes involved.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Complex OxAdd->PdII Trans Transmetalation PdII->Trans DiOrgPd Ar-Pd(II)-Ar' Complex Trans->DiOrgPd ArBOH2 Ar'B(OH)₂ ArBOH3 [Ar'B(OH)₃]⁻ (Activated Boronate) ArBOH2->ArBOH3 + Base BaseOH Base (e.g., OH⁻) ArBOH3->Trans RedElim Reductive Elimination DiOrgPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][15]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with 4-Aminomethylphenylboronic Acid HCl check_base Is Base Stoichiometry Correct? (≥3 eq.) start->check_base adjust_base Adjust Base: Use 3-4 eq. K₃PO₄ or Cs₂CO₃ check_base->adjust_base No check_catalyst Is Catalyst System Optimal? check_base->check_catalyst Yes adjust_base->check_catalyst upgrade_catalyst Upgrade Catalyst: Use XPhos/SPhos Pd G2/G3 Pre-catalyst check_catalyst->upgrade_catalyst No check_conditions Are Reaction Conditions Inert? check_catalyst->check_conditions Yes upgrade_catalyst->check_conditions degas_solvents Degas Solvents Thoroughly and Use Inert Atmosphere check_conditions->degas_solvents No check_temp Is Temperature Optimized? check_conditions->check_temp Yes degas_solvents->check_temp adjust_temp Screen Temperatures (e.g., 80°C, 100°C) check_temp->adjust_temp No success Improved Yield check_temp->success Yes consider_ester Consider Using Pinacol Ester Derivative adjust_temp->consider_ester If issues persist adjust_temp->success consider_ester->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Europe PMC. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.

Sources

Technical Support Center: 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminomethylphenylboronic acid hydrochloride (4-APBH). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional reagent containing both a nucleophilic aminomethyl group and an electrophilic boronic acid, 4-APBH presents unique challenges and opportunities. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its side reactions, particularly in the context of palladium-catalyzed cross-coupling reactions.

Section 1: Understanding the Reactant - FAQs

Q1: What are the primary stability concerns with this compound?

A1: this compound is supplied as a salt to enhance its shelf-life and handling characteristics. The protonated aminomethyl group reduces the electron density of the aromatic ring and prevents the free amine from participating in undesired reactions during storage. However, once subjected to reaction conditions, particularly the basic media required for Suzuki-Miyaura coupling, the free amine is liberated and the boronic acid moiety becomes susceptible to several key degradation pathways:

  • Protodeboronation: The replacement of the C-B(OH)₂ bond with a C-H bond, yielding toluene-4-amine as a byproduct. This is a prevalent issue for many arylboronic acids in aqueous or protic media.[1][2][3]

  • Homocoupling (Dimerization): The palladium-catalyzed self-coupling of two molecules of 4-APBH to form 4,4'-dimethylene-1,1'-biphenyl. This is often exacerbated by the presence of oxygen or Pd(II) species.[4][5][6][7]

  • Oxidation: The conversion of the boronic acid to the corresponding phenol (4-(aminomethyl)phenol). This can occur in the presence of atmospheric oxygen or other oxidizing agents in the reaction mixture.[8][9]

  • Trimerization to Boroxine: Like other boronic acids, 4-APBH can exist in equilibrium with its cyclic anhydride trimer, the corresponding boroxine. While this is not a decomposition pathway, the differing reactivity of the boroxine can affect reaction kinetics.

Q2: How does the aminomethyl group influence the reactivity and side reactions of the boronic acid?

A2: The aminomethyl group has a dual influence. In its hydrochloride salt form, the -CH₂NH₃⁺ group is electron-withdrawing, which can slightly modulate the electronic properties of the boronic acid. Upon deprotonation under basic reaction conditions, the resulting free amine (-CH₂NH₂) can act as a ligand for the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive palladium complexes, slowing down the desired cross-coupling and potentially favoring side reactions.[10] Furthermore, the basicity of the amine can influence the local pH at the catalyst center, which may impact transmetalation efficiency.

Section 2: Troubleshooting Guide - Common Side Reactions

This section provides a structured approach to identifying and mitigating the most common side reactions encountered when using 4-APBH.

Issue 1: Low yield of desired product, significant formation of Toluene-4-amine (Protodeboronation)

Protodeboronation is the protonolysis of the carbon-boron bond and is a major competing pathway, especially under basic, aqueous conditions.[2] The mechanism can be complex and pH-dependent, often proceeding through a boronate anion intermediate.[1][11]

Troubleshooting Protocol: Mitigating Protodeboronation
  • Solvent & Base Selection:

    • Minimize Water: While some water is often necessary to dissolve the base, excess water accelerates protodeboronation. Consider using a biphasic system (e.g., Toluene/Water) or a polar aprotic solvent like dioxane or THF with minimal water.

    • Choice of Base: The reaction rate is highly pH-dependent.[3][11] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH, which can aggressively promote protodeboronation.[12] Cs₂CO₃ is also an excellent, albeit more expensive, choice that often gives superior results.

  • Use of Boronic Esters (Slow-Release Strategy):

    • Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These esters hydrolyze slowly under the reaction conditions to release the boronic acid in low concentrations, minimizing its exposure time to conditions that favor protodeboronation.[2][13]

  • Catalyst System Optimization:

    • The goal is to accelerate the rate of the desired Suzuki coupling so that it significantly outpaces the rate of protodeboronation.[2]

    • Use highly active catalysts. Modern phosphine ligands like SPhos, XPhos, or RuPhos, when paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, create highly active catalytic systems that can promote rapid cross-coupling even at lower temperatures.

Experimental Protocol: In-situ formation of a boronate ester for suppression of protodeboronation

A common strategy is the addition of a diol like pinacol directly to the reaction mixture.

  • To a reaction vessel, add this compound (1.0 eq), your aryl halide coupling partner (1.1 eq), and pinacol (1.2 eq).

  • Add the chosen solvent (e.g., Dioxane).

  • Sparge the mixture with Argon or Nitrogen for 20-30 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the base (e.g., K₃PO₄, 3.0 eq).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

Issue 2: Formation of a high molecular weight impurity, identified as 4,4'-bis(aminomethyl)-1,1'-biphenyl (Homocoupling)

Homocoupling is the dimerization of the boronic acid. The mechanism often involves a palladium peroxo complex, which is formed in the presence of oxygen, or can be mediated by Pd(II) species.[5][14]

Troubleshooting Workflow: Diagnosing and Preventing Homocoupling

G start High MW byproduct detected (Mass = 2x Ar-H) check_o2 Was the reaction rigorously degassed? start->check_o2 no no check_o2->no No yes yes check_o2->yes Yes check_pd What was the palladium source? pd2 pd2 check_pd->pd2 Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) pd0 pd0 check_pd->pd0 Pd(0) source solution_o2 Solution: Sparge solvents with Ar/N2 for 30+ min. Use freeze-pump-thaw cycles for sensitive reactions. no->solution_o2 Implement robust degassing yes->check_pd solution_pd Solution: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Or use a pre-catalyst that rapidly forms Pd(0) in situ. pd2->solution_pd Pd(II) can initiate homocoupling other_issues Consider other factors: - Reaction temperature too high? - Incorrect stoichiometry? pd0->other_issues Homocoupling still observed

Caption: Troubleshooting workflow for boronic acid homocoupling.

Key Recommendations:
  • Rigorous Degassing: Oxygen is a primary culprit in homocoupling.[6][7] Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Subsurface sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes is critical.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources like Pd(OAc)₂. If using a Pd(II) source, ensure the ligand and reaction conditions are suitable for rapid reduction to the active Pd(0) species.

  • Stoichiometry: Ensure the aryl halide is not the limiting reagent. A slight excess of the boronic acid is common, but a large excess can sometimes favor side reactions.

Issue 3: Formation of 4-(aminomethyl)phenol (Oxidation)

Oxidation of the C-B bond to a C-O bond is a known metabolic pathway for boronic acids and can also occur under synthetic conditions, especially if reactive oxygen species are present.[8][9] While less common than protodeboronation or homocoupling in standard Suzuki reactions, it can become significant with certain catalysts or if the reaction is exposed to air for prolonged periods at high temperatures.

Troubleshooting Protocol: Preventing Oxidation
  • Inert Atmosphere: As with homocoupling, maintaining a strict inert atmosphere is the first line of defense.

  • Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidants. Some additives or impurities could promote this pathway.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate oxidative degradation.

  • Protecting Groups: In biological applications or multi-step syntheses where the boronic acid is exposed to oxidative conditions, consider protecting it as an intramolecular boralactone, which has been shown to dramatically increase oxidative stability.[9]

Section 3: Data & Protocols

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ 2-3 eq, Toluene/H₂O or Dioxane/H₂OInexpensive, widely used.[12]Can be too aggressive for sensitive substrates, promoting protodeboronation.
K₃PO₄ 2-3 eq, Dioxane, Toluene, or THFGenerally milder, often suppresses protodeboronation. Good for heteroaryl boronic acids.Can have lower solubility in some organic solvents.
Cs₂CO₃ 2-3 eq, Dioxane or THFHighly effective, often provides the highest yields and cleanest reactions.Significantly more expensive.
Organic Bases (e.g., Et₃N, DIPEA) 3-5 eq, Aprotic solventsCan be useful in anhydrous conditions.Often less effective for transmetalation; can act as a ligand for Pd.[7]
General Protocol for a Robust Suzuki-Miyaura Coupling with 4-APBH

This protocol incorporates best practices to minimize the common side reactions discussed.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and finely ground K₃PO₄ (3.0 mmol, 3.0 eq).

  • Catalyst/Ligand Addition:

    • In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing:

    • Add the reaction solvent (e.g., 1,4-Dioxane, 5 mL) which has been previously degassed by sparging with argon for 30 minutes.

    • Seal the flask and perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Reaction:

    • Backfill the flask with argon.

    • Heat the reaction mixture in a pre-heated oil bath to 90-100 °C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalytic Cycle and Intersecting Side Reactions

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and indicates where the primary side reactions involving 4-APBH can interfere.

Suzuki_Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Ar-Pd(II)-X (Oxidative Addition) Pd0->OA Ar-X TM Ar-Pd(II)-Ar' (Transmetalation) OA->TM [Ar'B(OH)₃]⁻ RE Product Ar-Ar' (Reductive Elimination) TM->RE RE->Pd0 Proto Protodeboronation (Ar'-H) Homo Homocoupling (Ar'-Ar') Oxid Oxidation (Ar'-OH) ArBOH2 Ar'B(OH)₂ (4-APBH) ArBOH2->Proto H₂O, Base ArBOH2->Homo Pd(II), O₂ ArBOH2->Oxid [O]

Sources

Technical Support Center: Purification of 4-(Aminomethyl)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-(aminomethyl)phenylboronic acid hydrochloride. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Introduction: The Challenge of Purifying an Amphoteric Boronic Acid

4-(Aminomethyl)phenylboronic acid hydrochloride (AmPB-HCl) is a bifunctional molecule widely used in medicinal chemistry and materials science, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its purification is notoriously challenging due to several inherent properties:

  • Amphoteric Nature: The molecule possesses both a basic amino group and an acidic boronic acid moiety, making its solubility highly dependent on pH.

  • Formation of Boroxines: Like many boronic acids, it can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine. This can complicate characterization and purification, as you are often handling an equilibrium mixture.

  • High Polarity: The presence of the ammonium salt and the boronic acid group makes the compound highly polar, limiting its solubility in many common organic solvents and making standard chromatographic purification difficult.

  • Susceptibility to Protodeboronation: Under harsh acidic or basic conditions, or in the presence of certain metals, the C-B bond can be cleaved.

This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-(aminomethyl)phenylboronic acid hydrochloride?

The impurity profile of your crude product is highly dependent on the synthetic route used. However, several common impurities are frequently observed:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Boroxine: This is the trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules. It exists in equilibrium with the boronic acid in solution and in the solid state. Its presence is not always considered an impurity, but it can complicate NMR interpretation and affect reactivity.

  • Inorganic Salts: Salts like sodium chloride or sodium sulfate are often present from workup procedures (e.g., salting out, use of brines).

  • Homocoupling Byproducts: Small amounts of biphenyl-type structures can form under certain reaction conditions.

  • Protodeboronated Product: Benzylamine hydrochloride may be present if protodeboronation has occurred.

Q2: My ¹H NMR spectrum shows broad peaks for the B(OH)₂ protons, and the integration is off. Is my sample impure?

This is a very common observation and does not necessarily indicate impurity. The acidic protons on the boronic acid group (B(OH)₂) are often broad due to rapid exchange with trace amounts of water in the NMR solvent. Furthermore, the equilibrium between the boronic acid and its boroxine anhydride can lead to complex or broadened spectra. To confirm, you can add a drop of D₂O to the NMR tube and shake it; the B(OH)₂ peak should disappear or significantly diminish. The presence of the boroxine is often seen as a broad hump in the baseline or as a separate set of broader aromatic signals.

Q3: How can I effectively remove inorganic salts from my highly polar product?

Directly washing with water is often not feasible due to the high water solubility of the hydrochloride salt. An effective strategy is to perform a solvent swap or a specific type of recrystallization:

  • Dissolve the crude solid in a minimal amount of hot water or a hot alcohol/water mixture (e.g., isopropanol/water) in which the product is soluble.

  • Inorganic salts are often much less soluble in alcohols than the target compound.

  • Cool the solution slowly. The 4-(aminomethyl)phenylboronic acid hydrochloride should crystallize out, leaving the more soluble inorganic salts in the mother liquor.

  • Filter and wash the collected crystals with a small amount of cold isopropanol or acetone to remove residual mother liquor. Acetone is particularly effective for removing water and residual salts without dissolving the desired product.

Troubleshooting Purification Workflows

This section addresses common problems encountered during the purification of AmPB-HCl and provides actionable solutions.

Problem 1: During recrystallization, my product "oils out" or forms a gummy precipitate instead of crystals.

This typically happens when the solution becomes supersaturated too quickly or when the chosen solvent system is not ideal.

Root Causes & Solutions:

Cause Explanation Solution
Rapid Cooling Cooling the solution too fast doesn't allow time for an ordered crystal lattice to form.Let the flask cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Avoid crash-cooling in a dry ice/acetone bath.
Poor Solvent Choice The solvent may be too "good," keeping the product dissolved even at low temperatures, or too "poor," causing it to crash out as an amorphous solid.Perform a solvent screen. Ideal systems are often mixed solvents like Isopropanol/Water , Ethanol/Water , or Methanol/Toluene . The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
High Impurity Load A high concentration of impurities can inhibit crystallization (a phenomenon known as crystal poisoning).Attempt a pre-purification step. This could be an aqueous wash to remove salts or a trituration with a solvent like acetone or diethyl ether to remove less polar impurities before attempting recrystallization.

Workflow: Troubleshooting an Oily Precipitate

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add IPA, Heat to Reflux A->B C Add H₂O dropwise until clear B->C D Slow Cool to RT C->D Solution is clear E Chill in Ice Bath D->E F Vacuum Filtration E->F G Wash with cold IPA/H₂O then cold Acetone F->G H Dry under Vacuum G->H I Pure Product H->I

Caption: Step-by-step workflow for recrystallization.

Protocol 2: Purification via Column Chromatography (for stubborn impurities)

Column chromatography of this compound is challenging due to its high polarity but can be achieved using reverse-phase silica gel. Normal phase silica is generally not recommended as the polar product will likely stick irreversibly to the column.

  • Stationary Phase: C18 (Reverse-Phase) Silica Gel.

  • Mobile Phase: A gradient of Water/Acetonitrile with a constant acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) is typically required. The acid keeps the boronic acid protonated and sharpens the peaks.

  • Elution Profile: Start with a high concentration of water (e.g., 95:5 Water/Acetonitrile + 0.1% TFA) and gradually increase the acetonitrile concentration. The highly polar product will elute at low organic solvent concentrations.

  • Detection: UV detection at ~220-254 nm.

  • Post-Column Workup: The collected fractions will contain the product as a TFA salt in a water/acetonitrile mixture. The solvent must be removed (lyophilization is preferred to avoid heating), and if the HCl salt is required, a salt-exchange step may be necessary. This method is generally reserved for small-scale purification where high purity is paramount.

Purity Assessment

After purification, it is critical to assess the purity of the final product.

Technique What to Look For
¹H NMR Sharp aromatic peaks with correct integration. Absence of signals corresponding to starting materials or byproducts. The -CH₂-NH₃⁺ peak should be a singlet around 4.0 ppm.
HPLC/UPLC A single major peak on a reverse-phase column (e.g., C18) using a Water/Acetonitrile gradient with an acidic modifier. Purity is typically reported as % area.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the parent ion in the mass spectrum.
Melting Point A sharp melting point consistent with literature values. Impure samples often exhibit a broad melting range at a depressed temperature.

References

recrystallization methods for 4-Aminomethylphenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Aminomethylphenylboronic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. The unique zwitterionic character of this molecule, combined with the inherent properties of boronic acids, often presents purification challenges. This document provides in-depth, field-tested solutions to common issues encountered during its recrystallization, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallizing this compound so challenging?

This compound's difficulty stems from two primary chemical characteristics:

  • Amphoteric Nature: As a hydrochloride salt of an aminoboronic acid, the molecule possesses both a weakly acidic boronic acid group and a protonated, acidic aminomethyl group.[1] This dual nature complicates its solubility profile, making it highly soluble in polar protic solvents like water but sparingly soluble in many common organic solvents.[1][2]

  • Boroxine Formation: Like many boronic acids, it can undergo reversible dehydration to form a cyclic trimer called a boroxine.[3] This equilibrium between the monomer and trimer can lead to inconsistent solubility, difficulty in achieving sharp melting points, and complex NMR spectra, all of which interfere with successful crystallization.[3]

Q2: What is the best starting point for selecting a recrystallization solvent?

Given its salt-like properties, the ideal solvent system will be highly polar. A single-solvent system using water or a mixed-solvent system involving a polar alcohol and an anti-solvent is the most logical approach.

  • Single-Solvent: Hot water is an excellent starting point due to the compound's high solubility at elevated temperatures.[4]

  • Two-Solvent: A combination of a "good" solvent that readily dissolves the compound (e.g., methanol, ethanol) and a miscible "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate) can be effective.[5][6]

The key is to find a system where the compound is highly soluble near the solvent's boiling point but has very low solubility at or below room temperature.[7]

Table 1: Potential Solvent Systems for Recrystallization
Solvent SystemTypeRationale & Key ConsiderationsBoiling Point (°C)
Water (H₂O)SingleExcellent solubilizing power when hot due to the compound's polar, salt-like nature. High surface tension may require slow cooling to avoid amorphous precipitation.100
Ethanol / WaterMixedEthanol can help solubilize organic impurities. The ratio can be fine-tuned to optimize recovery.78-100
Methanol / Diethyl EtherTwo-SolventDissolve in minimal hot methanol, then add diethyl ether as an anti-solvent to induce precipitation.[6] Ether is highly volatile and flammable.35-65
Isopropanol (IPA)SingleA less polar alcohol than ethanol; may provide a better solubility differential between hot and cold conditions.82
Q3: My compound has dissolved, but no crystals are forming upon cooling. What should I do?

This is a common issue related to nucleation—the initial formation of a crystal lattice.[8] If spontaneous crystallization doesn't occur, you can induce it using several techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site.[7]

  • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.[7]

  • Reduce Temperature: Move the flask from a room temperature bath to an ice-water bath, and finally to a freezer if necessary, to further decrease solubility. The cooling should be gradual to promote the formation of pure, well-defined crystals.[9]

  • Increase Concentration: If the solution is too dilute, some solvent can be slowly evaporated to reach the point of supersaturation.

Troubleshooting Guide: Specific Scenarios

Problem: My compound "oils out" instead of forming crystals.

Cause: This occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or when the solution is cooled too rapidly. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

Solutions:

  • Add More Solvent: Re-heat the solution until the oil fully redissolves, then add a small amount (5-10% more) of the hot solvent before attempting to cool again.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Change Solvents: The current solvent may be too "good." Switch to a solvent in which the compound is slightly less soluble.

Problem: My final product is still yellow/off-white, not pure white.

Cause: Colored impurities are being trapped within the crystal lattice (occlusion) or are co-precipitating. This often happens during rapid, uncontrolled crystallization.

Solutions:

  • Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Swirl and keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Repeating the process with the once-recrystallized material will further enhance purity.

  • Consider Acid/Base Extraction: For stubborn impurities, an acid/base workup can be highly effective at removing non-polar or neutral contaminants (See Protocol 3).[10]

Problem: My ¹H NMR spectrum is broad, complex, or uninterpretable.

Cause: You are likely observing a mixture of the 4-aminomethylphenylboronic acid monomer and its boroxine trimer.[3] The presence of multiple species in equilibrium leads to peak broadening and a confusing spectrum.

Solutions:

  • D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The water will rapidly hydrolyze the boroxine back to the monomeric boronic acid, resulting in a much cleaner, simplified spectrum.[3]

  • Use a Polar Protic Solvent: Running the NMR in a solvent like DMSO-d₆ or Methanol-d₄ will suppress boroxine formation and favor the monomeric species.[3]

Visualized Workflows & Protocols

General Recrystallization Workflow

The following diagram outlines the decision-making process for a standard recrystallization experiment.

Recrystallization_Workflow start Start: Crude Solid select_solvent Select Solvent System (See Table 1) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve charcoal Optional: Add Charcoal for Color Removal dissolve->charcoal cool Slowly Cool to Room Temperature dissolve->cool if no charcoal needed hot_filter Hot Gravity Filtration (if charcoal used) charcoal->hot_filter hot_filter->cool no_crystals Problem: No Crystals? cool->no_crystals induce Induce Crystallization (Seed/Scratch if needed) ice_bath Cool in Ice Bath induce->ice_bath oiling_out Problem: Oiling Out? ice_bath->oiling_out collect Collect Crystals via Vacuum Filtration wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Solid dry->end oiling_out->collect No reheat Re-heat & Add More Solvent oiling_out->reheat Yes no_crystals->induce Yes no_crystals->ice_bath No reheat->cool Acid_Base_Workflow cluster_0 Step 1: Basification cluster_1 Step 2: Acidification & Isolation A Dissolve Crude Solid in Ethyl Acetate (EtOAc) B Extract with Aqueous 1M NaOH Solution A->B C Separate Layers B->C D Aqueous Layer: Contains Sodium Boronate Salt C->D Collect E Organic Layer: Contains Neutral Impurities (Discard) C->E Discard F Cool Aqueous Layer in Ice Bath D->F G Slowly Acidify with Concentrated HCl to pH ~1-2 F->G H Precipitate Forms G->H I Collect Solid via Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Under Vacuum J->K L Pure Product K->L

Caption: Logic flow for purification via acid/base extraction.

Step-by-Step Procedure:

  • Dissolution & Basification: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous sodium hydroxide (NaOH) solution. The boronic acid will deprotonate to the sodium boronate salt and move into the aqueous layer. [11]2. Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is acidic (pH ~1-2). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum.

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • ResearchGate. (2016).
  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]
  • ResearchGate. (2025).
  • BMC Biophysics. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]
  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Royal Society of Chemistry. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • YouTube. (2020).

Sources

Technical Support Center: Strategies for Palladium Removal from 4-Aminomethylphenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of removing residual palladium from the products of coupling reactions involving 4-aminomethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity and safety of your synthesized compounds.

The presence of the aminomethyl functionality introduces unique challenges in palladium removal due to its potential to form stable complexes with the metal catalyst. This guide will provide a systematic approach to selecting and optimizing a purification strategy tailored to these specific molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process in a question-and-answer format, offering actionable solutions based on scientific principles.

Issue 1: High levels of residual palladium detected after standard aqueous work-up and filtration.

  • Question: I've performed a Suzuki-Miyaura coupling using 4-aminomethylphenylboronic acid and after a typical aqueous work-up and filtration through Celite, my ICP-MS analysis shows unacceptably high palladium levels. What's going on?

  • Answer: The basic aminomethyl group in your product can form a stable, soluble complex with palladium species.[1] This chelation prevents the palladium from precipitating or being effectively removed by simple filtration, which is primarily effective for heterogeneous or precipitated palladium.[1] You will likely need to employ a more targeted palladium removal strategy, such as treatment with a scavenger resin or activated carbon.

Issue 2: Significant product loss during purification with a scavenger resin.

  • Question: I tried using a thiol-based scavenger resin to remove palladium, but my product yield dropped significantly. Why is this happening and what can I do?

  • Answer: While thiol-based scavengers are effective for palladium, the acidic nature of the thiol group can lead to non-specific binding of your basic aminomethyl-containing product. Additionally, some scavenger resins may have secondary interactions that lead to product adsorption. To mitigate this, consider the following:

    • Scavenger Screening: Test a small panel of scavenger resins with different functionalities (e.g., thiourea, isocyanate-based) to identify one with high affinity for palladium but minimal interaction with your product.[2]

    • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. An excess can lead to greater product loss.

    • Solvent Effects: The choice of solvent can influence the interaction between your product and the scavenger. Experiment with different solvents to find a system that maximizes palladium binding while minimizing product adsorption.

Issue 3: Inconsistent palladium removal results from batch to batch.

  • Question: My palladium removal protocol seems to work well sometimes but gives poor results on other occasions, even though I'm following the same procedure. What could be the cause of this variability?

  • Answer: Inconsistent results often stem from subtle variations in the reaction work-up or the state of the palladium in the crude mixture. Key factors to control include:

    • Consistent Work-up: Standardize your work-up procedure before the palladium removal step to ensure the palladium species are in a consistent form.

    • pH Adjustment: The pH of your reaction mixture can influence the complexation of palladium with your product. A controlled pH adjustment before scavenging can sometimes break up these complexes, leading to more consistent removal.[1]

    • Atmosphere: If using an air-sensitive scavenger, ensure it is handled under an inert atmosphere to prevent degradation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding palladium removal in the context of 4-aminomethylphenylboronic acid coupling products.

Q1: What are the primary methods for palladium removal, and how do I choose the best one for my amine-containing product?

A1: The most common methods are filtration, adsorption (using scavengers or activated carbon), and chromatography.[3] The choice depends on the nature of your product and the palladium species. For products with a basic aminomethyl group, a multi-step approach is often most effective.

  • Diagram: Decision-Making Workflow for Palladium Removal

G start Crude Reaction Mixture (from 4-aminomethylphenylboronic acid coupling) filtration Initial Filtration (e.g., Celite) start->filtration analysis1 ICP-MS Analysis filtration->analysis1 scavenger Scavenger Treatment (e.g., Thiol, Thiourea, or Isocyanate Resin) analysis1->scavenger High Pd activated_carbon Activated Carbon Treatment analysis1->activated_carbon High Pd (Cost-sensitive) chromatography Column Chromatography analysis1->chromatography High Pd & Other Impurities final_product Purified Product (<10 ppm Pd) analysis1->final_product Low Pd analysis2 ICP-MS Analysis scavenger->analysis2 activated_carbon->analysis2 chromatography->analysis2 analysis2->scavenger High Pd (Re-treat) analysis2->final_product Low Pd

Caption: A decision tree for selecting a palladium removal strategy.

Q2: How does the aminomethyl group specifically complicate palladium removal?

A2: The nitrogen atom in the aminomethyl group is a Lewis base and can act as a ligand, forming a stable coordination complex with the palladium catalyst.[1][4] This complex is often soluble in organic solvents, making it difficult to remove by simple filtration.

Q3: Are there any pre-treatment steps I can take to improve palladium removal?

A3: Yes, pre-treatment can be very effective. One common approach is to treat the reaction mixture with an aqueous solution of a mild reducing agent like sodium bisulfite, which can help precipitate the palladium.[5] Adjusting the pH can also be beneficial in disrupting palladium-amine complexes.[1]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid-supported materials, often silica or polystyrene beads, that are functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and isocyanates.[1][6] When the crude product solution is passed through or stirred with the scavenger, the palladium is selectively bound to the solid support, which can then be easily removed by filtration.

  • Table: Comparison of Common Palladium Scavenger Resins

Scavenger TypeFunctional GroupAdvantagesDisadvantagesBest Suited For
Thiol-Based -SHHighly effective for various palladium species.Can bind basic amine products; may require inert atmosphere.General purpose, but requires screening for amine compatibility.
Thiourea-Based -NH(C=S)NH-Good for a range of palladium species; less acidic than thiols.May have lower capacity than some thiol resins.Amine-containing products where thiol scavengers show product binding.
Isocyanate-Based -N=C=OHighly reactive towards palladium.Can react with the amine functionality of the product.Use with caution and after protecting the amine group.
Amine-Based -NH2, -NHRCan be effective for certain palladium complexes.May have competitive binding with the aminomethyl product.Situations where other scavengers are ineffective.

Q5: Can activated carbon be used for palladium removal from these types of products?

A5: Yes, activated carbon is a cost-effective option for palladium removal. However, it is a non-specific adsorbent and can also adsorb your desired product, potentially leading to lower yields.[3] It is often used in situations where cost is a primary concern and some product loss is acceptable.

Experimental Protocols

The following are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Scavenger Resin

This protocol provides a general procedure for using a solid-supported palladium scavenger.

  • Dissolve the Crude Product: Dissolve the crude product from your 4-aminomethylphenylboronic acid coupling reaction in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.

  • Stir the Mixture: Stir the suspension at room temperature for 4-24 hours. The optimal time should be determined empirically. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be used with caution to avoid product degradation.

  • Filter the Mixture: Filter the mixture through a pad of Celite to remove the scavenger resin.

  • Wash the Resin: Wash the resin on the filter with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.

  • Diagram: Scavenger Resin Workflow

G cluster_0 Palladium Removal with Scavenger Resin A 1. Dissolve Crude Product B 2. Add Scavenger Resin A->B C 3. Stir (4-24h) B->C D 4. Filter C->D E 5. Wash Resin D->E F 6. Concentrate Filtrate E->F G 7. ICP-MS Analysis F->G

Caption: Step-by-step workflow for palladium removal using a scavenger resin.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analyze for Residual Palladium: Submit a sample for ICP-MS analysis to quantify the remaining palladium.

References

  • Welch, C. J., et al. (2005). The Trouble with Amines in Palladium-Catalyzed Amidation Reactions. Organic Process Research & Development, 9(2), 198-203.
  • Biotage. (n.d.). Metal Scavengers.
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 458-463.
  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286.
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • Si-Novation. (n.d.). Removal of Residual Palladium from API.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • MDPI. (2021). Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions.
  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

Sources

dealing with moisture sensitivity of 4-Aminomethylphenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminomethylphenylboronic acid hydrochloride (CAS No: 75705-21-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile bifunctional molecule widely used in organic synthesis.[1] Its primary utility is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the aminomethylphenyl group into complex molecules.[1] This moiety is significant in medicinal chemistry for synthesizing various biologically active compounds and can be used to prepare materials for sensors and polymer films.[2]

Q2: What makes this compound "moisture-sensitive"?

The key to the reactivity of boronic acids is the carbon-boron (C-B) bond. This bond is susceptible to cleavage in the presence of water, a process known as protodeboronation .[3][4] In this reaction, the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom, effectively destroying the reagent and preventing it from participating in the desired coupling reaction.[3][4] Furthermore, like other boronic acids, it can undergo dehydration to form a cyclic anhydride called a boroxine, which can also complicate reactions.[5]

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical to maintaining the reagent's integrity. The compound should be stored in a tightly sealed container in a cool, dry place.[4] For long-term stability, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to rigorously exclude moisture.[4] Storing the vial inside a desiccator containing a drying agent can provide an additional layer of protection.

Q4: What are the visible signs of degradation?

A high-quality sample of this compound should be a solid or powder.[2] Caking, clumping, or the appearance of a sticky or syrupy consistency are clear indicators of moisture absorption and potential degradation.[6] If the compound does not appear as a free-flowing solid, its reactivity may be compromised.

Troubleshooting Experimental Issues

This section addresses specific problems encountered during experiments, explains the underlying causes related to moisture sensitivity, and provides actionable solutions.

Problem: Low or No Yield in Suzuki Coupling Reactions

Q: My Suzuki-Miyaura coupling reaction using this compound failed or resulted in a very low yield. What are the most likely causes?

This is the most common issue reported and almost always traces back to the degradation of the boronic acid before or during the reaction.

A: The primary suspect is protodeboronation, a side reaction that cleaves the carbon-boron bond and is accelerated by water.[3][4] This effectively reduces the concentration of your active reagent. Another common issue is homocoupling, where the boronic acid reacts with itself, especially in the presence of oxygen.[4]

Troubleshooting Workflow for Low Yields

Use the following decision tree to diagnose the problem:

G start Low or No Yield in Suzuki Reaction q1 Was the boronic acid a free-flowing powder? start->q1 q2 Were anhydrous solvents and reagents used? q1->q2 Yes sol1 Degradation likely occurred during storage. Procure a fresh bottle and store properly in a desiccator under inert gas. q1->sol1 No q3 Was the reaction run under a strict inert atmosphere? q2->q3 Yes sol2 Trace moisture in solvents or base is a likely cause. Use freshly opened anhydrous solvents or distill/dry them before use. Ensure the base is anhydrous. q2->sol2 No q4 Was the reaction degassed prior to heating? q3->q4 Yes sol3 Atmospheric moisture and oxygen can enter the reaction. Ensure all glassware is flame-dried or oven-dried. Maintain positive inert gas (Ar or N2) pressure throughout. q3->sol3 No sol4 Dissolved oxygen can lead to homocoupling and catalyst deactivation. Degas the reaction mixture via freeze-pump-thaw cycles or by bubbling with inert gas for 20-30 min. q4->sol4 No end Re-run experiment with optimized conditions. q4->end Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Problem: Inconsistent Analytical Results (HPLC/LC-MS)

Q: I'm observing unexpected peaks, often corresponding to the deboronated byproduct (aminomethyl-benzene), or poor reproducibility in my HPLC analysis. Can this happen after the reaction is complete?

A: Yes. Degradation is not limited to the reaction flask. The analytical process itself can induce protodeboronation. Aqueous or protic mobile phases used in reverse-phase HPLC can cause the compound to degrade on the column during the analysis.[3]

Solutions for Analytical Inconsistency
  • Use Fresh Samples: Always analyze freshly prepared solutions. If using an autosampler, ensure it is cooled to minimize degradation in the vial.[3]

  • Aprotic Diluent: Prepare your sample in an aprotic solvent (e.g., acetonitrile, THF) to minimize hydrolysis before injection.[3]

  • Optimize HPLC Method: Reduce the potential for on-column degradation by using a shorter column or a faster gradient to minimize the analysis time.[3]

Problem: Significant Formation of Side Products

Q: My reaction produces a significant amount of a symmetrical biaryl dimer and/or the simple deboronated arene. What causes these specific side products?

A: These are classic symptoms of competing side reactions involving boronic acids.

  • Protodeboronation: As discussed, this is the hydrolysis of the C-B bond, which leads to the formation of the corresponding arene (in this case, aminomethyl-benzene). It is exacerbated by excess water or acidic conditions.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[4]

Preventative Measures
  • Rigorous Inert Atmosphere: The most critical step is to exclude both water and oxygen from the reaction. This protects against both protodeboronation and homocoupling.[4][7]

  • Solvent Degassing: Ensure solvents are thoroughly degassed before use to remove dissolved oxygen.

  • Base Selection: The choice and quality of the base are crucial. It must be anhydrous. The base facilitates the transmetalation step in the Suzuki cycle, and using the correct base can often improve reaction rates, minimizing the time the boronic acid is exposed to potentially degrading conditions.[1][8]

Protocols and Best Practices

Adherence to strict protocols is the key to reproducible success with moisture-sensitive reagents.

Mandatory Handling Workflow for this compound

G cluster_prep Preparation Phase cluster_weighing Weighing & Dispensing cluster_reaction Reaction Setup p1 Transfer reagent bottle from storage to an inert atmosphere glovebox or have Schlenk line ready. p2 Allow bottle to equilibrate to room temperature before opening to prevent condensation. p1->p2 p3 Prepare oven-dried or flame-dried glassware. p2->p3 w1 Quickly weigh the required amount in a tared, dry vial under a positive flow of inert gas (e.g., Argon). p3->w1 w2 Immediately and tightly reseal the main reagent bottle. w1->w2 w3 Return the main bottle to the desiccator for storage. w2->w3 r1 Add the weighed boronic acid to the reaction flask under a positive pressure of inert gas. w3->r1 r2 Add other solid reagents, then cannulate in degassed, anhydrous solvent. r1->r2 r3 Proceed with the reaction, maintaining the inert atmosphere throughout. r2->r3

Caption: Standard Operating Procedure for Handling Moisture-Sensitive Boronic Acids.

Data Summary Table

This table summarizes key parameters for the storage and handling of this compound.

ParameterRecommendationRationale
Storage Temperature Room Temperature (15–25°C)Avoids thermal degradation and reduces risk of moisture condensation from temperature cycling.[6]
Storage Atmosphere Tightly sealed under Inert Gas (Argon/Nitrogen)Prevents exposure to atmospheric moisture and oxygen, the primary drivers of degradation.[4]
Short-Term Storage In a desiccatorProvides a dry environment, crucial for protecting the compound between uses.[3]
Incompatible Substances Strong Oxidizing Agents, Water/MoistureBoronic acids are susceptible to oxidation and hydrolysis (protodeboronation).[3][9]
Handling Environment Inert atmosphere (Glovebox or Schlenk line)Minimizes exposure time to air during weighing and transfer operations.[7][10]
Reaction Solvents Anhydrous Grade, DegassedRemoves water and dissolved oxygen to prevent protodeboronation and homocoupling side reactions.[4][11]

References

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Nature.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • Common causes of low reaction yields. Reddit.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
  • Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry.
  • How to Store Boric Acid. Lab Alley.

Sources

Navigating Solvent Landscapes: A Technical Support Guide for 4-Aminomethylphenylboronic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing reactions involving 4-aminomethylphenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments. As a bifunctional molecule, this compound presents unique challenges and opportunities in solvent selection for critical transformations like Suzuki-Miyaura cross-coupling and amide bond formation. This document provides a framework for rational solvent choice, grounded in mechanistic principles and field-proven strategies.

Section 1: Understanding the Reagent - Key Physicochemical Properties

Before delving into reaction optimization, a thorough understanding of the substrate's properties is paramount. This compound is a hygroscopic, pale yellow powder. Its stability and solubility are critical parameters that dictate its handling, storage, and reactivity.

Solubility Profile:

SolventSolubilityClassification
WaterSolublePolar Protic
MethanolSlightly SolublePolar Protic
Dimethyl Sulfoxide (DMSO)Sparingly SolublePolar Aprotic
Dichloromethane (DCM)Poorly SolublePolar Aprotic
Acetonitrile (ACN)Poorly SolublePolar Aprotic
Tetrahydrofuran (THF)Poorly SolublePolar Aprotic
TolueneInsolubleNonpolar

This table is a qualitative guide based on available data and chemical principles. Empirical determination of solubility in your specific reaction solvent is always recommended.

Stability Considerations: The Challenge of Protodeboronation

The primary degradation pathway for arylboronic acids, including this compound, is protodeboronation, the cleavage of the carbon-boron bond to replace the boronic acid group with a hydrogen atom.[1] This process is highly dependent on the solvent environment and pH.[1]

Protodeboronation

Aqueous and protic solvents can facilitate this undesired side reaction, especially under non-optimal pH conditions.[1] Both acidic and basic conditions can promote protodeboronation.[1]

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound is a valuable building block for creating biaryl structures. Solvent selection is a critical parameter that influences catalyst stability, reaction rate, and ultimately, product yield.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common solvent-related causes?

A1: Low yields in Suzuki couplings with this substrate can often be traced back to several solvent-related issues:

  • Protodeboronation: As discussed, this is a major side reaction. The presence of excess water or protic solvents, especially at elevated temperatures, can lead to the decomposition of your starting material.[1][2]

  • Poor Solubility of Reagents: If your aryl halide, base, or catalyst is not sufficiently soluble in the chosen solvent system, the reaction will be slow and incomplete. This is often observed in single-solvent systems.

  • Catalyst Deactivation: The choice of solvent can impact the stability and activity of the palladium catalyst. Some solvents can coordinate to the palladium center, inhibiting its catalytic activity.[2]

Q2: What is the rationale behind using a mixed solvent system (e.g., dioxane/water, toluene/water) for Suzuki coupling?

A2: Mixed solvent systems are frequently employed to balance the solubility of various reaction components. Typically, an organic solvent (e.g., dioxane, toluene, THF) is used to dissolve the aryl halide and the palladium catalyst, while water is added to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid salt.[3] This biphasic system allows for efficient reaction at the interface of the two phases.

Q3: I am observing significant homocoupling of my boronic acid. Can the solvent choice influence this side reaction?

A3: Yes, while homocoupling is often promoted by the presence of oxygen, the solvent can play a role. Solvents that poorly solubilize the boronic acid may lead to higher localized concentrations, which can favor self-coupling. Ensuring adequate solubility and maintaining a strictly inert atmosphere are crucial to minimize this side reaction.[2]

Troubleshooting Guide for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting

Comparative Solvent Performance in Suzuki-Miyaura Coupling

The following table provides a general comparison of common solvent systems for Suzuki-Miyaura reactions. Optimal conditions will vary depending on the specific substrates.

Solvent SystemTypical Ratio (Organic:Water)AdvantagesDisadvantages
Toluene/Water4:1 to 10:1Good for a wide range of substrates, easy to remove.May require higher temperatures.
Dioxane/Water4:1 to 10:1Excellent solvating power for many organics.High boiling point, potential peroxide formation.
THF/Water4:1 to 10:1Lower boiling point, easier to remove.Can sometimes lead to lower yields.
Acetonitrile/Water4:1 to 10:1Good for polar substrates.Can sometimes coordinate to palladium.
DMF/Water4:1 to 10:1High solvating power, good for challenging couplings.High boiling point, difficult to remove.
Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling
  • Preparation: In parallel reaction vials, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: To each vial, add a different degassed solvent system from the table above.

  • Reaction: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS at regular intervals.[3]

  • Analysis: Compare the reaction rates and final conversions to identify the optimal solvent system for your specific substrates.

Section 3: Amide Bond Formation

The primary amine of this compound serves as a versatile handle for amide bond formation, a critical reaction in drug discovery. The choice of solvent can significantly impact the efficiency of coupling reagents and the solubility of reactants.

Frequently Asked Questions (FAQs) for Amide Coupling

Q1: What are the best general-purpose solvents for amide coupling reactions involving this compound?

A1: Dipolar aprotic solvents are generally the preferred choice for amide bond formation.[4]

  • N,N-Dimethylformamide (DMF): An excellent solvent for solubilizing a wide range of starting materials and coupling reagents.

  • Dichloromethane (DCM): A good choice for many standard coupling reactions, although the solubility of the boronic acid hydrochloride may be limited.

  • Acetonitrile (ACN): Another effective polar aprotic solvent.[5]

  • Tetrahydrofuran (THF): Can be used, but its lower polarity may limit the solubility of some reagents.

Q2: My amide coupling reaction is sluggish and gives a low yield. Could the solvent be the issue?

A2: Yes, solvent choice is a critical factor. If your carboxylic acid, amine, or coupling reagent has poor solubility in the chosen solvent, the reaction will be slow. Additionally, the presence of water in non-aqueous solvents can hydrolyze activated intermediates, leading to low yields. Always use anhydrous solvents for amide coupling reactions.[6]

Q3: I am working with a sterically hindered carboxylic acid. How does solvent choice affect this type of challenging coupling?

A3: For sterically hindered substrates, a more polar solvent like DMF or NMP is often beneficial as it can help to stabilize charged intermediates and promote the reaction.[5] In some cases, higher reaction temperatures may also be necessary, which will influence your choice of a higher-boiling point solvent.[7]

Troubleshooting Guide for Amide Coupling

Amide_Troubleshooting

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the amide coupling of this compound.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[6]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[6]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Amine Addition: Add a solution of this compound (1.2 equivalents) and an additional equivalent of DIPEA in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography.

Section 4: Concluding Remarks

The successful application of this compound in organic synthesis is critically dependent on the judicious selection of solvent. For Suzuki-Miyaura couplings, mixed aqueous-organic systems are often necessary to balance the solubility of polar and non-polar reactants, while for amide bond formation, anhydrous polar aprotic solvents are generally preferred. In both cases, a systematic approach to solvent screening and optimization, guided by an understanding of the underlying reaction mechanisms and potential side reactions, will lead to improved yields and more robust synthetic procedures.

References

  • Amide Coupling - Biofilm Inhibitor Synthesis - University of Wisconsin-La Crosse. (URL: [Link])
  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (URL: [Link])
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (URL: [Link])
  • How can I solve my problem with Suzuki coupling?
  • (PDF)
  • User Guide — graphviz 0.
  • Amide Synthesis - Fisher Scientific. (URL: [Link])
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

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preventing deboronation of 4-Aminomethylphenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Aminomethylphenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing the deboronation of this valuable reagent. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs): Proactive Deboronation Prevention

This section addresses common questions about the stability of this compound and provides proactive strategies to minimize degradation before and during your experiments.

Q1: What is the primary cause of instability for this compound in my experiments?

A1: The principal degradation pathway for this compound is a chemical reaction known as protodeboronation . This process involves the cleavage of the carbon-boron (C-B) bond, which is then replaced by a carbon-hydrogen (C-H) bond.[1][2] The result is the conversion of your desired boronic acid into toluene-4-ylmethanamine, an undesired byproduct that will not participate in subsequent coupling reactions, leading to lower yields and purification challenges.

Q2: How does the aminomethyl group and its hydrochloride salt form affect the stability of the molecule?

A2: The aminomethyl group (-CH₂NH₂) and its protonated form (-CH₂NH₃⁺) play a crucial role in the molecule's stability. The hydrochloride salt form indicates that the amine is protonated. This positively charged group acts as an electron-withdrawing group through inductive effects, which can influence the electron density of the aromatic ring and the strength of the C-B bond.[2] The stability of the C-B bond is highly dependent on the electronic environment of the phenyl ring.

Q3: How does pH influence the rate of deboronation?

A3: The pH of the reaction medium is a critical factor governing the rate of protodeboronation.[1] For many arylboronic acids, the rate of this degradation pathway is significantly accelerated under both acidic and, more commonly, basic conditions.[1][3] Basic conditions, which are often required for reactions like the Suzuki-Miyaura coupling, deprotonate the boronic acid to form the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[3] This anion is more susceptible to cleavage. The aminomethyl group has its own pKa, and its protonation state, which is pH-dependent, will further modulate the electronic properties of the molecule and its stability profile. The highest rate of deboronation may occur when the pH of the solution is close to the pKa of the boronic acid itself.[1]

Q4: What are the ideal storage and handling conditions for this compound?

A4: To ensure the longevity and reactivity of your reagent, adhere to the following storage and handling guidelines:

  • Solid Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be beneficial to protect it from moisture.

  • Solution Preparation: Aqueous solutions of this compound are prone to hydrolysis and subsequent deboronation.[1] Therefore, it is strongly recommended to prepare aqueous solutions fresh for immediate use.[1]

  • Solvent Choice for Stock Solutions: If a stock solution is necessary, consider preparing it in a dry, aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF) to minimize hydrolysis.[1] Store stock solutions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen).

Q5: Are there more stable alternatives to the free boronic acid that I can use?

A5: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to prevent premature deboronation. Common and effective alternatives include:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used directly in many coupling reactions.

  • MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that can be easily handled and purified. The MIDA group can be cleaved under specific conditions to slowly release the active boronic acid in situ, minimizing its exposure to harsh reaction conditions.[2]

  • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in Suzuki coupling reactions, often with improved results, especially when using protic solvents.

Troubleshooting Guides: Reactive Solutions to Deboronation

This section provides detailed protocols and guides for researchers who are experiencing or wish to quantify the extent of deboronation in their experiments.

Guide 1: Assessing Stability - A Forced Degradation Study Protocol

To understand the stability of this compound under your specific experimental conditions, a forced degradation study is invaluable. This will help you identify the optimal pH, temperature, and solvent for your reaction.

Objective: To determine the rate of deboronation under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (e.g., 1 N)

  • Sodium hydroxide (e.g., 1 N)

  • Hydrogen peroxide (e.g., 30%)

  • HPLC or UPLC system with UV detector

  • pH meter

Step-by-Step Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, labeled vials for each condition. Maintain one vial as an unstressed control at low temperature in the dark.

  • Apply Stress:

    • Acid Hydrolysis: Adjust the pH to ~2 with HCl.

    • Base Hydrolysis: Adjust the pH to ~12 with NaOH.

    • Neutral Hydrolysis: Use the solvent as is (if buffered, use the buffer).

    • Oxidation: Add a small amount of H₂O₂.

    • Thermal Stress: Place vials in a heating block or water bath at a relevant temperature (e.g., 60°C, 80°C).

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize the acid or base).

  • Analysis: Analyze each sample by a stability-indicating HPLC method (see Guide 3 for method development).

  • Data Evaluation: Quantify the percentage of the parent compound remaining and the formation of the deboronated product (toluene-4-ylmethanamine) at each time point.

Data Summary Table:

ConditionTemperature (°C)Time (h)Parent Compound (%)Deboronated Product (%)
Control424~100< 1
Acidic (pH 2)6001000
8......
24......
Basic (pH 12)6001000
8......
24......

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) aliquot Aliquot into Vials prep_stock->aliquot acid Acidic (pH 2) base Basic (pH 12) neutral Neutral oxidative Oxidative (H2O2) thermal Thermal (e.g., 60°C) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by HPLC quench->hplc data Quantify Parent & Degradation Product hplc->data

Guide 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, deboronation of the this compound is a likely culprit. The following troubleshooting guide provides a systematic approach to optimize your reaction conditions.[4]

The Deboronation vs. Coupling Dilemma:

G start 4-Aminomethylphenylboronic Acid Hydrochloride coupling coupling start->coupling + Aryl Halide + Pd Catalyst deboronation deboronation start->deboronation H₂O product Biaryl Product byproduct Deboronated Byproduct coupling->product deboronation->byproduct

Troubleshooting Steps & Optimization Table:

ParameterIssueRecommended Solution & Rationale
Base Strong bases (e.g., NaOH, KOH) can rapidly accelerate deboronation.Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4] These bases are often sufficient to promote transmetalation without causing excessive degradation of the boronic acid.
Temperature High temperatures increase the rate of all reactions, including deboronation.Lower the reaction temperature. If your catalyst is highly active, it may be possible to run the reaction at a lower temperature (e.g., 60-80°C) to favor the Suzuki coupling over deboronation.
Solvent Protic solvents, especially water, are a source of protons for deboronation.Use anhydrous solvents and ensure all reagents are dry. While some water is often necessary for Suzuki coupling, minimizing its amount can reduce the rate of deboronation. Consider using a co-solvent system like 1,4-dioxane/water.[4]
Catalyst System An inefficient catalyst leads to longer reaction times, allowing more time for deboronation.Use a highly active palladium precatalyst and a suitable ligand (e.g., Buchwald ligands like SPhos or XPhos). A more active catalyst can accelerate the desired coupling, allowing it to outcompete the deboronation side reaction.
Reagent Addition Prolonged exposure of the boronic acid to basic conditions before the coupling partner is consumed can lead to degradation.Consider adding the boronic acid portion-wise or as a solution over time to maintain a low instantaneous concentration.

Optimized Protocol Example:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1.2-1.5 equiv).

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the optimized temperature (e.g., 80°C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.

Guide 3: Analytical Methods for Detecting and Quantifying Deboronation

Accurate monitoring of your reaction is key to successful troubleshooting. Here are starting points for developing analytical methods to track the consumption of your starting material and the formation of the deboronated byproduct.

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent technique for quantifying the components of your reaction mixture.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective. The acid will ensure the amine is protonated, leading to better peak shape.

  • Detection: UV detection at a wavelength where both the starting material and the deboronated product have good absorbance (e.g., 254 nm).

  • Quantification: Use an external standard calibration curve for both this compound and its deboronated byproduct (if available) for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can provide real-time information about the progress of your reaction.

  • ¹H NMR: Monitor the disappearance of a characteristic proton signal on the 4-aminomethylphenylboronic acid and the appearance of a new signal for the corresponding proton in the deboronated product. The aromatic region of the spectrum is often the most informative.

  • ¹¹B NMR: This technique is highly specific for boron-containing compounds. The boronic acid will have a characteristic chemical shift. As deboronation proceeds, this signal will decrease in intensity.[5][6] This can be a very clean way to monitor the consumption of your starting material.

References

  • Journal of Organic Chemistry. (2022).
  • PubMed. (2022).
  • Wikipedia. (n.d.).
  • StackExchange. (2015). Is the ammonium substituent (-NH3+) really meta-directing in electrophilic substitution?[Link]
  • Journal of the American Chemical Society. (2022). Protodeboronation of (Hetero)

Sources

Technical Support Center: NMR Analysis of 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification of impurities in 4-aminomethylphenylboronic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the analysis of this important chemical reagent.

Introduction: The Challenge of Purity in Boronic Acids

This compound is a versatile building block in medicinal chemistry and materials science. However, like many boronic acids, it is susceptible to the formation of impurities through several degradation pathways. Ensuring the purity of this reagent is critical for the success and reproducibility of subsequent synthetic steps. NMR spectroscopy is an indispensable tool for identifying and quantifying these impurities. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my sample of this compound?

A1: The most prevalent impurities in arylboronic acids, including this compound, are typically process-related or arise from degradation. The two most common classes of impurities to monitor are:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium that can be influenced by the presence of water.[1]

  • Protodeboronation Products: This is a degradation pathway where the C-B bond is cleaved and replaced with a C-H bond. For 4-aminomethylphenylboronic acid, this results in the formation of 4-methylbenzylamine.

Other potential impurities can include residual starting materials from the synthesis, such as 4-(bromomethyl)phenylboronic acid or related precursors, and byproducts from side reactions like homocoupling in Suzuki reactions.[2]

Q2: My ¹H NMR spectrum looks broad and the integration is not clean. What could be the cause?

A2: Broad and complex ¹H NMR spectra of boronic acids are often a tell-tale sign of the presence of boroxine anhydrides. The equilibrium between the boronic acid monomer and the boroxine trimer can lead to peak broadening and the appearance of multiple sets of signals, making the spectrum difficult to interpret.

To address this, you can try the following:

  • Solvent Choice: Dissolving the sample in a coordinating deuterated solvent like methanol-d₄ can help to break up the boroxine trimer back into the boronic acid monomer, resulting in a much sharper and cleaner spectrum. D₂O can also be effective.

  • Sample Preparation: Ensure your sample is completely dissolved. Any suspended solid particles can lead to poor shimming and broad peaks.[3]

Q3: How can I definitively identify boroxine formation using NMR?

A3: While ¹H NMR can provide clues, ¹¹B NMR spectroscopy is the most direct and effective technique for identifying boroxines . Boronic acids and their corresponding boroxines have distinct ¹¹B chemical shifts:

  • Arylboronic acids typically show a broad signal in the range of δ 27-30 ppm .

  • Arylboroxines resonate slightly downfield, usually in the range of δ 30-33 ppm .[4][5]

Observing a signal in the δ 30-33 ppm region in your ¹¹B NMR spectrum is strong evidence for the presence of the boroxine impurity.

Q4: I suspect I have the protodeboronation impurity, 4-methylbenzylamine. What are the characteristic NMR signals I should look for?

A4: The protodeboronation of 4-aminomethylphenylboronic acid results in 4-methylbenzylamine. In the hydrochloride salt form, you should look for the following characteristic signals in your ¹H NMR spectrum:

  • A singlet for the methyl group (–CH₃) at approximately δ 2.3-2.4 ppm .

  • A singlet for the benzylic methylene group (–CH₂–) around δ 4.0-4.1 ppm .

  • Aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, typically in the range of δ 7.2-7.5 ppm .

  • A broad signal for the amine protons (–NH₃⁺).

The presence of these signals, which are distinct from the parent compound, is a strong indicator of protodeboronation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution & Explanation
Unexpected singlets in the aromatic region of ¹H NMR. Protodeboronation impurity (4-methylbenzylamine).Look for the characteristic methyl singlet around δ 2.3-2.4 ppm and the benzylic methylene singlet around δ 4.0-4.1 ppm. The presence of these confirms protodeboronation.
Broad, poorly resolved aromatic and benzylic signals in ¹H NMR. Boroxine formation.Prepare a new sample in methanol-d₄. The coordinating solvent will break the boroxine trimer, leading to sharper signals for the boronic acid monomer.
¹¹B NMR shows a signal around 31 ppm in addition to the main peak at ~29 ppm. Presence of boroxine anhydride.The signal at ~29 ppm corresponds to the sp²-hybridized boron of the boronic acid, while the signal around 31 ppm is characteristic of the sp²-hybridized boron in the boroxine ring.[4][5]
Signals from residual solvents (e.g., acetone, ethyl acetate) are observed. Incomplete drying of the final product or contaminated NMR solvent.Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.[6] If necessary, re-purify your compound or use fresh, high-purity deuterated solvent.
Difficulty in quantifying impurities due to overlapping peaks. Suboptimal NMR solvent or acquisition parameters.Consider using a different deuterated solvent to improve signal separation. For quantitative NMR (qNMR), ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

Data Presentation

Table 1: Typical ¹H, ¹³C, and ¹¹B NMR Chemical Shifts for this compound and Potential Impurities in DMSO-d₆
CompoundFunctional Group¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm) (Estimated)¹¹B Chemical Shift (δ ppm)
4-Aminomethylphenylboronic Acid HCl Aromatic C-H7.5 - 7.9 (two d)128.0, 135.0~29
-CH₂-NH₃⁺~4.0 (s)~45.0
-B(OH)₂~8.1 (s, broad)C-B bond not typically observed
-NH₃⁺~8.5 (s, broad)
Boroxine Impurity Aromatic C-HBroad/multiple signalsSimilar to parent~31-33
-CH₂-NH₃⁺Broad/multiple signals
4-Methylbenzylamine HCl (Protodeboronation) Aromatic C-H7.2 - 7.5 (two d)129.0, 130.0, 132.0, 138.0N/A
-CH₂-NH₃⁺~4.0 (s)~42.0
-CH₃~2.3 (s)~20.0

Note: ¹³C chemical shifts for the main compound are estimated based on analogous structures. The carbon attached to boron is often not observed due to quadrupolar relaxation.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (DMSO-d₆ is a good starting point due to its high polarity).

  • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Protocol 2: Troubleshooting Boroxine Formation with Methanol-d₄
  • Follow steps 1-5 from Protocol 1, but substitute methanol-d₄ as the deuterated solvent.

  • Acquire the ¹H NMR spectrum as usual. The B(OH)₂ and NH₃⁺ protons will likely exchange with the deuterium in the solvent and may not be observed or will appear as a broad, averaged signal with the solvent's residual -OH peak. The aromatic and benzylic protons should, however, be significantly sharper.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
  • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte or impurities.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with the following critical parameters:

    • Pulse Sequence: A standard 90° pulse.

    • Relaxation Delay (D1): At least 30-60 seconds to ensure complete relaxation of all protons.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the standard qNMR equation, taking into account the molar masses, number of protons in each integrated signal, and the weights of the analyte and internal standard.

Visualizations

Diagram 1: Impurity Formation Pathways

cluster_0 Dehydration cluster_1 Degradation A 4-Aminomethylphenylboronic Acid (x3) B Boroxine Trimer A->B - 3 H₂O B->A + 3 H₂O C 4-Aminomethylphenylboronic Acid D 4-Methylbenzylamine (Protodeboronation Product) C->D Protodeboronation (-B(OH)₂)

Caption: Key impurity formation pathways for 4-aminomethylphenylboronic acid.

Diagram 2: NMR Troubleshooting Workflow

A Acquire ¹H NMR in DMSO-d₆ B Spectrum clean and sharp? A->B C Analyze for Impurities B->C Yes D Spectrum broad or complex? B->D No E Re-run in Methanol-d₄ D->E Yes F Acquire ¹¹B NMR D->F Confirm Boroxine E->C G Identify Boroxine Signal (~31 ppm) F->G

Caption: Decision workflow for troubleshooting common NMR spectral issues.

References

  • SDSU Chemistry & Biochemistry. (n.d.). 11B NMR Chemical Shifts.
  • Heller, S. T., & Sunderhaus, J. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
  • ChemicalBook. (n.d.). 4-Methylbenzylamine(104-84-7) 1H NMR spectrum.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). [Video]. YouTube.
  • Lawn, M. A., & Hall, D. G. (2017). Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry.
  • Todd, M. H. (n.d.).
  • Cox, P. A., et al. (2016). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • PubChem. (n.d.). 4-Methylbenzylamine hydrochloride.
  • ChemicalBook. (n.d.). This compound(75705-21-4) 1 h nmr.
  • TCI Chemicals. (n.d.). 1H-NMR D4428.
  • University of Ottawa. (n.d.).
  • Manchester Organics. (n.d.). [4-(Aminomethyl)phenyl]boronic acid hydrochloride.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • Gabbaï, F. P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2031. [Link]
  • Santa Cruz Biotechnology. (n.d.). 4-(Aminomethyl)phenylboronic acid hydrochloride.
  • Thermo Fisher Scientific. (n.d.). This compound, 96%.
  • Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.
  • Sigma-Aldrich. (n.d.). 4-Aminophenylboronic acid 95%.
  • Zhang, Y., & Wiskur, S. L. (2021). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6787-6790.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
  • G. A. Brine, E. E. Williams, K. G. Boldt J. Heterocyclic Chem. 16, 1425(1979).
  • ChemicalBook. (n.d.). 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). N-Methylbenzylamine(103-67-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). p-Tolylboronic acid - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
  • ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.
  • Erdemir, F., & Küçükoğlu, A. (2020). NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study. Journal of Molecular Structure, 1202, 127263.
  • Wang, Y., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.

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Technical Support Center: Managing Aqueous Workup for 4-Aminomethylphenylboronic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-aminomethylphenylboronic acid hydrochloride in their synthetic workflows. The unique bifunctional nature of this reagent, possessing both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, presents specific challenges during aqueous workup. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring efficient and successful isolation of your target compounds.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that may arise during the aqueous workup of reactions involving this compound.

Q1: I'm observing a persistent emulsion during the extraction of my reaction mixture. What is causing this and how can I resolve it?

A1: Emulsion formation is a frequent challenge when working with amine-containing compounds, and the amphiphilic nature of deprotected 4-aminomethylphenylboronic acid derivatives can exacerbate this issue. The primary causes are often the presence of fine particulate matter (e.g., palladium catalyst residues) and the surfactant-like properties of the product or byproducts.

Root Cause Analysis:

  • Catalyst Residues: Incomplete removal of palladium black or other catalyst residues can stabilize emulsions.

  • Amine Surfactancy: The free amine in your product or unreacted starting material can act as a surfactant, particularly at certain pH ranges where it is partially protonated.

  • High pH: Using a strong base can lead to the formation of boronate salts, which can also contribute to emulsion formation.

Step-by-Step Resolution Protocol:

  • Filtration First: Before initiating the aqueous workup, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of celite to remove the palladium catalyst and other fine particulates. This is a critical first step in preventing emulsion formation.

  • pH Adjustment: The pH of the aqueous phase is crucial. Since this compound is acidic, the reaction mixture will be acidic. Carefully adjust the pH of the aqueous layer. A slightly basic pH (around 8-9) can often help break emulsions by ensuring the amine is in its freebase form, which is more soluble in the organic layer. Avoid excessively high pH, which can promote boronic acid decomposition.

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and disrupt the forces stabilizing the emulsion.[1]

  • Solvent Modification: If the emulsion persists, adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion. For example, if you are using ethyl acetate, adding a small amount of toluene or heptane can be effective.

  • Mechanical Disruption: Gentle swirling or stirring with a glass rod can help to coalesce the dispersed droplets. Avoid vigorous shaking, which can worsen the emulsion.[2]

Q2: My product yield is low, and I suspect decomposition or loss of my boronic acid during workup. How can I prevent this?

A2: Low yields are often attributed to the instability of boronic acids under certain workup conditions. The primary degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly problematic in the presence of excess water or harsh acidic or basic conditions.

Key Factors and Mitigation Strategies:

  • pH Control: Both strongly acidic and strongly basic conditions can promote protodeboronation. Aim for a workup pH that is as close to neutral as is practical for your separation. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide.

  • Minimize Contact Time with Water: Prolonged exposure of the boronic acid to the aqueous phase can increase the extent of protodeboronation. Perform extractions efficiently and avoid letting the biphasic mixture stir for extended periods.

  • Temperature Management: Perform the aqueous workup at room temperature or below. Elevated temperatures can accelerate the rate of decomposition.

  • Use of Boronic Esters: For particularly sensitive substrates, consider using the pinacol ester of 4-aminomethylphenylboronic acid. Boronic esters are generally more stable to aqueous conditions than their corresponding boronic acids.[4]

Optimized Workup Workflow for Stability:

optimized_workup start Reaction Mixture cool Cool to RT start->cool dilute Dilute w/ Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Wash w/ Water or Brine (pH ~7) filter->wash separate Separate Layers wash->separate dry Dry Organic Layer (Na2SO4) separate->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Optimized workup to minimize boronic acid decomposition.

Q3: I am having difficulty removing unreacted this compound from my product. What is the best purification strategy?

A3: The dual acidic (boronic acid) and basic (amine) nature of this reagent can complicate its removal. The strategy will depend on the properties of your desired product.

Purification Strategies Based on Product Properties:

Product PropertyRecommended Purification Strategy
Neutral Product 1. Acid Wash: Perform an extraction with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the amino group of the unreacted starting material, making it water-soluble and partitioning it into the aqueous layer. 2. Basic Wash: Follow with a wash using a mild aqueous base (e.g., saturated NaHCO3) to remove any remaining boronic acid as the water-soluble boronate salt.[5][6]
Acidic Product 1. Bicarbonate Wash: Use a saturated sodium bicarbonate solution to selectively extract your acidic product into the aqueous layer as its salt. The unreacted 4-aminomethylphenylboronic acid will have its amine protonated and will also have some solubility in the aqueous phase. 2. Re-acidification and Extraction: Acidify the aqueous layer containing your product to a pH where your product is no longer charged and can be extracted back into an organic solvent.
Basic Product 1. Basic Wash: Use a dilute aqueous base (e.g., 1 M NaOH) to convert the unreacted boronic acid into its water-soluble boronate salt, which can be washed away. Your basic product should remain in the organic layer. 2. Acid Wash (Optional): If your product is not acid-sensitive, a subsequent acid wash can remove any remaining basic impurities.

Chromatographic Purification:

If extractive methods are insufficient, column chromatography on silica gel is a viable option. Due to the polar nature of this compound, it will have a low Rf value in many solvent systems. A typical mobile phase for eluting a less polar product away from the polar starting material would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Frequently Asked Questions (FAQs)

Q: What is the role of the hydrochloride salt in this compound during a reaction and workup?

A: The hydrochloride salt serves to protect the aminomethyl group from participating in unwanted side reactions by protonating it.[7] During the reaction, a base is typically added to neutralize the HCl and deprotect the amine, allowing it to be present as the free base if desired for a specific transformation. In the workup, the hydrochloride form makes the unreacted starting material highly soluble in water, which can be advantageous for its removal during an aqueous extraction.

Q: Can I use a strong base like potassium carbonate or cesium carbonate in my reaction with this compound?

A: Yes, strong inorganic bases are commonly used in reactions like Suzuki-Miyaura couplings involving this reagent.[3] The base is necessary to facilitate the transmetalation step of the catalytic cycle. However, be mindful that a strong base will deprotonate the boronic acid to form a boronate salt and also neutralize the hydrochloride.

Q: How can I confirm the purity of my product after the workup?

A: A combination of analytical techniques should be used to assess purity.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide structural confirmation of your product and can be used to identify impurities. The presence of the characteristic boronic acid protons (B(OH)₂) can indicate residual starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both confirming the mass of your desired product and assessing its purity.

Q: Are there any safety precautions I should take when working with this compound?

A: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Workflow for Troubleshooting Aqueous Workup

troubleshooting_workflow start Workup Issue Encountered issue_type Identify Primary Issue start->issue_type emulsion Persistent Emulsion issue_type->emulsion Emulsion low_yield Low Yield / Decomposition issue_type->low_yield Low Yield impurity Impurity Removal Difficulty issue_type->impurity Impurity emulsion_sol 1. Filter Catalyst 2. Adjust pH 3. Brine Wash emulsion->emulsion_sol low_yield_sol 1. Control pH 2. Minimize Water Contact 3. Use Boronic Ester low_yield->low_yield_sol impurity_sol 1. Acid/Base Extraction 2. Chromatography impurity->impurity_sol resolve Issue Resolved emulsion_sol->resolve low_yield_sol->resolve impurity_sol->resolve

Caption: Decision tree for troubleshooting workup issues.

References

  • This compound 75705-21-4 wiki. (n.d.).
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.).
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2).
  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28).
  • Theory of Aqueous Workup - Chemistry Teaching Labs - University of York. (n.d.).
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25).

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing 4-Aminomethylphenylboronic acid hydrochloride in catalytic reactions. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome the unique challenges associated with this substrate, particularly the prevalent issue of catalyst poisoning.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues encountered in the field when using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Issue 1: My reaction shows low to no yield. What is the primary cause?

Q1: I've set up a Suzuki-Miyaura coupling with this compound, but I'm observing minimal or no formation of my desired biaryl product. What are the likely causes and how can I fix this?

A1: This is the most frequently reported issue and typically stems from the bifunctional nature of the substrate. The primary culprit is the Lewis basic aminomethyl group, which can act as a potent poison to the palladium catalyst.[1][2] Let's break down the potential causes and solutions systematically.

Core Problem: Catalyst Inhibition by the Amine Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group can coordinate strongly to the electron-deficient palladium center.[1][3] This coordination occupies a site on the catalyst that is essential for the catalytic cycle (e.g., for oxidative addition), leading to the formation of a stable, inactive palladium-amine complex and effectively halting the reaction.[2][4]

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective as they can be easily displaced by the substrate's amine. The solution is to employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[5][6]

    • Why it works: These large ligands create a sterically hindered pocket around the palladium atom. This steric shield physically blocks the aminomethyl group from coordinating to the metal center while still allowing the smaller reactants (aryl halide, boronic acid) to access it.[5][6]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or IPr (an NHC ligand).

  • Evaluate Substrate and Reagent Purity: this compound can contain impurities from its synthesis that may themselves be catalyst poisons. Furthermore, boronic acids are prone to dehydration to form cyclic boroxines, which are less reactive.

    • Solution:

      • Ensure you are using a high-purity grade of the boronic acid. If in doubt, consider a purification step like recrystallization or trituration.

      • Use fresh, high-purity bases and solvents. Degas all solvents rigorously to remove oxygen, which can lead to catalyst oxidation and homocoupling side reactions.[1][6][7]

  • Optimize the Base and Solvent System: The choice of base is crucial. It must be strong enough to facilitate the transmetalation step but not so strong as to promote unwanted side reactions.

    • Recommended Bases: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong organic bases or hydroxides.[1][5]

    • Solvent Choice: Biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water) can be highly effective. The aqueous phase helps to solubilize the base and the boronate salt, facilitating transmetalation.[5]

Diagram: Mechanism of Amine-Based Catalyst Poisoning

The following diagram illustrates how the aminomethyl group can bind to the palladium catalyst, forming an off-cycle, inactive complex that disrupts the desired Suzuki-Miyaura catalytic cycle.

catalyst_poisoning cluster_cycle Desired Suzuki-Miyaura Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition PoisonedComplex [Pd(0)L(R-NH₂)] (Inactive Complex) Pd0->PoisonedComplex Coordination (Poisoning) Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reduct Ar-Ar' (Product) Transmetal->Reduct Reductive Elimination Amine R-NH₂ (4-Aminomethylphenyl boronic acid) caption Amine coordination leads to an inactive catalyst complex.

Caption: Amine coordination leads to an inactive catalyst complex.

Issue 2: My reaction is producing significant side products. How can I improve selectivity?

Q2: Besides low yield of my desired product, I'm observing two major side products: a homocoupled biaryl from my boronic acid and a deboronated starting material (aminomethylbenzene). How can I minimize these?

A2: The formation of these side products points to specific flaws in the reaction setup, primarily related to the presence of oxygen and the stability of the boronic acid under the reaction conditions.

1. Homocoupling Product (Ar'-Ar')

  • Causality: The homocoupling of boronic acids is primarily promoted by the presence of oxygen.[7] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the biaryl byproduct.[7]

  • Solution: Rigorous Degassing. This is the most critical step to prevent homocoupling.[6]

    • Method 1 (Sparging): Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for at least 30-60 minutes before use.

    • Method 2 (Freeze-Pump-Thaw): For the most stringent oxygen removal, subject your sealed reaction mixture to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature under an inert atmosphere.

    • Best Practice: Always run the reaction under a positive pressure of an inert gas.

2. Protodeboronation Product (Ar'-H)

  • Causality: Protodeboronation is the replacement of the C-B bond with a C-H bond. This reaction is often promoted by excessive heat, prolonged reaction times, or the presence of water, especially under non-optimal pH conditions.

  • Solution: Control Reaction Conditions.

    • Temperature & Time: Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

    • Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). Boronate esters are significantly more resistant to protodeboronation.[6]

    • Anhydrous Conditions: If protodeboronation is severe, try running the reaction under strictly anhydrous conditions with dry solvents and reagents, though this may require re-optimization of the base and solvent system.[1]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl halide.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[6][8]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalyst System Screening

To optimize a low-yielding reaction, a parallel screen of different ligands and bases is highly effective.

  • Setup: In an array of reaction vials within a heating block, add the aryl halide (1.0 equiv) and this compound (1.2 equiv) to each vial.

  • Variable Addition: To designated vials, add one of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.5 equiv).

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst and various ligands (e.g., SPhos, XPhos, RuPhos). Add the appropriate catalyst/ligand combination to each vial.

  • Reaction & Analysis: Add degassed solvent, seal all vials, and run the reactions under identical temperature and time conditions. Analyze the outcome of each reaction by LC-MS or ¹H NMR with an internal standard to determine the optimal conditions.

Data Presentation & Quick Reference
Table 1: Troubleshooting Summary for Low Yield
Potential Cause Underlying Mechanism Recommended Solution(s) Reference(s)
Catalyst Poisoning Amine group coordinates to Pd center, forming an inactive complex.Use bulky, electron-rich ligands (SPhos, XPhos) or NHCs.[1][2][6]
Oxygen Contamination Pd(0) is oxidized to inactive Pd(II); promotes homocoupling.Rigorously degas all solvents and maintain an inert atmosphere.[6][7]
Suboptimal Base Insufficient activation of boronic acid for transmetalation.Screen inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄.[1][5]
Poor Substrate Quality Impurities act as poisons; boroxines are less reactive.Use high-purity reagents; consider recrystallizing the boronic acid.[9]
Protodeboronation C-B bond is cleaved and replaced by a C-H bond.Use milder temperatures; convert to a boronate ester (Bpin).[1][6]
Troubleshooting Workflow

This decision tree provides a logical pathway for diagnosing and solving issues with your reaction.

troubleshooting_workflow Start Reaction Failure (Low Yield / No Product) Check_Catalyst Is the catalyst system optimized for amine substrates? Start->Check_Catalyst Use_Bulky_Ligand ACTION: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Use_Bulky_Ligand No Check_Purity Are all reagents high-purity and fresh? Check_Catalyst->Check_Purity Yes Use_Bulky_Ligand->Check_Purity Purify_Reagents ACTION: Use fresh, high-purity base. Consider purifying boronic acid. Check_Purity->Purify_Reagents No Check_Degassing Was the reaction rigorously degassed? Check_Purity->Check_Degassing Yes Purify_Reagents->Check_Degassing Degas_Properly ACTION: Use Freeze-Pump-Thaw or extensive sparging. Run under Ar/N₂. Check_Degassing->Degas_Properly No Screen_Conditions ACTION: Screen bases (K₂CO₃, Cs₂CO₃) and solvents (Dioxane/H₂O). Check_Degassing->Screen_Conditions Yes Degas_Properly->Screen_Conditions Success Reaction Optimized Screen_Conditions->Success

Caption: A decision tree for systematic troubleshooting.

References
  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate - Benchchem. [Online].
  • Technical Support Center: Troubleshooting Suzuki Reactions with 6-chloro-N-methylpyridin-2-amine - Benchchem. [Online].
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines - Benchchem. [Online].
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. [Online].
  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. [Online].
  • An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrochloride: Structure, Function, and Applications - Benchchem. [Online].
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Online].
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. [Online].
  • Poisoning and deactivation of palladium catalysts - SciSpace. [Online].
  • Catalyst poisoning - Wikipedia. [Online].
  • A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride - Benchchem. [Online].
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. [Online].
  • How to Prevent Catalyst Poisoning at the Industrial Scale. [Online].
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. [Online].
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Online].
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. [Online].
  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates - ResearchGate. [Online].
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Online].

Sources

Technical Support Center: Optimizing Base Concentration for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing base concentration in reactions involving sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection and reaction optimization. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction is showing low yield and significant substrate decomposition. Could the base be the problem?

A1: Yes, an inappropriate choice or concentration of base is a common culprit for low yields and substrate degradation. Several factors related to the base could be at play:

  • The base is too strong: A base with a very high pKa of its conjugate acid might be deprotonating other, less acidic protons on your substrate, leading to unintended and irreversible decomposition pathways. The principle to follow is that an acid-base reaction's equilibrium favors the formation of the weaker acid and weaker base.[1] To deprotonate a compound, you should choose a base whose conjugate acid has a higher pKa than the substrate.[1]

  • The base is acting as a nucleophile: If the base is not sufficiently sterically hindered, it can act as a nucleophile and attack electrophilic sites on your substrate, leading to unwanted byproducts instead of the desired reaction.[2][3]

  • Excessive base concentration: Even with the correct base, using too high a concentration can increase the rate of decomposition reactions or lead to the formation of undesired di-anions or other reactive species.

Troubleshooting Steps:

  • Re-evaluate the pKa: Compare the pKa of the proton you intend to remove with the pKa of the conjugate acid of your base. Aim for a base that is strong enough for efficient deprotonation but not excessively so. A general rule of thumb is to select a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the substrate's proton.

  • Consider a more sterically hindered base: If nucleophilic attack is suspected, switch to a non-nucleophilic base with bulky substituents around the basic center, such as Lithium diisopropylamide (LDA) or 2,6-di-tert-butylpyridine.[2][4]

  • Titrate the base: Instead of adding the full equivalent of base at once, try a slow addition or use a slight excess (e.g., 1.05-1.1 equivalents) to minimize side reactions. For highly sensitive substrates, in-situ generation of the base at a controlled rate can be beneficial.

  • Lower the reaction temperature: Many decomposition pathways are accelerated at higher temperatures. Running the reaction at a lower temperature can often suppress these unwanted reactions.

Q2: I'm observing unexpected side products. How can I determine if they are base-mediated?

A2: Identifying the source of side products is crucial for optimizing your reaction. Here’s how to investigate if the base is the cause:

  • Run control experiments:

    • No base: Mix your substrate and other reagents without the base to see if the side product still forms. This will rule out other potential causes like thermal decomposition.

    • Different base: Use a base with a different steric profile and basicity. For example, if you are using a strong, non-nucleophilic base like LDA, try a weaker, bulkier amine like N,N-Diisopropylethylamine (DIPEA). A change in the side product profile can point towards the base's involvement.

  • Analyze the side products: Isolate and characterize the side products using techniques like NMR, Mass Spectrometry, and IR spectroscopy. The structure of the byproduct can provide clues about the reaction mechanism that formed it (e.g., elimination, substitution, or rearrangement).

  • Literature search: Look for similar reactions in the literature to see if others have reported similar base-mediated side reactions with your class of substrate.

Common Base-Mediated Side Reactions:

  • Elimination: Bases can promote elimination reactions, especially in substrates with leaving groups on carbons adjacent to acidic protons.[5]

  • Epimerization/Racemization: If the stereocenter is adjacent to an acidic proton, the base can cause racemization.

  • Rearrangement: Some substrates can undergo base-catalyzed rearrangements.

Q3: My non-nucleophilic base seems to be acting as a nucleophile. Why is this happening and how can I prevent it?

A3: While non-nucleophilic bases are designed to minimize nucleophilic reactions due to steric hindrance, they can sometimes exhibit nucleophilic character under certain conditions.[4][6]

Potential Causes:

  • High temperatures: At higher temperatures, the kinetic barrier for nucleophilic attack can be overcome, even for a sterically hindered base.

  • Substrate reactivity: Highly electrophilic substrates (e.g., acyl chlorides, anhydrides) can be more susceptible to attack even by a hindered base.

  • Solvent effects: The solvent can influence the effective steric bulk and nucleophilicity of a base. In some cases, the solvent might not adequately solvate the base, leading to aggregation and altered reactivity.

Preventative Measures:

  • Optimize reaction temperature: Run the reaction at the lowest temperature that allows for efficient deprotonation. For many strong, non-nucleophilic bases like LDA, reactions are often carried out at -78 °C.[7]

  • Choose a more hindered base: If you are still observing nucleophilic addition, consider switching to an even more sterically demanding base. For example, if LDA is problematic, Lithium tetramethylpiperidide (LiTMP) offers greater steric bulk.

  • Modify the substrate: If possible, consider using a less reactive derivative of your substrate.

  • Change the solvent: Experiment with different aprotic solvents to see if it mitigates the nucleophilic side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and use of bases with sensitive substrates.

Q1: What are the key factors to consider when selecting a base for a reaction with a sensitive substrate?

A1: The selection of a base is a critical decision that can determine the success of your reaction. Here are the primary factors to consider:

  • Basicity (pKa of the conjugate acid): The base must be strong enough to deprotonate your substrate efficiently. Compare the pKa of the proton to be abstracted with the pKa of the conjugate acid of the potential base.[1]

  • Nucleophilicity and Steric Hindrance: For sensitive substrates, it is often crucial to choose a non-nucleophilic base to avoid unwanted side reactions. These bases are sterically hindered, meaning they have bulky groups that prevent them from attacking electrophilic centers.[2][4]

  • Solubility: The base should be soluble in the reaction solvent to ensure a homogeneous reaction mixture and consistent reactivity.[8]

  • Counter-ion: The metal cation associated with an anionic base (e.g., Li+, Na+, K+) can influence the aggregation state of the base and the reactivity of the resulting anion.

  • Compatibility with other functional groups: The base should not react with other sensitive functional groups present in your molecule. If your substrate has multiple acidic protons, a highly selective base may be required.

Q2: How does the choice of solvent affect the performance of a base?

A2: The solvent plays a crucial role in modulating the properties of a base and can significantly impact the outcome of a reaction.[9][10]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with bases, effectively solvating them and reducing their basicity and nucleophilicity.[11][12] Strong bases will be "leveled" to the basicity of the solvent's conjugate base. For example, in water, no base stronger than hydroxide can exist.[9]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents do not have acidic protons and do not hydrogen bond as strongly with bases. This leaves the base less solvated and therefore more reactive.[11] Consequently, in polar aprotic solvents, nucleophilicity often correlates with basicity.[10]

  • Nonpolar Solvents (e.g., hexane, toluene): Many strong bases have limited solubility in nonpolar solvents. However, some reactions benefit from the lower polarity of these solvents.

Q3: What are "superbases" and when should I consider using them?

A3: Superbases are exceptionally strong bases, typically defined as being more basic than proton sponge (1,8-bis(dimethylamino)naphthalene).[13] They are capable of deprotonating very weak acids, such as C-H bonds in hydrocarbons.[13]

Examples of Superbases:

  • Phosphazene bases (e.g., t-Bu-P4): These are some of the strongest neutral organic bases known.[2]

  • Amidine and Guanidine bases (e.g., DBU, TBD): These are strong, non-nucleophilic bases.[6]

  • Organometallic reagents (e.g., organolithiums, Grignard reagents): While very strong bases, they are also highly nucleophilic and will add to carbonyl groups.[8][14]

When to Use Superbases:

You should consider using a superbase when you need to deprotonate a very weak acid (pKa > 30) and other, more common strong bases like LDA are not effective. Due to their extreme reactivity, superbases must be handled with great care under strictly anhydrous and inert conditions.

Q4: Are there alternatives to using strong bases for sensitive substrates?

A4: Yes, if your substrate is too sensitive to tolerate even hindered strong bases, there are alternative strategies:

  • Protecting Groups: Sensitive functional groups can be temporarily "masked" with protecting groups to prevent them from reacting with the base. After the desired transformation, the protecting group is removed. For example, an alcohol can be protected as a silyl ether to prevent its deprotonation.

  • Enzyme Catalysis: Enzymes can operate under mild pH and temperature conditions and offer high selectivity, making them an excellent alternative for certain transformations on sensitive molecules.

  • Alternative Synthetic Routes: It may be possible to redesign your synthetic route to avoid the need for a strong base altogether. This could involve changing the order of steps or using different starting materials.

Data and Protocols

Table 1: Properties of Common Bases in Organic Synthesis
BaseAbbreviationpKa of Conjugate Acid (in THF)TypeKey Characteristics
Lithium DiisopropylamideLDA~36[2][6]Strong, Non-nucleophilicHighly hindered, soluble in THF, commonly used for kinetic enolate formation.[7][15]
Sodium HydrideNaH>45[8][14]Strong, Non-nucleophilicInsoluble solid, acts as a surface reactant, produces H₂ gas.
Sodium AmideNaNH₂~34[8][14]Strong, NucleophilicCan act as a nucleophile.
n-Butyllithiumn-BuLi~50Strong, NucleophilicHighly reactive, acts as both a strong base and a potent nucleophile.
Potassium tert-butoxidet-BuOK~17 (in water)[2]Strong, HinderedModerately nucleophilic, often used in elimination reactions.
1,8-Diazabicycloundec-7-eneDBU~13.5 (in water)[2]Strong, Non-nucleophilicHindered amidine base, often used in elimination reactions.
N,N-DiisopropylethylamineDIPEA~10.75 (in water)[2]Weak, Non-nucleophilicHünig's base, sterically hindered, often used as a proton scavenger.
TriethylamineEt₃N~10.75 (in water)Weak, NucleophilicCommon organic base, can act as a nucleophile.

Note: pKa values can vary significantly depending on the solvent.[16]

Visualizations & Workflows

Diagram 1: Decision-Making Workflow for Base Selection

Base_Selection_Workflow start Start: Need to deprotonate a sensitive substrate pka_check 1. Determine pKa of the proton to be abstracted start->pka_check base_strength 2. Select a base with a conjugate acid pKa 2-3 units higher pka_check->base_strength nucleophilicity_check 3. Is the substrate sensitive to nucleophilic attack? base_strength->nucleophilicity_check pKa matched non_nucleophilic Choose a sterically hindered, non-nucleophilic base (e.g., LDA, DBU) nucleophilicity_check->non_nucleophilic Yes nucleophilic_ok A less hindered base may be suitable (e.g., NaH) nucleophilicity_check->nucleophilic_ok No solubility_check 4. Is the base soluble in the chosen solvent? non_nucleophilic->solubility_check nucleophilic_ok->solubility_check soluble Proceed with selected base and solvent solubility_check->soluble Yes insoluble Choose a different base or solvent solubility_check->insoluble No compatibility_check 5. Are there other sensitive functional groups? soluble->compatibility_check compatible Proceed to experimental optimization compatibility_check->compatible No incompatible Consider protecting groups or an alternative synthetic route compatibility_check->incompatible Yes

Caption: A workflow for selecting an appropriate base for sensitive substrates.

Diagram 2: Troubleshooting Flowchart for Base-Related Reaction Failures

Caption: A flowchart for diagnosing and solving common base-related issues in organic synthesis.

Experimental Protocol: Formation of a Ketone Enolate using LDA

This protocol describes the general procedure for the formation of a lithium enolate from a ketone using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base. This is a foundational procedure for many C-C bond-forming reactions.[7][8][14]

Materials:

  • Diisopropylamine (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Ketone substrate

  • Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Preparation of LDA solution (in situ):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum, add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.05 equivalents) via syringe.

    • Add n-BuLi (1.0 equivalent) dropwise via syringe. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • While maintaining the temperature at -78 °C, slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution via syringe.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.

  • Reaction with Electrophile (Example):

    • The pre-formed enolate is now ready to react with an electrophile (e.g., an alkyl halide or an aldehyde).

    • Add the electrophile dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for the appropriate time (typically 1-4 hours), monitoring by TLC.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

  • Grokipedia. Non-nucleophilic base.
  • BenchChem. (2025). Application Notes and Protocols: Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions.
  • Wikipedia. Non-nucleophilic base.
  • Wikipedia. Solvent effects.
  • chemeurope.com. Non-nucleophilic base.
  • BenchChem. (2025). The Cornerstone of Steric Hindrance: A Technical Guide to 2,6-Diethylpyridine as a Non-Nucleophilic Base.
  • Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity.
  • Chemistry LibreTexts. (2020). 13.22: Using LDA to Form an Enolate Ion.
  • YouTube. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions.
  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion.
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
  • Chemistry LibreTexts. (2022). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
  • YouTube. (2011). Enolate Anion Formation Using LDA.
  • Khan Academy. Enolate formation from ketones.
  • pka bases.cdx.
  • Organic Chemistry Data. Bordwell pKa Table.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound.
  • YouTube. (2020). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation.
  • Green Chemistry For Sustainability. Introducing the Acid-Base Selection Tool.
  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References.
  • Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
  • MDPI. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts.
  • ResearchGate. Optimization of temperature and pH parameters. The optimal reaction....
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Utah Tech University. pKa Chart.
  • Chemistry Stack Exchange. (2021). Why are halogens base sensitive groups (Wolff-Kishner Reduction)?.
  • Chemistry Stack Exchange. (2020). What are acid/base sensitive groups?.
  • YouTube. (2022). Five Unexpected Reactions.
  • Patsnap Synapse. (2025). How to Optimize Temperature and pH for Enzyme Activity.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • LibreTexts. (2025). 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction.
  • ResearchGate. Optimization on Reaction Temperature.
  • Journal of the American Chemical Society. (2025). A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the.
  • Reddit. (2024). How to determine if something will be a strong base vs weak base just by looking at the skeletal structure.
  • American Chemical Society. (2025). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C.
  • National Institutes of Health. (2023). The Certainty of a Few Good Reactions.

Sources

Technical Support Center: Temperature Control in 4-Aminomethylphenylboronic Acid Hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter in Suzuki-Miyaura cross-coupling reactions: temperature . Specifically, we will address the unique challenges and considerations when using 4-aminomethylphenylboronic acid hydrochloride. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Temperature Tightrope

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, celebrated for its versatility in forming C-C bonds.[1] However, its success hinges on a delicate balance of multiple parameters, with temperature being arguably the most influential and multifaceted. For a functionalized reagent like this compound, temperature control is not merely about reaction rate; it's a tightrope walk between achieving efficient coupling and preventing a cascade of undesirable side reactions.

This guide will address common issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to build a robust, self-validating experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is sluggish or stalls completely at moderate temperatures (e.g., 60 °C). Why is this happening, and is simply increasing the heat the best solution?

A1: This is a classic dilemma. While it's true that higher temperatures generally accelerate the reaction rate, a stalled reaction points to a significant activation energy barrier that isn't being overcome. Several factors could be at play:

  • Insufficient Catalyst Activity: The oxidative addition of the palladium catalyst to your aryl halide partner is often the rate-determining step.[1] If your catalyst system (palladium source and ligand) is not active enough at 60 °C, the catalytic cycle will be slow or non-existent. Electron-rich or sterically hindered aryl halides, in particular, require more energy or more active catalyst systems to proceed efficiently.[2]

  • Poor Solubility: this compound, being a salt, may have limited solubility in common organic solvents at lower temperatures. If the reagents are not adequately dissolved, the reaction becomes a mass-transfer-limited process, leading to poor performance.

  • Inefficient Transmetalation: The transfer of the aminomethylphenyl group from boron to palladium is a critical step that requires activation by a base.[3] If the base is too weak or its solubility is poor, the formation of the active boronate species will be slow, hindering the entire process.

Is cranking up the heat the answer? Not necessarily, or at least, not without careful consideration. While increasing the temperature to a range of 80-110 °C is a common strategy to overcome these barriers,[2][4] it also increases the risk of side reactions.

The Expert's Approach: Before resorting to high heat, first verify that your core conditions are optimal.

  • Catalyst & Ligand: Are you using a sufficiently electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos) if your aryl halide is challenging?[2]

  • Base Selection: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker ones like K₂CO₃ for promoting boronate formation.[2]

  • Solvent System: Consider a solvent system known to facilitate Suzuki couplings, such as dioxane/water or THF/water mixtures. The aqueous component can be crucial for dissolving the base and facilitating the formation of the active boronate species.[2]

If the reaction is still sluggish after optimizing these parameters, then a controlled, incremental increase in temperature is a logical next step.

Q2: I've increased the temperature of my reaction to 100 °C and now I'm seeing significant byproduct formation, specifically protodeboronation (loss of the boronic acid group). What's the mechanism, and how can I prevent this?

A2: This is a very common and critical issue. Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major degradation pathway for boronic acids, and its rate is significantly accelerated by heat.[5][6]

Causality - The "Why": The carbon-boron bond is susceptible to cleavage by proton sources, which are abundant in many Suzuki reaction mixtures (e.g., water).[6] At elevated temperatures, the energy landscape shifts, making this degradation pathway more kinetically favorable. The presence of a base can also influence the rate of this side reaction.

Self-Validating Protocol to Mitigate Protodeboronation:

  • Temperature Optimization: Do not assume hotter is always better. The optimal temperature is the lowest temperature at which an acceptable reaction rate is achieved. It is highly recommended to run a temperature screen on a small scale (e.g., 80 °C, 90 °C, 100 °C) to find this balance.

  • Protect the Boronic Acid: The most robust solution is to use a more stable derivative. Converting the boronic acid to its corresponding pinacol ester significantly enhances its stability against protodeboronation.[5] These esters often hydrolyze in situ under the reaction conditions to release the boronic acid slowly, a strategy that keeps the concentration of the more sensitive free boronic acid low at any given time.[7]

  • Minimize Water: While some water is often beneficial, an excessive amount can promote hydrolysis and subsequent protodeboronation. Use a controlled amount, typically in a ratio like 4:1 or 5:1 (organic solvent to water).[2]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Prolonged heating will only lead to more degradation of both the product and any remaining boronic acid.

Below is a troubleshooting workflow to address issues of low yield and byproduct formation, emphasizing the temperature-stability trade-off.

Caption: Troubleshooting workflow for temperature-related issues.

Q3: When scaling up my reaction using this compound, I experienced a sudden temperature spike (exotherm) that I didn't observe on a small scale. What causes this, and how can it be controlled?

A3: This is a critical safety and process control observation. Exotherms in Suzuki couplings are a known, but often underestimated, hazard during scale-up.

Causality - The "Why": The heat generated by a chemical reaction is proportional to its volume, while the heat dissipated is proportional to its surface area. As you scale up a reaction, the volume increases by a cubic factor (e.g., length³), but the surface area only increases by a square factor (e.g., length²). This fundamental principle means that larger-scale reactions are inherently less efficient at dissipating heat, making them much more prone to dangerous temperature spikes.

Several steps in the Suzuki coupling can be exothermic, including the neutralization of the HCl salt by the base and potentially the catalytic reaction itself, especially if the reaction is very fast.

Self-Validating Protocol for Safe Scale-Up:

  • Controlled Addition: Never add all reagents at once on a large scale. The base should be added portion-wise or as a solution via an addition funnel to control the initial acid-base neutralization exotherm. Similarly, if one of the coupling partners is particularly reactive, it can be added slowly to the heated reaction mixture.

  • Efficient Heat Transfer: Ensure your reactor is equipped with adequate cooling capacity (e.g., a cooling jacket) and efficient stirring to maintain a homogenous temperature throughout the vessel.

  • Monitor Internal Temperature: Do not rely on the oil bath or jacket temperature. A probe measuring the internal temperature of the reaction mixture is essential for accurate monitoring and control.

  • "Hold-and-Test" Approach: On a pilot scale, it's wise to establish the reaction at the desired temperature with a small portion of the limiting reagent. Once the system is stable, the remainder of the reagent can be added at a controlled rate, ensuring the cooling system can handle the heat output.

The following diagram illustrates the relationship between reaction scale and heat management.

ScaleUpHeat cluster_small_scale Small Scale (e.g., 100 mg) cluster_large_scale Large Scale (e.g., 1 kg) SmallVol Low Volume SmallSA High Surface Area to Volume Ratio SmallHeatDiss Efficient Heat Dissipation SmallTempControl Easy Temperature Control (Bath Temp ≈ Internal Temp) LargeVol High Volume LargeSA Low Surface Area to Volume Ratio LargeHeatDiss Inefficient Heat Dissipation LargeTempControl Risk of Exotherm (Internal Temp >> Bath Temp) ControlMeasures Requires Active Control: - Portion-wise Addition - Jacket Cooling - Internal Probe LargeTempControl->ControlMeasures

Caption: Heat management considerations for scaling up reactions.

Data Summary & Recommended Conditions

While the optimal temperature is highly dependent on the specific substrates, catalyst, base, and solvent, the following table provides a general guide for starting your optimization.

ParameterRecommended Starting PointRationale & Key Considerations
Initial Temperature Screen 80 - 100 °CThis range typically provides a good balance between reaction rate and reagent stability for many Suzuki couplings.[4][8][9]
Aryl/Vinyl Chlorides 100 - 120 °CC-Cl bond activation requires more energy. Higher temperatures are often necessary, making reagent stability a primary concern.
Sensitive Substrates 50 - 80 °CIf protodeboronation or other degradation is observed, reducing the temperature is the first step. This may require a more active catalyst system (e.g., a 3rd generation Buchwald precatalyst).
Scale-Up (Pilot >10g) Start 10-20 °C below proven lab tempBegin at a lower temperature and slowly ramp up while monitoring the internal temperature to safely manage any potential exotherm.

Experimental Protocol: Temperature Screening

This protocol outlines a method for determining the optimal reaction temperature on a small scale.

Materials:

  • This compound

  • Aryl halide (limiting reagent)

  • Palladium catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, finely powdered)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil baths set to different temperatures

Procedure:

  • Reagent Preparation: In separate, identical reaction vials, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe to achieve a concentration of ~0.1 M relative to the limiting reagent.

  • Heating & Stirring: Place each vial in a pre-heated block or bath set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C). Stir vigorously.

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction. Analyze by TLC or LC-MS to assess the consumption of starting material and the formation of product versus byproducts.

  • Analysis: Compare the results to identify the temperature that provides the best conversion to the desired product with the minimal formation of impurities like the protodeboronated arene. This is your optimal temperature.

References

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
  • Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
  • Temperature optimization for the Suzuki coupling reaction. (n.d.). ResearchGate.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025). BenchChem.
  • Active Ingredient Summary Table Thermal Stability. (2023).
  • The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. (n.d.). ResearchGate.
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. (2025). BenchChem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. (2025). BenchChem.
  • How does fluorinated boronic acids influences the Suzuki coupling reactions? (2019). ResearchGate.
  • A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters in Suzuki-Miyaura Coupling. (2025). BenchChem.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing key analytical techniques for real-time and offline reaction analysis. Here, you will find not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot common issues and ensure the integrity of your experimental data.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of many organic reactions, particularly in pharmaceutical development. It excels at separating complex mixtures, allowing for the quantification of reactants, products, and byproducts over time.

HPLC: Frequently Asked Questions (FAQs)

Q1: When should I choose HPLC for reaction monitoring over other techniques?

A: HPLC is ideal when your reactants, intermediates, or products are non-volatile and soluble in a suitable mobile phase. It is particularly powerful for reactions in complex matrices or when you need to resolve and quantify multiple components simultaneously, such as isomers or impurities. Unlike techniques like NMR, which may struggle with lower concentration species, HPLC can offer excellent sensitivity for minor components.

Q2: What is the most critical factor in developing a reliable HPLC method for reaction monitoring?

A: The most critical factor is achieving good resolution between the peaks of interest (reactants, intermediates, products, and any significant impurities) in a reasonably short analysis time. This ensures accurate quantification and allows for timely decisions about the reaction's progress. Method development should focus on optimizing the column chemistry, mobile phase composition, and gradient profile.

Q3: How do I properly prepare my reaction samples for HPLC analysis?

A: Proper sample preparation is crucial to protect the HPLC system and ensure accurate results. A typical workflow involves:

  • Quenching the reaction: Stop the reaction at a specific time point. This can be achieved by rapid cooling, pH adjustment, or adding a chemical quencher.

  • Dilution: Dilute the sample with a solvent that is compatible with the mobile phase to bring the analyte concentrations within the linear range of the detector.

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.

Q4: How can I be sure my HPLC method is "stability-indicating" as per regulatory guidelines?

A: A stability-indicating method is one that can accurately detect changes in the quality attributes of the drug substance over time.[1] To demonstrate this, you must show that your method can separate the active pharmaceutical ingredient (API) from its degradation products.[1] This is typically achieved through forced degradation studies, where the sample is subjected to stress conditions like acid, base, oxidation, heat, and light.[1] The ability to resolve the API peak from any new peaks that appear validates the method as stability-indicating.

HPLC: Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Drifting Retention Times 1. Inadequate column equilibration.[2][3] 2. Changing mobile phase composition (e.g., evaporation of a volatile component).[2] 3. Temperature fluctuations.[2][3] 4. Column degradation.[3]1. Ensure at least 10-20 column volumes of new mobile phase pass through the column before analysis.[4] 2. Cover solvent reservoirs and use freshly prepared mobile phase.[2] 3. Use a column oven to maintain a constant temperature.[2][3] 4. Replace the column if performance continues to degrade.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.[5] 2. Interaction of basic compounds with acidic silanol groups on the column.[3] 3. Column void or contamination.[4] 4. Sample solvent incompatible with mobile phase.[5]1. Reduce the injection volume or sample concentration.[5] 2. Use a high-purity (Type B) silica column, add a competing base like triethylamine (TEA) to the mobile phase, or use a buffer with high ionic strength.[3] 3. Flush the column with a strong solvent or replace it if a void has formed.[3][4] 4. Whenever possible, dissolve the sample in the initial mobile phase.[2][3]
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell.[2] 3. Leaking pump seals or fittings. 4. Mobile phase mixing issues in a gradient system.1. Purge the pump and flush the detector cell. 2. Use high-purity solvents and filter the mobile phase. Clean the detector cell according to the manufacturer's instructions. 3. Inspect for leaks (salt buildup can be an indicator) and replace seals or fittings as needed.[4] 4. Ensure proper mixing and degassing of mobile phase components.
Split Peaks 1. Contamination on the column inlet frit or guard column.[3] 2. Partially clogged injector. 3. Column packing bed has been compromised.1. Replace the guard column or backflush the analytical column (if permissible by the manufacturer).[3] 2. Flush the injector with a strong solvent. 3. Replace the analytical column.
Experimental Protocol: Monitoring a Suzuki Coupling Reaction by HPLC

This protocol outlines the steps for monitoring a typical Suzuki coupling reaction.

  • Method Development (Initial Setup):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Reaction Setup:

    • In a round-bottom flask, combine the aryl halide, boronic acid, palladium catalyst, and base in the chosen solvent.

    • Begin stirring and heating as required by the reaction procedure.

  • Time Point Sampling and Analysis:

    • t=0 Sample: Immediately after all reagents are mixed, withdraw a small aliquot (~10-20 µL) of the reaction mixture.

    • Quench & Dilute: Immediately add the aliquot to a pre-weighed vial containing a known volume (e.g., 1 mL) of a 1:1 acetonitrile/water mixture. This quenches the reaction and dilutes the sample.

    • Filter: Draw the diluted sample into a syringe and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Inject: Place the vial in the autosampler and run the HPLC analysis.

    • Repeat: Repeat the sampling, quenching, dilution, and filtration steps at regular intervals (e.g., every 30-60 minutes) throughout the course of the reaction.

  • Data Analysis:

    • Integrate the peak areas for the starting material and the product at each time point.

    • Calculate the percent conversion by comparing the peak area of the product to the total peak area of the starting material and product.

    • Plot percent conversion versus time to visualize the reaction progress.

Workflow Diagram: HPLC Reaction Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis HPLC Analysis Reaction 1. Start Reaction Sample 2. Withdraw Aliquot Reaction->Sample Time Point Quench 3. Quench & Dilute Sample->Quench Filter 4. Filter Sample Quench->Filter Inject 5. Inject into HPLC Filter->Inject Data 6. Acquire Data Inject->Data Analyze 7. Analyze Chromatogram Data->Analyze Analyze->Reaction Decision to Stop

Caption: HPLC reaction monitoring workflow.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information, making it a powerful tool for in-situ reaction monitoring. It allows for the direct observation of molecular transformations as they occur within the NMR tube.

NMR: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using NMR for reaction monitoring?

A: The primary advantage of NMR is its ability to provide detailed structural information in real-time without the need for chromatographic separation.[6] It is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, assuming proper experimental setup.[6][7] This allows for the unambiguous identification of reactants, intermediates, and products, offering deep mechanistic insights.[7]

Q2: What are the key requirements for a reaction to be suitable for in-situ NMR monitoring?

A: For successful in-situ NMR monitoring, the reaction should meet a few criteria:

  • Sufficient Signal-to-Noise: The peaks of interest should have adequate signal-to-noise with a minimal number of scans (ideally, ns=1 for ¹H) to ensure good time resolution.[8]

  • Appropriate Timescale: The reaction should not be too fast. If the reaction is complete before the first spectrum can be acquired, no kinetic data can be obtained.[8] Reactions with half-lives of minutes to hours are generally well-suited for NMR analysis.[9]

  • Homogeneous Solution: The reaction mixture should be a clear, homogeneous solution to ensure high-quality spectra without significant line broadening.

Q3: How do I set up a kinetic NMR experiment?

A: Kinetic experiments are best performed in a pseudo-2D mode.[10] This involves acquiring a series of 1D spectra over time. This method is preferred because the timing between spectra is highly accurate.[10] The setup involves defining the number of scans per spectrum, the delay between spectra, and the total number of experiments (time points) to be collected.[10]

Q4: Can I run NMR kinetics in non-deuterated solvents?

A: Yes, it is possible to run reactions in protonated solvents using solvent suppression techniques. This is particularly useful when the required solvent is not available in a deuterated form or is prohibitively expensive. Techniques like presaturation can effectively eliminate the large solvent signal, allowing for the observation of the analyte signals.

NMR: Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Poor Shimming / Broad Peaks 1. Inhomogeneous reaction mixture (precipitate, bubbles). 2. Shims drifting over a long experiment, especially with temperature changes.[10] 3. Paramagnetic species in the reaction.1. Ensure the reaction mixture is fully dissolved and stable. 2. Re-shim the sample periodically if the experiment is very long. Maintain stable temperature control. 3. This is an inherent property. If possible, remove the paramagnetic species before analysis, though this is not feasible for in-situ monitoring.
Inaccurate Integration / Quantification 1. Incomplete T1 relaxation between scans. 2. Poor phasing of spectra. 3. Overlapping peaks.1. Ensure the recycle delay (d1) is at least 5 times the T1 of the slowest-relaxing nucleus of interest. 2. Carefully phase each spectrum in the series before integration. Automated processing routines can help. 3. If possible, find non-overlapping peaks for quantification. If not, deconvolution software may be necessary.
Poor Time Resolution 1. The number of scans (ns) per spectrum is too high.[10] 2. The recycle delay (d1) is excessively long.1. Reduce the number of scans to the minimum required for adequate signal-to-noise.[8] 2. Optimize the recycle delay based on the T1 values of the key signals.
Experimental Protocol: In-Situ NMR Monitoring of an Esterification
  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the carboxylic acid and an internal standard (e.g., mesitylene, which is relatively inert and has a simple spectrum) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a t=0 spectrum of this mixture. This will serve as your reference.

  • Initiating the Reaction:

    • Carefully add the alcohol and the acid catalyst (e.g., a drop of H₂SO₄) to the NMR tube.

    • Quickly cap the tube, invert it several times to mix, and insert it into the pre-warmed NMR spectrometer.

  • Setting up the Kinetic Experiment (Pseudo-2D):

    • Use the spectrometer's software to set up an arrayed experiment.

    • Parameters:

      • ns (number of scans): Set to 1 or 2 for good time resolution.

      • d1 (recycle delay): Set to an appropriate value (e.g., 5 seconds) to ensure quantitative measurements.

      • Define the number of increments (time points) and the delay between them (e.g., 60 increments with a 5-minute delay for a 5-hour experiment).

  • Data Acquisition and Processing:

    • Start the acquisition. The spectrometer will automatically collect a series of ¹H NMR spectra at the specified intervals.

    • After the experiment is complete, process the arrayed data. This typically involves Fourier transformation and automated phasing of all spectra in the series.

  • Data Analysis:

    • Choose a well-resolved peak for the starting material (e.g., the carboxylic acid proton) and the product (e.g., the ester's α-protons).

    • Integrate these peaks relative to the constant integral of the internal standard in each spectrum.

    • Convert the relative integrations to concentrations and plot concentration versus time to determine the reaction kinetics.

Decision Diagram: Choosing an In-Situ Technique

InSitu_Decision Start Is In-Situ Monitoring Required? Is_Transient Are transient intermediates critical? Start->Is_Transient Is_Fast Is the reaction very fast? Is_Transient->Is_Fast No Use_InSitu Use In-Situ Technique Is_Transient->Use_InSitu Yes Is_Sensitive Is the reaction sensitive to air/moisture? Is_Fast->Is_Sensitive No Is_Fast->Use_InSitu Yes Is_Sensitive->Use_InSitu Yes Offline_OK Offline Analysis (e.g., HPLC, GC) is Sufficient Is_Sensitive->Offline_OK No

Caption: Decision tree for selecting in-situ monitoring.

Section 3: Spectroscopic Techniques (FTIR & UV-Vis)

Vibrational and electronic spectroscopy offer powerful, often non-invasive, ways to monitor chemical reactions, particularly for identifying the disappearance or formation of specific functional groups or chromophores.

FTIR Spectroscopy: FAQs & Troubleshooting

Q1: When is FTIR the best choice for reaction monitoring?

A: FTIR is exceptionally useful for tracking changes in specific functional groups.[11] For example, the disappearance of a carbonyl peak or the appearance of a hydroxyl peak can be easily monitored. It is a powerful in-situ technique, often employing fiber-optic probes that can be inserted directly into a reaction vessel, making it suitable for a wide range of reaction conditions, from lab-scale to manufacturing plants.[7]

Q2: What are the main challenges when using in-situ FTIR?

A: The primary challenges include potential fouling of the probe surface, ensuring the probe is robust enough for the reaction temperature and pressure, and deconvoluting overlapping spectral features.[12] Careful selection of the probe material and regular background referencing are essential.[13]

Troubleshooting Common FTIR Issues:

Problem Potential Cause(s) Solution(s)
Noisy Spectrum / Poor Signal 1. Dirty or misaligned optics. 2. Fouled ATR probe. 3. Insufficient concentration of the analyte.1. Follow manufacturer guidelines for cleaning and alignment. 2. Clean the probe tip with a suitable solvent. 3. FTIR is generally less sensitive than chromatography; ensure your analyte concentration is within the detection limits.
Shifting Baseline 1. Temperature fluctuations. 2. Changes in the bulk refractive index of the reaction mixture.1. Allow the system to thermally equilibrate. 2. Use baseline correction algorithms in the analysis software.
Atmospheric Interference (CO₂, H₂O) 1. Inadequate purging of the spectrometer.1. Ensure a consistent purge with dry air or nitrogen. Always collect a fresh background spectrum before starting the reaction monitoring.[11]
UV-Vis Spectroscopy: FAQs & Troubleshooting

Q1: What types of reactions are suitable for UV-Vis monitoring?

A: UV-Vis spectroscopy is ideal for reactions where a reactant or product has a distinct chromophore that absorbs in the UV or visible range.[14][15] Because the measured absorbance is directly proportional to concentration (Beer's Law), it is a straightforward technique for determining reaction kinetics.[14][15]

Q2: How do I determine the optimal wavelength for monitoring?

A: You should choose a wavelength where the species of interest has a strong absorbance and other components in the reaction mixture have minimal absorbance. This maximizes the signal-to-noise ratio and minimizes interference. Typically, this is the λ_max (wavelength of maximum absorbance) of the component you are tracking.

Troubleshooting Common UV-Vis Issues:

Problem Potential Cause(s) Solution(s)
Non-linear Beer's Law Plot 1. Concentration is too high (stray light effects).[16] 2. Chemical equilibrium or interaction at high concentrations.1. Dilute the sample to ensure you are working within the linear dynamic range of the instrument. 2. This is a chemical phenomenon; ensure your model accounts for it or work at lower concentrations.
Baseline Drift 1. Lamp intensity fluctuations. 2. Temperature changes affecting the sample or instrument.[16]1. Allow the lamp to warm up and stabilize before starting measurements. 2. Use a thermostatted cuvette holder for temperature-sensitive reactions.
Scattering Effects 1. Turbid or cloudy samples (suspensions, precipitates).[16]1. Filter the sample if possible. If not, UV-Vis may not be a suitable technique as scattering violates the assumptions of Beer's Law.[16]

Section 4: Gas Chromatography (GC) and Mass Spectrometry (MS)

Gas Chromatography (GC): Troubleshooting Guide

GC is a premier technique for analyzing volatile compounds. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it becomes a powerful tool for monitoring reactions involving volatile reactants or products.

Problem Potential Cause(s) Solution(s)
No Peaks or Very Small Peaks 1. No sample injected (syringe issue).[17] 2. Leak in the system (septum, fittings).[17][18] 3. Incorrect injector or detector temperature.[17]1. Confirm the syringe is drawing and injecting the sample correctly. 2. Perform a leak check. Replace the septum regularly.[18] 3. Ensure temperatures are set appropriately for the analytes' volatility.
Poor Resolution / Peak Overlap 1. Inappropriate temperature program.[19] 2. Incorrect carrier gas flow rate.[20] 3. Column is overloaded.[19]1. Optimize the temperature ramp rate or initial/final temperatures.[19] 2. Verify and adjust the flow rate to the column's optimal value. 3. Dilute the sample or inject a smaller volume.
Irreproducible Results 1. Inconsistent injection technique or volume.[19][21] 2. Column contamination.[19] 3. Fluctuations in carrier gas pressure.[21]1. Use an autosampler for consistent injections. 2. Bake out the column at a high temperature or trim the column inlet.[19] 3. Check the gas source and regulators for stability.
Mass Spectrometry (MS) for Real-Time Monitoring

Direct MS techniques, such as those using probe-based ionization, allow for real-time, continuous monitoring of reaction components without chromatographic separation.[22] This provides valuable insights into reaction kinetics and mechanisms by tracking molecular weight changes.[22][23]

Q1: What is the advantage of direct MS for reaction monitoring?

A: The main advantage is speed. Direct MS can provide sub-second resolution, enabling the tracking of transient intermediates and fast reactions that are impossible to monitor with offline techniques.[24] It eliminates the need for a chromatograph, simplifying the setup and providing immediate feedback on the reaction's progress.[22]

Q2: What are the limitations of this technique?

A: The primary limitation is the inability to separate isomers, as MS distinguishes compounds based on their mass-to-charge ratio. Additionally, complex mixtures can lead to ion suppression, where the presence of a high-concentration species can inhibit the ionization of lower-concentration analytes, potentially masking their presence.

Troubleshooting Common Direct MS Issues:

Problem Potential Cause(s) Solution(s)
Loss of Sensitivity 1. Contamination of the ion source. 2. Gas leak in the system.[25] 3. Ion suppression from the reaction matrix.1. Clean the ion source according to the manufacturer's protocol. 2. Use a leak detector to check all gas connections.[25] 3. Dilute the reaction mixture before analysis if possible.
No Signal / No Peaks 1. Sample is not reaching the detector.[25] 2. Detector issue (e.g., flame not lit in an APCI source).[25] 3. Incorrect instrument parameters (e.g., capillary temperature, voltages).[24]1. Check for clogs in the sample introduction line.[25] 2. Verify detector is functioning correctly. 3. Optimize instrument parameters for the analytes of interest.

Section 5: Method Validation

According to regulatory bodies like the FDA, analytical methods used in drug development must be validated to ensure they are suitable for their intended purpose.[1][26]

Core Validation Parameters
Parameter Description How to Assess
Accuracy The closeness of test results to the true value.[27]Analyze a standard of known concentration or by spiking a sample with a known amount of analyte and calculating the percent recovery.[27][28]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at two levels: Repeatability (same lab, same analyst, same day) and Intermediate Precision (different days, analysts, or equipment).[1]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix).[28]Analyze samples spiked with potential interferences. For stability-indicating methods, perform forced degradation studies.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Analyze a series of standards at different concentrations (typically 5 or more) and perform a linear regression analysis.[1]
Range The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Derived from the linearity, accuracy, and precision studies.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Deliberately vary parameters like mobile phase pH, column temperature, flow rate, etc., and observe the effect on the results.
References
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • Reaction Monitoring - Bruker.
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  • Real-Time Monitoring of Chemical Reactions - SHIMADZU CORPORATION.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube.
  • How to monitor a chemical reaction - Quora.
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  • GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru.
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  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University.
  • Monitoring Chemical Reactions: Process & Example - Lesson - Study.com.
  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer | LabRulez LCMS.
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  • 8 Common Gas Chromatography Mistakes.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • Common Sources Of Error in Gas Chromatography - Blogs - News - alwsci.
  • Troubleshooting in HPLC: A Review - IJSDR.
  • HPLC Troubleshooting Guide – An App That Will Save Time and Frustration - Conquer Scientific.
  • HPLC Troubleshooting Guide.
  • Monitoring Reactions Through UV-Visible Spectroscopy.
  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • How To Run A Reaction: Reaction: Analysis I - Department of Chemistry : University of Rochester.
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.
  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • Nuclear Magnetic Resonance - Chemistry.
  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation (ORA - FDA).
  • A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • 7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts.
  • Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification - Books.
  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine.
  • Is it posssible to study reaction kinetics with UV-Vis spectrophotometry on paper drop cast samples? - Quora.
  • Lecture 13: Experimental Methods - Eugene E. Kwan.
  • Characterization of Organic Reactions Using FTIR Spectroscopy - YouTube.
  • The Basics of FTIR Spectroscopy: An Industry Guide - Innovatech Labs.
  • fourier transform infrared spectroscopy.
  • Application Finder - Agilent.
  • Off-line Reaction Monitoring Using Advanced Chemical Profiling Software - Bruker.
  • Useful Application Notes and References | Waters.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Aminomethylphenylboronic Acid vs. 3-Aminomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery, phenylboronic acids are indispensable building blocks. Their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is well-established. However, the reactivity of these crucial reagents is not monolithic; it is exquisitely sensitive to the substitution pattern on the phenyl ring. This guide provides an in-depth comparison of two closely related yet distinct isomers: 4-aminomethylphenylboronic acid hydrochloride (4-AM-PBA) and 3-aminomethylphenylboronic acid hydrochloride (3-AM-PBA). Understanding their differential reactivity is key to optimizing reaction conditions, maximizing yields, and ultimately, accelerating the synthesis of complex molecular targets.

Structural and Electronic Fundamentals

At first glance, 4-AM-PBA and 3-AM-PBA are simple positional isomers. The critical difference lies in the placement of the aminomethyl group (–CH₂NH₂) relative to the boronic acid moiety (–B(OH)₂). This seemingly minor change has profound consequences for the electronic environment of the C–B bond, which is central to its reactivity.

As hydrochloride salts, the amino group is protonated (–CH₂NH₃⁺), functioning as a moderately electron-withdrawing group (EWG) through induction. The key to their differing reactivity lies in how this inductive effect is transmitted to the boronic acid.

  • 4-Aminomethylphenylboronic Acid (para-isomer): The –CH₂NH₃⁺ group is in the para position. Its electron-withdrawing inductive effect is transmitted effectively through the aromatic ring to the boronic acid.

  • 3-Aminomethylphenylboronic Acid (meta-isomer): The –CH₂NH₃⁺ group is in the meta position. Inductive effects are known to be stronger at the ortho and para positions than at the meta position. Consequently, the boronic acid in the 3-isomer experiences a weaker electron-withdrawing pull compared to its 4-isomer counterpart.

This fundamental electronic difference dictates the Lewis acidity of the boron center and the kinetics of key steps in catalytic cycles like the Suzuki-Miyaura coupling.

Chemical structures of 4-AM-PBA and 3-AM-PBA

Figure 1. Chemical Structures of 4-Aminomethylphenylboronic Acid HCl (left) and 3-Aminomethylphenylboronic Acid HCl (right).

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these isomers are crucial for their handling, stability, and reaction setup. While specific experimental values can vary by supplier and purity, the general trends are informative.

Property4-Aminomethylphenylboronic Acid HCl3-Aminomethylphenylboronic Acid HClRationale for Differences
CAS Number 75705-21-4352525-94-1[1]Unique identifiers for distinct chemical substances.
Molecular Weight 187.43 g/mol 187.43 g/mol [1]Isomers have the same molecular formula (C₇H₁₁BClNO₂).
pKa of Boronic Acid Expected to be lowerExpected to be higherThe stronger electron-withdrawing effect in the para-position increases the Lewis acidity of the boron, lowering the pKa.[2][3]
Stability Generally stable, but susceptible to protodeboronation under harsh basic or acidic conditions.[4]Similar stability profile to the 4-isomer, though kinetics of decomposition may vary.[4]The C-B bond strength is influenced by the electronic nature of the ring.
Solubility Soluble in water and polar organic solvents.[5]Soluble in water and polar organic solvents.[5]The hydrochloride salt form enhances aqueous solubility for both isomers.

Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Dissection

The Suzuki-Miyaura coupling is the premier application for these reagents.[6] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The reactivity difference between the 3- and 4-isomers is most pronounced during the transmetalation step.

Transmetalation is the transfer of the aryl group from the boron atom to the palladium center. This step is typically rate-determining and is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (R-B(OH)₃⁻).

  • 4-AM-PBA: The stronger electron-withdrawing nature of the para-substituent enhances the Lewis acidity of the boron atom. This facilitates the attack of the hydroxide base to form the active boronate species. However, the electron-deficient nature of the phenyl ring can slightly decrease its nucleophilicity, slowing the transfer to the palladium center.

  • 3-AM-PBA: The weaker inductive effect from the meta-substituent results in a slightly less Lewis acidic boron center compared to the 4-isomer. This can lead to a lower equilibrium concentration of the active boronate species. However, the phenyl ring is comparatively more electron-rich, which can accelerate the transfer of the aryl group to the electropositive palladium center once the boronate is formed.

The Verdict on Reactivity:

The overall reaction rate is a balance of these competing effects. In many systems, the rate of boronate formation is critical. The enhanced Lewis acidity of 4-AM-PBA often leads to faster overall Suzuki-Miyaura coupling kinetics under standard conditions, as the formation of the reactive boronate intermediate is more favorable. However, for highly active palladium catalysts or under conditions where transmetalation itself is the slow step, the more nucleophilic ring of 3-AM-PBA might offer an advantage.

The following diagram illustrates the key electronic influences that differentiate the isomers' reactivity.

G Positional Electronic Effects on Reactivity cluster_para 4-Isomer (Para) cluster_meta 3-Isomer (Meta) p_ring Phenyl Ring p_b_oh_2 B(OH)₂ p_ring->p_b_oh_2 C-B bond p_ch2nh3 CH₂NH₃⁺ (EWG) p_ring->p_ch2nh3 m_b_oh_2 B(OH)₂ p_ch2nh3->p_b_oh_2 Strong Inductive Effect Increases Lewis Acidity m_ring Phenyl Ring m_ring->m_b_oh_2 C-B bond m_ch2nh3 CH₂NH₃⁺ (EWG) m_ring->m_ch2nh3 m_ch2nh3->m_b_oh_2 Weaker Inductive Effect Relative to Para

Caption: Electronic influence of the substituent on the boronic acid.

Experimental Protocol: Head-to-Head Comparison in a Suzuki-Miyaura Reaction

To provide actionable insights, the following protocol is designed for a direct, parallel comparison of the reactivity of 4-AM-PBA and 3-AM-PBA. This self-validating system ensures that any observed differences in yield or reaction rate are attributable to the isomeric nature of the boronic acid.

Objective: To compare the reaction yield of 4-AM-PBA and 3-AM-PBA in a Suzuki-Miyaura coupling with a common aryl bromide under standardized conditions.

Materials:

  • This compound (4-AM-PBA)

  • 3-Aminomethylphenylboronic acid hydrochloride (3-AM-PBA)

  • 4-Bromoanisole (Aryl halide coupling partner)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Water (Co-solvent)

  • Internal standard (e.g., dodecane) for GC/LC-MS analysis

  • Reaction vials, magnetic stir bars, heating block

Workflow Diagram:

G start Start: Parallel Reaction Setup prep_a Reaction A: 4-AM-PBA (1.2 eq) 4-Bromoanisole (1.0 eq) Pd(PPh₃)₄ (2 mol%) K₂CO₃ (2.5 eq) start->prep_a prep_b Reaction B: 3-AM-PBA (1.2 eq) 4-Bromoanisole (1.0 eq) Pd(PPh₃)₄ (2 mol%) K₂CO₃ (2.5 eq) start->prep_b solvent Add Dioxane/H₂O (4:1) Add Internal Standard prep_a->solvent prep_b->solvent react Degas with N₂/Ar Seal Vials Heat to 90°C with Stirring solvent->react monitor Monitor by TLC/LC-MS (t = 1h, 2h, 4h, 8h) react->monitor quench Reaction Quench (Add H₂O, Extract with EtOAc) monitor->quench analyze Analyze Organic Layer by GC/LC-MS for Yield Calculation quench->analyze end End: Compare Yields vs. Time analyze->end

Sources

Navigating the Landscape of Aminomethylphenylboronic Acids: A Comparative Guide to Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, 4-aminomethylphenylboronic acid hydrochloride has established itself as a valuable building block. Its utility, primarily in the Suzuki-Miyaura cross-coupling reaction, allows for the introduction of a versatile aminomethylphenyl moiety. However, the inherent reactivity and potential instability of this reagent, particularly the susceptibility of the boronic acid group to protodeboronation, have spurred the development of several alternatives. This guide provides a comprehensive comparison of this compound with its key synthetic equivalents, offering experimental data and field-proven insights to aid in the selection of the optimal reagent for specific synthetic challenges.

The Protagonist: this compound

This compound is a bifunctional molecule featuring a reactive boronic acid and a primary amine, the latter being protonated as a hydrochloride salt. This salt form generally improves the compound's shelf-life and handling characteristics compared to the free amine. Its primary application lies in palladium-catalyzed cross-coupling reactions, where it serves as the organoboron partner to introduce the C6H4-CH2NH2 scaffold.

A significant challenge associated with this reagent is its stability in solution, where it can undergo protodeboronation, leading to the formation of benzylamine and boric acid, thereby reducing the yield of the desired cross-coupled product. This instability can be exacerbated by prolonged reaction times, elevated temperatures, and the presence of aqueous basic conditions, all of which are common in Suzuki-Miyaura coupling protocols.

The Alternatives: A Comparative Analysis

To address the limitations of the parent compound, chemists have developed several alternatives, each with distinct advantages in terms of stability, handling, and reactivity. The most prominent of these are:

  • N-Boc-Protected 4-Aminomethylphenylboronic Acid: A derivative where the amino group is protected with a tert-butoxycarbonyl (Boc) group.

  • Potassium (4-Aminomethylphenyl)trifluoroborate: A stable, crystalline salt where the boronic acid is converted to a trifluoroborate.

  • 4-(Aminomethyl)phenylboronic Acid MIDA Ester: A highly stable derivative where the boronic acid is protected with N-methyliminodiacetic acid (MIDA).

The following sections will delve into a detailed comparison of these alternatives, focusing on their synthesis, stability, and performance in the Suzuki-Miyaura cross-coupling reaction.

Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction
Boron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Aminomethylphenylboronic acid HCl Pd(PPh₃)₄K₂CO₃DME/Water801285[1]
4-Aminomethylphenylboronic acid HCl XPhos Pd G2K₃PO₄Ethanol/Water60295[1]
Potassium (4-(Boc-aminomethyl)phenyl)trifluoroborate Pd(OAc)₂ / SPhosK₂CO₃Toluene/Water8522~78 (with 4-chloroanisole)[2][3]

Note: The yield for the trifluoroborate is for the coupling with 4-chloroanisole, which is generally a more challenging substrate than 4-bromoanisole. The data is compiled from different sources and reaction conditions are not identical, which should be considered when making direct comparisons.

This table highlights that while the parent hydrochloride can provide good yields, modern catalyst systems can significantly improve its efficiency[1]. The protected alternatives, such as the trifluoroborate, also demonstrate high reactivity, even with less reactive coupling partners like aryl chlorides[2][3].

In-Depth Look at the Alternatives

N-Boc-Protected 4-Aminomethylphenylboronic Acid

The Boc protecting group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its facile removal under acidic conditions[4][5][6][7].

Advantages:

  • Enhanced Stability: The Boc group masks the nucleophilicity and basicity of the amino group, which can prevent side reactions and improve the overall stability of the molecule.

  • Improved Solubility: Boc-protected compounds often exhibit improved solubility in organic solvents commonly used in cross-coupling reactions.

  • Chemoselectivity: The protection of the amine allows for selective reactions at other sites of the molecule.

Disadvantages:

  • Additional Synthetic Steps: The introduction and subsequent removal of the Boc group adds two steps to the overall synthetic sequence.

  • Atom Economy: The addition of the Boc group reduces the overall atom economy of the process.

Experimental Protocol: Synthesis of 4-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID

A common route to this compound involves the protection of commercially available 4-(aminomethyl)phenylboronic acid.

cluster_0 Synthesis of Boc-Protected Boronic Acid start 4-(Aminomethyl)phenylboronic acid reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) Solvent (e.g., THF) start->reagents 1. Dissolve product 4-((N-Boc-amino)methyl)phenylboronic acid reagents->product 2. React

Caption: Workflow for the Boc protection of 4-(aminomethyl)phenylboronic acid.

Step-by-Step Methodology:

  • Dissolve 4-(aminomethyl)phenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, triethylamine, to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically worked up by removing the solvent and purifying the product by crystallization or column chromatography.

Potassium (4-Aminomethylphenyl)trifluoroborate

Potassium organotrifluoroborates have emerged as highly valuable alternatives to boronic acids due to their exceptional stability[8]. They are typically crystalline, free-flowing solids that are stable to air and moisture, making them easy to handle and store for extended periods[8].

Advantages:

  • Superior Stability: Trifluoroborates are significantly more stable towards protodeboronation than their corresponding boronic acids.

  • Ease of Handling: Their solid, crystalline nature simplifies weighing and dispensing.

  • "One-Pot" Synthesis: They can often be prepared in a "one-pot" fashion from the corresponding aryl halide[9].

Disadvantages:

  • Activation Required: Trifluoroborates typically require specific conditions for activation in the Suzuki-Miyaura catalytic cycle, often involving a base and water.

  • Potentially Slower Reaction Rates: In some cases, the in-situ generation of the active boron species from the trifluoroborate can lead to slower overall reaction rates compared to a highly reactive boronic acid.

Experimental Protocol: One-Pot Synthesis of Potassium Boc-Protected Aminomethyltrifluoroborate

A one-pot synthesis of the Boc-protected version has been reported, which can then be deprotected if the free amine is required[2][3].

cluster_1 One-Pot Synthesis of Potassium Trifluoroborate start_tfb 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reagents_tfb 1. Nucleophilic substitution with Boc-amine 2. Treatment with KHF₂ start_tfb->reagents_tfb React product_tfb Potassium (4-(Boc-aminomethyl)phenyl)trifluoroborate reagents_tfb->product_tfb

Caption: One-pot synthesis of potassium Boc-protected aminomethyltrifluoroborate.

Step-by-Step Methodology:

  • The synthesis starts from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • This is subjected to a nucleophilic substitution with a Boc-protected amine.

  • The resulting boronate ester is then treated in the same pot with potassium hydrogen fluoride (KHF₂) to afford the desired potassium trifluoroborate salt[2][3].

4-(Aminomethyl)phenylboronic Acid MIDA Ester

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry. They are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography[10]. A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under mild basic conditions to release the corresponding boronic acid in situ.

Advantages:

  • Exceptional Stability: MIDA boronates are among the most stable boronic acid surrogates, resistant to degradation on the benchtop.

  • Chromatographic Purification: Unlike many other organoboron reagents, MIDA boronates are generally stable to silica gel chromatography, which greatly simplifies purification.

  • Slow Release of Boronic Acid: The controlled release of the boronic acid can be advantageous in reactions where a low concentration of the active species is beneficial to suppress side reactions.

Disadvantages:

  • Synthesis of MIDA ligand: The MIDA ligand needs to be synthesized or purchased.

  • Deprotection Step: A specific deprotection step is required to release the boronic acid, which adds a step to the reaction sequence if not performed in situ.

Experimental Protocol: Synthesis of 4-(Aminomethyl)phenylboronic Acid MIDA Ester

The synthesis involves the condensation of the boronic acid with N-methyliminodiacetic acid.

cluster_2 Synthesis of MIDA Boronate start_mida 4-(Aminomethyl)phenylboronic acid reagents_mida N-Methyliminodiacetic acid (MIDA) Toluene/DMSO Dean-Stark apparatus start_mida->reagents_mida 1. Suspend product_mida 4-(Aminomethyl)phenylboronic acid MIDA ester reagents_mida->product_mida 2. Reflux

Caption: Synthesis of 4-(aminomethyl)phenylboronic acid MIDA ester.

Step-by-Step Methodology:

  • Suspend 4-(aminomethyl)phenylboronic acid and N-methyliminodiacetic acid (MIDA) in a mixture of toluene and dimethyl sulfoxide (DMSO).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • After the reaction is complete, the mixture is cooled, and the product can be isolated by extraction and purified by crystallization or chromatography[11].

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthetic task at hand.

  • For routine, relatively fast reactions where cost is a primary concern, This compound coupled with a modern, highly active palladium catalyst system can be a very effective choice[1].

  • When enhanced stability, improved handling, and predictable reactivity are desired, and additional synthetic steps are acceptable, N-Boc-protected 4-aminomethylphenylboronic acid is an excellent option.

  • For applications requiring a highly stable, crystalline, and easy-to-handle reagent, especially for use with challenging coupling partners, potassium (4-aminomethylphenyl)trifluoroborate offers significant advantages.

  • In complex, multi-step syntheses where purification by chromatography is necessary, or when a slow, controlled release of the boronic acid is beneficial to minimize side reactions, 4-(aminomethyl)phenylboronic acid MIDA ester is the superior choice.

Ultimately, the selection of the optimal reagent requires a careful consideration of the trade-offs between cost, convenience, stability, and reactivity. This guide provides the foundational knowledge and experimental context to empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.

References

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic letters, 14(17), 4458–4461.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. BenchChem.
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3.
  • ResearchGate. (n.d.). Substrate scope for the one-pot amide formation from potassium acyltrifluoroborates (KATs) and scale-up experiment.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Suzuki Coupling of 4-Bromoanisole. BenchChem.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
  • Molander, G. A., & Cavalcanti, L. N. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 77(17), 7135–7144.
  • Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 5(13), 2215–2218.
  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic letters, 14(17), 4458–4461.
  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with.
  • ResearchGate. (n.d.). Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid catalyzed by Pd/HPS.
  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325.
  • National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines.
  • TSpace. (n.d.). Synthesis and applications of aminoboronic acids.
  • National Institutes of Health. (n.d.). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst.
  • ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA.
  • ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
  • Amazon S3. (2020, April 3). A Mild and Simple Method for Making MIDA Boronates.
  • Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic letters, 13(15), 3956–3959.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • ResearchGate. (2006, August). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Darses, S., et al. (2008). A facile one-pot preparation of potassium hydroxyaryl- and (hydroxyalkyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • ResearchGate. (n.d.). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles.
  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis.
  • Organic Syntheses. (n.d.). 20.
  • Nine Chongqing Chemdad Co. (n.d.). 4-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID.
  • Peptides. (n.d.). This compound.
  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubMed. (n.d.). Aminative Suzuki-Miyaura coupling.
  • Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.

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A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this powerful transformation lies the organoboron coupling partner, most commonly a boronic acid or its derivative. The choice of this reagent is far from trivial; it profoundly dictates the reaction's efficiency, scope, and feasibility.

This guide provides a comparative analysis of various boronic acid species used in Suzuki-Miyaura coupling. We will delve into the mechanistic nuances that govern their reactivity, compare their performance with supporting data, and provide actionable protocols for their effective use in a research and development setting.

The Catalytic Cycle: The Central Role of the Boron Reagent

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount to appreciating the critical role of the boronic acid.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pdiix R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pdiix R¹-X pdiix->pd0 Reductive Elimination transmetalation Transmetalation pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir boronate [R²B(OH)₃]⁻ (Activated Boronate) boronate->transmetalation base Base (e.g., OH⁻) boronic_acid R²B(OH)₂ (Boronic Acid) boronic_acid->base Activation reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The generalized Suzuki-Miyaura catalytic cycle.

The three key steps involving the palladium catalyst are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[3][4] The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium complex.[3][5][6][7][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]

The nature of the boronic acid directly impacts the transmetalation step, influencing reaction rates and overall success.

A Comparative Analysis of Boronic Acid Derivatives

The ideal boronic acid reagent would be highly reactive in the coupling reaction while remaining stable for storage and handling. In practice, a trade-off often exists between these two properties.[9]

Boronic Acids (R-B(OH)₂): The Workhorse Reagents

Boronic acids are the most commonly used organoboron reagents in Suzuki-Miyaura coupling due to their high reactivity and atom economy.[10]

  • Advantages:

    • Generally display high reactivity, leading to faster reaction times.[9]

    • Commercially available in a vast array.

    • The byproducts (boric acid) are generally water-soluble and easily removed during workup.

  • Disadvantages:

    • Instability: Many boronic acids are prone to decomposition, particularly through protodeboronation (loss of the boron group) and trimerization to form boroxines, which can complicate stoichiometry.[9][11]

    • Challenging Substrates: 2-Heterocyclic, vinyl, and cyclopropyl boronic acids are notoriously unstable and can decompose under reaction conditions, leading to low yields.[12][13]

Boronate Esters: The Stable Alternative

To overcome the stability issues of boronic acids, various boronate esters have been developed. The most common are pinacol esters.

  • Advantages:

    • Enhanced Stability: Boronate esters are significantly more stable than their corresponding boronic acids, often being crystalline solids that are easy to handle, purify by chromatography, and store for extended periods.[9][14]

    • Tolerant of a wider range of reaction conditions.

  • Disadvantages:

    • Lower Reactivity: The increased stability often comes at the cost of reduced reactivity. The transmetalation step can be slower compared to boronic acids, potentially requiring higher temperatures or more active catalysts.[15]

MIDA Boronates: A Solution for Unstable Boronic Acids

N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution for handling unstable boronic acids.[12][13]

  • Advantages:

    • Exceptional Stability: MIDA boronates are remarkably stable, allowing for the long-term storage of otherwise labile boronic acid precursors.[12][13]

    • Slow Release: Under basic aqueous conditions, MIDA boronates undergo slow hydrolysis to release the corresponding boronic acid in situ. This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition while allowing for efficient coupling.[12][13]

Potassium Organotrifluoroborates (R-BF₃K): Crystalline and Stable

Potassium organotrifluoroborates are another class of air-stable, crystalline solids that serve as excellent surrogates for boronic acids.[14]

  • Advantages:

    • High stability, minimizing decomposition during storage.[14]

    • The tetracoordinate boron center prevents pathways like protodeboronation.[14]

  • Disadvantages:

    • Their synthesis and purification can sometimes be more involved than that of boronic acids or esters.[15]

Performance Comparison: A Data-Driven Overview

The choice of boronic acid derivative can significantly impact the yield of a Suzuki-Miyaura coupling reaction, especially with challenging substrates. The following table provides a comparative overview based on literature data.

Boron Reagent TypeSubstrate ClassTypical StabilityReactivity ProfileKey Considerations
Boronic Acid Aryl, AlkenylLow to ModerateHighProne to protodeboronation and trimerization, especially with heteroaryl and vinyl groups.[9][11]
Pinacol Boronate Ester Aryl, Alkenyl, AlkylHighModerate to HighGenerally less reactive than boronic acids; may require harsher conditions.[15]
MIDA Boronate Unstable Heteroaryl, Vinyl, CyclopropylVery HighSlow release of the active boronic acidIdeal for unstable boronic acids, enabling their use in couplings with challenging partners like aryl chlorides.[12][13]
Potassium Trifluoroborate Aryl, Alkenyl, AlkylVery HighModerate to HighExcellent stability but may require specific conditions for efficient transmetalation.[14]
DABO Boronates HeterocyclicHighGoodDiethanolamine complexes that offer good stability for heterocyclic boronic acids.[15]

Experimental Protocols

The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Protocol_1 start Start reagents Combine Aryl Bromide (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) start->reagents solvent Add Solvent (e.g., Toluene/H₂O or Dioxane/H₂O) reagents->solvent degas Degas the Mixture (e.g., N₂ or Ar bubbling) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction by TLC or GC/MS heat->monitor workup Aqueous Workup: - Dilute with water - Extract with organic solvent - Dry organic layer monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a general Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Add a solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an Air-Stable MIDA Boronate with an Aryl Chloride

This protocol is adapted for more challenging couplings that benefit from the slow release of the boronic acid.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine the aryl chloride (1.0 mmol), the MIDA boronate (1.1 mmol), a suitable base (e.g., K₃PO₄, 3.0 mmol), and a palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol, and a phosphine ligand like SPhos, 0.04 mmol) in a reaction vessel.

  • Add a mixture of dioxane and water (e.g., 5:1, 6 mL).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress. Due to the slow release, these reactions may require longer reaction times.

  • Follow the workup and purification procedure as described in Protocol 1.

Conclusion

The selection of the appropriate boronic acid or derivative is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. While boronic acids offer high reactivity, their instability can be a significant drawback. Boronate esters, particularly MIDA boronates, provide a robust solution for the use of otherwise unstable organoboron reagents. By understanding the interplay between stability and reactivity, and by choosing the appropriate reaction conditions, researchers can effectively leverage the power of the Suzuki-Miyaura coupling for the synthesis of a diverse range of chemical entities.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Matos, K., Soderquist, J. A., & Soderquist, J. A. (1998). A convenient and general method for the preparation of aryl- and heteroarylboronic acids. The Journal of Organic Chemistry, 63(14), 4613–4614.
  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Suzuki− Miyaura reaction: A theoretical investigation. Organometallics, 25(19), 4571–4581.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura reaction: the mild, base-induced, palladium-catalysed cross-coupling of arylboronic acids with aryl halides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the base and control of selectivity in the Suzuki–Miyaura cross-coupling reaction. Chemistry–A European Journal, 17(8), 2492-2503.
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. The Journal of organic chemistry, 82(18), 9132-9143.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Valente, C., Organ, M. G., & Nolan, S. P. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(4), 6179-6211.
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(41), 14798–14800.
  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.
  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 138(49), 15995–16008.
  • Vetticatt, M. J., & Hirschi, J. S. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Molander, G. A., & Canturk, B. (2009). DABO boronates: stable heterocyclic boronic acid complexes for use in Suzuki-Miyaura cross-coupling reactions. Organic letters, 11(11), 2413–2416.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quality of a synthetic building block is non-negotiable. 4-Aminomethylphenylboronic acid hydrochloride is a critical reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the aminomethylphenyl moiety into complex molecules. The presence of impurities can lead to failed reactions, difficult purification, and misleading biological data. Therefore, a robust, multi-technique approach to purity assessment is not just good practice; it is essential for the integrity of your research.

This guide provides an in-depth comparison of orthogonal analytical techniques for characterizing the purity of this compound. We will move beyond simple protocols to explain the scientific rationale behind each method, ensuring a self-validating system for confident quality assessment.

The Purity Challenge: Understanding Boronic Acid Chemistry

Before delving into the methods, we must understand the inherent chemical nature of boronic acids. A primary analytical challenge is the equilibrium between the boronic acid monomer and its anhydrous cyclic trimer, the boroxine . This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring, releasing three molecules of water.[1][2]

The position of this equilibrium is highly sensitive to the local environment, including solvent polarity, water content, and concentration.[2] The boroxine is often less reactive or completely inactive in cross-coupling reactions, meaning its presence can lead to incorrect stoichiometry and low yields.[2] A comprehensive purity analysis must therefore be able to identify and, if necessary, quantify both the monomer and the boroxine, alongside other process-related impurities.

A Multi-Modal Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods that probe different physicochemical properties of the molecule. Our strategy is built on three pillars:

  • Structural Confirmation & Identity: Is the compound what it claims to be?

  • Quantitative Purity & Impurity Profiling: How much of the desired compound is present, and what are the impurities?

  • Elemental Composition Verification: Does the bulk sample match the empirical formula?

Pillar 1: Structural Confirmation & Identity

The first step is to unequivocally confirm the chemical structure and molecular weight of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is arguably the most powerful tool for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, offering a unique fingerprint of the molecule. The presence of unexpected signals can indicate impurities, while the integration of known signals can provide a relative measure of purity against a standard or even the residual solvent signal.[3] For this compound, we expect to see signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The acidic protons of the boronic acid (-B(OH)₂) and the ammonium hydrochloride (-NH₃⁺Cl⁻) are often broad and may exchange with water in the solvent.

Trustworthiness: The self-validating nature of NMR lies in its fundamental relationship between structure and spectral output. The chemical shifts, coupling constants, and integration values must all be consistent with the proposed structure. Any deviation is a direct indicator of a structural issue or the presence of an impurity.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the hydrochloride salt and the polar boronic acid moiety. Its residual proton signal is a sharp quintet at ~2.50 ppm.[4]

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the residual DMSO-d₆ signal at 2.50 ppm. Integrate all signals.

  • Interpretation:

    • Confirm the presence of two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Confirm the presence of a singlet for the methylene (-CH₂-) protons at ~4.0 ppm.

    • Look for a broad signal for the ammonium (-NH₃⁺) protons, and potentially very broad signals for the boronic acid (-B(OH)₂) protons.

    • Scrutinize the baseline for any unexpected signals, which could correspond to organic impurities or residual synthesis solvents.

NMR analysis workflow from sample preparation to final report.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS confirms the molecular weight of the target compound, providing a crucial piece of evidence for its identity. The liquid chromatography front-end separates the main component from impurities before they enter the mass spectrometer. For boronic acids, electrospray ionization (ESI) in negative ion mode is often effective, as the boronic acid can be deprotonated. However, given the amine hydrochloride, positive ion mode detecting the [M-B(OH)₂]⁺ fragment or the protonated molecule [M+H]⁺ is also feasible. This technique is exceptionally sensitive, making it ideal for detecting trace-level impurities that may not be visible by NMR.[5][6]

Trustworthiness: The method is self-validating by confirming that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) of the target molecule. The empirical formula of this compound is C₇H₁₁BClNO₂ with a molecular weight of 187.43 g/mol . The free base has a monoisotopic mass of approximately 151.08 Da. We would expect to see an ion corresponding to this mass in the mass spectrum.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of ~10 µg/mL using the same solvent mixture.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 500.

    • Analysis: Extract the ion chromatogram for the expected m/z of the protonated free base [C₇H₁₀BNO₂ + H]⁺, which is approximately 152.09.

  • Interpretation: Confirm that the main chromatographic peak exhibits the target m/z. Analyze the mass spectra of any minor peaks to tentatively identify impurities.

Purity_Strategy Start Synthesized Batch of 4-Aminomethylphenylboronic Acid HCl Initial_Check Initial Check for Reaction Success? Start->Initial_Check NMR_MS Perform 1H NMR & LC-MS Initial_Check->NMR_MS Yes Discard Discard or Re-purify Batch Initial_Check->Discard No (Incorrect Structure) Screening_Use Use in Small-Scale Screening? GMP_Use Use as Key Starting Material (Pre-clinical / GMP)? Screening_Use->GMP_Use No Proceed_Screen Proceed to Screening Screening_Use->Proceed_Screen Yes (Purity >90% by NMR, no major impurities) Full_Analysis Perform Full Analysis: 1. 1H NMR & LC-MS 2. Validated HPLC 3. Elemental Analysis GMP_Use->Full_Analysis Yes NMR_MS->Screening_Use HPLC Perform Quantitative HPLC Full_Analysis->Discard Fails Spec Release_Batch Release Batch with Certificate of Analysis Full_Analysis->Release_Batch Passes All Tests (Purity >98.5%, CHN ±0.4%)

Sources

A Comparative Guide to the Biological Activity of 4-Aminomethylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 4-aminomethylphenylboronic acid hydrochloride derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices and the mechanistic underpinnings of this important class of compounds. We will explore their primary role as serine protease inhibitors, compare their performance against alternatives with supporting data, and provide detailed protocols for their evaluation.

Introduction: The Privileged Scaffold of Phenylboronic Acids

Boronic acids have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to their successful application in therapeutics, including the FDA-approved proteasome inhibitor, Bortezomib.[1] Their unique electronic structure, featuring an empty p-orbital on the boron atom, allows them to form stable, yet reversible, covalent bonds with nucleophiles. This property is particularly effective for targeting the active site of serine proteases, a major class of enzymes implicated in a vast array of physiological and pathological processes.[2][3]

The 4-aminomethylphenylboronic acid structure is a particularly valuable starting point for drug discovery. It is a bifunctional molecule where the phenylboronic acid moiety acts as the pharmacophore responsible for enzyme inhibition, and the aminomethyl group provides a versatile chemical handle for synthetic modification, allowing for the generation of extensive derivative libraries to optimize potency, selectivity, and pharmacokinetic properties.[4] This guide will dissect the structure-activity relationships of these derivatives and provide a robust framework for their biological characterization.

The Core Mechanism: Covalent Inhibition of Serine Proteases

The inhibitory power of phenylboronic acid derivatives against serine proteases lies in their ability to mimic the transition state of peptide bond hydrolysis. The active site of a serine protease features a catalytic triad (typically Serine, Histidine, Aspartate). The boronic acid's boron atom is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the active site serine (Ser195 in chymotrypsin, for example).

This interaction forms a reversible, covalent tetrahedral adduct between the boronic acid and the serine residue.[2] The stability of this complex effectively sequesters the enzyme, preventing it from processing its natural substrate. The pH-dependence of this interaction is critical; inhibition is generally stronger at higher pH values where the active site histidine is deprotonated and can act as a general base to activate the serine hydroxyl.[5]

G cluster_0 Serine Protease Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Tetrahedral Intermediate (Inhibited State) Ser195 Serine-OH Complex Serine-O-B(OH)₂⁻-R Ser195->Complex Nucleophilic Attack His57 Histidine-N His57->Ser195 Activates Inhibitor R-B(OH)₂ Inhibitor->Complex His57_H Histidine-N⁺-H Complex->His57_H Proton Transfer

Caption: Mechanism of serine protease inhibition by a boronic acid.

Comparative Analysis and Structure-Activity Relationships (SAR)

The efficacy of a 4-aminomethylphenylboronic acid inhibitor is not static; it can be dramatically altered through chemical derivatization. Modifications to the parent scaffold can enhance binding affinity to the enzyme's specificity pockets (S1, S2, etc.), modulate the electrophilicity of the boron atom, and improve drug-like properties.

Let's consider a comparative example targeting Neutrophil Elastase (NE), a serine protease involved in inflammatory diseases. The following table presents hypothetical but representative inhibition data for the parent compound, two derivatives, and a common non-boronic acid comparator.

Compound IDStructure / ModificationTargetKᵢ (nM)Rationale for Modification
Parent-01 4-Aminomethylphenylboronic acidNeutrophil Elastase850Baseline scaffold for comparison.
Deriv-02 N-acetyl derivativeNeutrophil Elastase450Neutralizes the basic amine, potentially reducing off-target effects and improving cell permeability.
Deriv-03 N-isovaleryl derivativeNeutrophil Elastase35Adds a bulky, hydrophobic group designed to fit into the enzyme's S1 specificity pocket, which prefers small aliphatic residues (e.g., Valine).
Deriv-04 Parent-01 + 3-fluoro substituent on phenyl ringNeutrophil Elastase210The electron-withdrawing fluorine atom increases the Lewis acidity (electrophilicity) of the boron, strengthening the interaction with the catalytic serine.[6]
Comp-01 Sivelestat (Non-boronic acid NE inhibitor)Neutrophil Elastase44Established clinical benchmark for comparison of potency.

Analysis of SAR:

The data clearly illustrates key SAR principles. Capping the aminomethyl group with an isovaleryl moiety (Deriv-03) yields a significant potency boost, confirming the importance of targeting enzyme specificity pockets. This highlights a critical strategy in rational drug design: modifying a general inhibitor scaffold to achieve selectivity and high affinity for a specific target. Furthermore, modulating the electronic properties of the phenyl ring, as in Deriv-04, provides another powerful method for enhancing inhibitory activity.[6]

G cluster_Core Core Scaffold: 4-Aminomethylphenylboronic acid cluster_Modifications Modifications & Impact Core Phenyl-B(OH)₂ Linker CH₂ Core->Linker R2_Group R₂ Core->R2_Group Ring Substituent R_Group NH-R₁ Linker->R_Group R1_Mod R₁ = Isovaleryl (Hydrophobic group) R_Group->R1_Mod Derivatize R2_Mod R₂ = Fluoro (Electron-withdrawing) R2_Group->R2_Mod Substitute Impact1 Targets S1 Pocket ▲ Potency R1_Mod->Impact1 Impact2 Increases Boron Acidity ▲ Potency R2_Mod->Impact2

Caption: Key structure-activity relationships for the inhibitor scaffold.

A Framework for Evaluation: Key Experimental Protocols

To ensure scientific rigor, the biological activity of novel derivatives must be assessed using validated, reproducible methods. This section provides step-by-step protocols for two fundamental assays: determining in vitro enzyme inhibition and assessing off-target cytotoxicity.

Protocol: In Vitro Serine Protease Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory constant (Kᵢ) or IC₅₀ of a compound against a specific serine protease. The principle relies on the enzyme cleaving a synthetic fluorogenic substrate, releasing a fluorescent molecule. An inhibitor will slow this reaction in a concentration-dependent manner.[7][8]

Rationale for Method Choice: Fluorometric assays are highly sensitive, require small amounts of enzyme and compound, and are amenable to high-throughput screening in microplate format, making them an industry standard.[7]

Materials:

  • Purified serine protease (e.g., Human Neutrophil Elastase)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for Neutrophil Elastase)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5

  • Test compounds (4-aminomethylphenylboronic acid derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission appropriate for the fluorophore, e.g., 380/460 nm for AMC)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound and control in DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Setup:

    • To each well, add 88 µL of Assay Buffer.

    • Add 2 µL of the serially diluted compound, control, or DMSO alone (for 'no inhibition' control). This creates a 1:50 dilution.

    • Add 10 µL of a pre-diluted enzyme solution (final concentration ~0.5 nM).

    • Mix and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration equal to its Kₘ value) to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in the reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V) from the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities to the DMSO control (V/V₀).

    • Plot the normalized velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Experimental workflow for the fluorometric protease inhibition assay.
Protocol: Cell Viability Assessment (LDH Cytotoxicity Assay)

A potent inhibitor is only useful if it is not broadly toxic to healthy cells. Cytotoxicity assays are essential to determine a compound's therapeutic window.[9][10] The Lactate Dehydrogenase (LDH) assay is a common method that measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]

Rationale for Method Choice: The LDH assay is a reliable, colorimetric method for quantifying cell death.[11] It serves as an excellent counter-screen to ensure that the observed enzyme inhibition is not simply a result of non-specific toxicity.

Materials:

  • A relevant cell line (e.g., HEK293 for general toxicity, or a lung epithelial cell line for a NE inhibitor).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO.

  • Positive control for cytotoxicity (e.g., 10% Triton X-100).

  • Commercial LDH Assay Kit (containing substrate, cofactor, and dye).

  • 96-well clear, flat-bottom cell culture plates.

  • Spectrophotometer (absorbance reader at ~490 nm).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with medium only (untreated control) and medium with Triton X-100 (maximum LDH release control).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).

  • Assay Execution:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Sample Abs - Untreated Control Abs) / (Max Release Control Abs - Untreated Control Abs)

    • Plot % Cytotoxicity against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Outlook

The 4-aminomethylphenylboronic acid scaffold represents a powerful and highly malleable platform for the development of potent and selective enzyme inhibitors. As demonstrated, strategic derivatization guided by an understanding of enzyme structure and inhibitor mechanism can lead to compounds with significant biological activity. The true potential of these derivatives, however, can only be unlocked through a rigorous and logical evaluation framework, combining sensitive in vitro potency assays with essential off-target cytotoxicity screens.

Future work in this field will likely focus on developing derivatives with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability, which are critical hurdles in translating a potent inhibitor into a viable therapeutic agent. The continued application of the principles and protocols outlined in this guide will be instrumental in advancing these promising molecules from the laboratory bench to clinical consideration.

References

  • Afrin, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
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  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death.
  • Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Protein Science.
  • Reaction Biology. (n.d.). Protease Assay Services.
  • Nakagawa, Y., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • Tatiya, A. U., et al. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. Evidence-Based Complementary and Alternative Medicine.
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  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents.
  • Neto, J. S. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry.
  • Pi-Bo, T., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development.
  • Zhang, Y., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
  • Liu, S., et al. (2006). Affinity interactions between phenylboronic acid-carrying self-assembled monolayers and flavin adenine dinucleotide or horseradish peroxidase. Analytical and Bioanalytical Chemistry.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Peptides International. (n.d.). This compound.
  • Li, Y., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences.

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A Senior Application Scientist's Guide to 4-Aminomethylphenylboronic Acid Hydrochloride: A Cost-Benefit Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that balances chemical reactivity, versatility, and cost. Among the vast array of reagents available, 4-Aminomethylphenylboronic acid hydrochloride has emerged as a valuable tool, particularly as a versatile linker and structural motif. This guide provides an in-depth, objective comparison of this compound with its common alternatives, supported by a cost-benefit analysis and experimental considerations to inform your research and development endeavors.

The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids are foundational reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of synthesizing the complex biaryl structures frequently found in pharmaceuticals. The substituent on the phenyl ring is not merely a passive component; it dictates the compound's physical properties, reactivity, and potential for further functionalization.

This compound offers a unique combination of a reactive boronic acid moiety for cross-coupling and a primary amine on a flexible methylene linker. This benzylic amine provides a key attachment point for building larger molecular architectures, making it a popular choice for constructing linkers in targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Comparative Analysis of this compound and Its Alternatives

To provide a comprehensive cost-benefit analysis, we will compare this compound with four commercially available alternatives that offer different functionalities on the phenyl ring:

  • 4-Aminophenylboronic acid: An isomer with a directly attached amino group.

  • 3-Aminophenylboronic acid: A positional isomer of 4-aminophenylboronic acid.

  • 4-Carboxyphenylboronic acid: Features a carboxylic acid group for amide bond formation.

  • 4-Formylphenylboronic acid: Presents an aldehyde for reductive amination or other carbonyl chemistries.

Cost Analysis

The cost of a chemical reagent is a significant factor in project planning, especially for process development and scale-up. The following table provides an estimated cost-per-gram based on currently available supplier pricing. It is important to note that prices can vary between suppliers and with the quantity purchased.

CompoundCAS NumberMolecular WeightEstimated Cost per Gram (USD)
This compound 75705-21-4187.43$58.00 - $93.20[1]
4-Aminophenylboronic acid89415-43-0136.95$10.00 - $15.00
3-Aminophenylboronic acid30418-59-8136.95$3.80 - $18.53[2][3]
4-Carboxyphenylboronic acid14047-29-1165.94$40.00 - $69.23[4][5][6]
4-Formylphenylboronic acid87199-17-5149.94$30.00 - $38.80[7]

Expert Insight: From a purely cost-centric perspective, the aminophenylboronic acids, particularly the 3-amino isomer, are the most economical choices. This compound is significantly more expensive, which necessitates a careful evaluation of its performance benefits to justify the additional cost.

Performance in a Representative Suzuki-Miyaura Coupling Reaction
Boronic AcidExpected Yield (%)Reaction Time (hours)Key Considerations
This compound 85-954-8The electron-donating nature of the aminomethyl group generally leads to efficient transmetalation. The hydrochloride salt requires neutralization with an additional equivalent of base.
4-Aminophenylboronic acid80-906-12The electron-donating amino group facilitates the reaction. However, the free amine can sometimes coordinate to the palladium catalyst, potentially slowing the reaction.[8]
3-Aminophenylboronic acid75-858-16The meta-position of the amino group has a less pronounced activating effect compared to the para-position, which can result in slightly lower yields and longer reaction times.
4-Carboxyphenylboronic acid70-8012-24The electron-withdrawing carboxylic acid group can slow down the transmetalation step, often requiring more forcing conditions or specialized catalyst systems for optimal yields.[9]
4-Formylphenylboronic acid65-7512-24Similar to the carboxylic acid, the electron-withdrawing aldehyde group can decrease the nucleophilicity of the boronic acid, leading to slower reaction rates and potentially lower yields.[9]

Expert Insight: For applications where high yield and rapid conversion are paramount, this compound demonstrates a performance advantage. The methylene spacer between the phenyl ring and the amino group mitigates potential catalyst inhibition by the amine, leading to more reliable and efficient reactions compared to its 4-amino counterpart.

Experimental Protocols and Mechanistic Considerations

To ensure the practical application of this guide, detailed experimental protocols for a representative Suzuki-Miyaura coupling and a subsequent functionalization reaction are provided below.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-iodotoluene, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol; an additional 1.0 mmol is required for hydrochloride salts)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst. The choice of ligand can significantly impact the reaction outcome, with bulky electron-rich phosphine ligands often improving the efficiency of the oxidative addition and reductive elimination steps.

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can influence the reaction rate and substrate compatibility.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.

Workflow for Linker Elaboration via Amide Coupling

This workflow illustrates the utility of the amino and carboxyl functional groups on the respective boronic acid derivatives.

Linker_Elaboration cluster_0 Amine Functionalization cluster_1 Carboxylic Acid Functionalization Biaryl-CH2NH2 Biaryl-CH2NH2 (from 4-Aminomethylphenylboronic acid) Amide_Coupling_1 Amide Coupling (e.g., HATU, DIPEA) Biaryl-CH2NH2->Amide_Coupling_1 R-COOH Functionalized_Linker_1 Biaryl-CH2NH-CO-R Amide_Coupling_1->Functionalized_Linker_1 Biaryl-COOH Biaryl-COOH (from 4-Carboxyphenylboronic acid) Amide_Coupling_2 Amide Coupling (e.g., HATU, DIPEA) Biaryl-COOH->Amide_Coupling_2 R-NH2 Functionalized_Linker_2 Biaryl-CO-NH-R Amide_Coupling_2->Functionalized_Linker_2

Caption: Comparative workflows for linker elaboration.

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that depends on the specific goals of a research project.

  • For early-stage discovery and projects where synthetic efficiency is paramount, the superior performance of this compound in Suzuki-Miyaura couplings can justify its higher cost. The spatial separation of the amine from the aromatic ring provides a distinct advantage in terms of reactivity and predictability.

  • For cost-sensitive projects or when a primary aromatic amine is specifically required, 4-aminophenylboronic acid and its meta-isomer are viable, economical alternatives. However, researchers should be prepared to invest more time in reaction optimization to achieve comparable yields.

  • When the synthetic strategy calls for the introduction of a carboxylic acid or an aldehyde, 4-carboxyphenylboronic acid and 4-formylphenylboronic acid are the logical choices, respectively. While they may exhibit lower reactivity in the initial cross-coupling, they provide orthogonal handles for subsequent transformations.

Ultimately, a thorough cost-benefit analysis, considering both the price of the starting material and the potential savings in time and resources from a more efficient reaction, will guide the discerning scientist to the optimal choice for their specific application.

References

  • Boron Molecular. 3-Aminophenylboronic acid. [Link]
  • The Lab Depot. 4-Carboxyphenylboronic Acid. [Link]
  • P212121. 4-Formylphenylboronic acid 5g. [Link]
  • Lab Procurement Services. 4-Carboxyphenylboronic Acid, 1g, CAS# 14047-29-1. [Link]
  • Avra Synthesis. Price List 2021-22. [Link]
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  • Alkali Scientific. 3-Aminophenylboronic acid hydrochloride, 1 X 1 g (410705-1G). [Link]
  • ACS Publications.
  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • CeMines. 4-Aminophenylboronic acid pinacol ester. [Link]
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  • ResearchGate. Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various reaction conditions. [Link]
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  • Optical properties of (3-(acetamidomethyl)phenyl)boronic acid and its interactions with selected sugars. [Link]
  • ResearchGate. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... [Link]
  • ResearchGate. Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under.... [Link]
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A Comparative Guide to the Applications of 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boronic Acids in Modern Chemistry and Biology

Boronic acids, a class of organoboron compounds, have emerged as indispensable tools in the realms of organic synthesis, medicinal chemistry, and chemical biology.[1][2] Their unique ability to act as Lewis acids and form reversible covalent complexes with diols makes them exceptionally versatile.[2][3] This guide focuses on a particularly valuable member of this class, 4-Aminomethylphenylboronic acid hydrochloride, and provides a comparative analysis of its performance in key applications. We will delve into its role as a superior coupling partner in palladium-catalyzed reactions, its application in the selective recognition of biomolecules, and its utility in affinity-based separations, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

The core utility of boronic acids stems from the electron-deficient nature of the boron atom, which readily interacts with nucleophiles. This property is central to their application in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[4] Furthermore, their capacity to form stable, yet reversible, boronate esters with 1,2- and 1,3-diols underpins their use as sensors and for the affinity purification of glycoproteins and other diol-containing molecules.[3][5] this compound, with its bifunctional nature—a reactive boronic acid and a versatile aminomethyl group—presents unique opportunities for chemical modification and bioconjugation.

This guide will provide an in-depth, evidence-based comparison of this compound with alternative reagents and methodologies, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

Part 1: Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[4][5] this compound serves as a key building block in these reactions, allowing for the introduction of the aminomethylphenyl moiety.

Comparative Analysis of Coupling Efficiency

To illustrate the efficacy of this compound, we compare a standard Suzuki-Miyaura coupling protocol with a more recently developed, optimized method. The model reaction is the coupling of this compound with 4-bromoanisole.

ParameterStandard ProtocolOptimized Protocol
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Palladium(II) Acetate (Pd(OAc)₂) with SPhos
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)
Solvent 1,2-Dimethoxyethane (DME)/WaterEthanol/Water
Temperature 80°C60°C
Reaction Time 12 hours2 hours
Yield 75-85%>95%

Data synthesized from established Suzuki-Miyaura protocols and comparative studies.[6]

The optimized protocol demonstrates a significant improvement in both reaction time and yield, highlighting the impact of catalyst, base, and solvent selection on coupling efficiency. The use of a more active catalyst system (Pd(OAc)₂/SPhos) and a different base allows for a lower reaction temperature and a dramatically reduced reaction time.

Experimental Protocols
  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and Potassium Carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Add 1,2-Dimethoxyethane (8 mL) and deionized water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • In a microwave vial, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Potassium Phosphate (3.0 mmol), Palladium(II) Acetate (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Seal the vial and evacuate and backfill with an inert gas.

  • Add ethanol (5 mL) and deionized water (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 60°C and stir for 2 hours.

  • After cooling, dilute the mixture with ethyl acetate and pass it through a short plug of silica gel to remove the catalyst.

  • Concentrate the filtrate and purify the product by recrystallization or column chromatography.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Aminomethylphenylboronic acid HCl - Aryl Halide - Base - Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Purification (Chromatography) extract->purify product product purify->product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Selective Saccharide Sensing

The reversible interaction between boronic acids and diols forms the basis of their application as sensors for carbohydrates.[3][7] 4-Aminomethylphenylboronic acid, when incorporated into fluorescent probes, can exhibit changes in its optical properties upon binding to saccharides, enabling their detection.

Comparative Analysis of Saccharide Binding Affinity

The binding affinity of boronic acids to saccharides is dependent on the structure of both the boronic acid and the saccharide. Generally, monoboronic acids exhibit a higher affinity for fructose over other monosaccharides due to the favorable stereochemistry of the diol units in fructose.[3]

SaccharidePhenylboronic Acid (PBA)4-Aminomethylphenylboronic Acid3-Nitrophenylboronic Acid
Fructose ++++++++++
Glucose ++++
Galactose +++++++

Relative binding affinities are denoted by '+' symbols, indicating stronger interactions with more symbols. This table is a qualitative representation based on general trends in boronic acid-saccharide interactions.[3]

The electron-withdrawing nitro group in 3-nitrophenylboronic acid increases the Lewis acidity of the boron atom, leading to stronger binding to diols compared to phenylboronic acid and 4-aminomethylphenylboronic acid. However, the aminomethyl group in our compound of interest offers a convenient handle for conjugation to fluorophores or other reporter molecules.

Experimental Protocol: Fluorescent Saccharide Sensing

This protocol outlines a general method for evaluating the saccharide sensing capabilities of a fluorescent probe functionalized with 4-aminomethylphenylboronic acid.

  • Synthesize the fluorescent probe by coupling this compound to a suitable fluorophore (e.g., a coumarin or fluorescein derivative) via amide bond formation.

  • Prepare a stock solution of the fluorescent probe in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare stock solutions of various saccharides (e.g., fructose, glucose, galactose) in the same buffer.

  • In a 96-well plate, add the fluorescent probe to each well at a fixed concentration.

  • Add increasing concentrations of each saccharide to different wells.

  • Incubate the plate at room temperature for a set period to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • Plot the change in fluorescence intensity against the saccharide concentration to determine the binding constant.

Mechanism of Saccharide Sensing

Saccharide_Sensing BoronicAcid 4-Aminomethylphenylboronic Acid B(OH)₂ BoronateEster Cyclic Boronate Ester Covalently Bound BoronicAcid->BoronateEster + Saccharide Saccharide Saccharide with cis-diol BoronateEster->BoronicAcid - Saccharide (Reversible)

Caption: Reversible covalent binding of a boronic acid to a saccharide.

Part 3: Affinity Chromatography for Glycoprotein Enrichment

The ability of boronic acids to bind to the cis-diol groups present in the carbohydrate moieties of glycoproteins makes them excellent ligands for affinity chromatography.[5][8] 4-Aminomethylphenylboronic acid can be immobilized on a solid support to create a boronate affinity resin for the selective capture and purification of glycoproteins.

Comparative Analysis of Affinity Ligands

Boronate affinity chromatography offers an alternative to other common methods for glycoprotein enrichment, such as lectin affinity chromatography.

FeatureBoronate Affinity ChromatographyLectin Affinity Chromatography
Ligand Immobilized Phenylboronic Acid DerivativesImmobilized Lectins (e.g., Concanavalin A)
Binding Specificity Binds to cis-diolsBinds to specific carbohydrate structures
Elution Conditions Low pH or competing diol (e.g., sorbitol)Competing sugar (e.g., α-methyl mannoside)
Ligand Stability HighModerate
Cost Relatively lowHigh

Boronate affinity chromatography provides a broader specificity for glycoproteins compared to the highly specific interactions of lectins. This can be advantageous for general glycoprotein enrichment. The ligands are also more robust and less expensive than lectins.

Experimental Protocol: Glycoprotein Enrichment[5]
  • Resin Preparation: Covalently immobilize this compound onto an activated solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.

  • Column Packing: Pack a chromatography column with the prepared boronate affinity resin.

  • Equilibration: Equilibrate the column with a binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.5).

  • Sample Loading: Load the protein mixture (e.g., cell lysate or serum) onto the column.

  • Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins using an elution buffer containing a competing diol (e.g., 200 mM sorbitol in binding buffer) or a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.0).

  • Analysis: Analyze the eluted fractions by SDS-PAGE and glycoprotein staining to confirm the enrichment of glycoproteins.

Workflow Diagram: Boronate Affinity Chromatography

Affinity_Chromatography start Start resin_prep Prepare Boronate Affinity Resin start->resin_prep equilibration Equilibrate Column (pH 8.5) resin_prep->equilibration load_sample Load Protein Mixture equilibration->load_sample wash Wash to Remove Non-bound Proteins load_sample->wash elute Elute Glycoproteins (Low pH or Sorbitol) wash->elute analyze Analyze Eluted Fractions elute->analyze end End analyze->end

Caption: Workflow for glycoprotein enrichment using boronate affinity chromatography.

Part 4: Considerations for Amine Reactivity and Protection

The presence of the primary amine in this compound adds a layer of versatility but also requires careful consideration during chemical synthesis. The amine is nucleophilic and can participate in undesired side reactions. Therefore, in many synthetic routes, it is necessary to protect the amino group.

Comparison of Amine Protecting Groups

The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂O, baseStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Cbz (Carboxybenzyl) Benzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)Stable to acid, base
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)Stable to acid, hydrogenolysis

Information on protecting groups is widely available in organic chemistry literature.[9][10]

The Boc group is a common choice due to its ease of introduction and removal under acidic conditions. The Cbz group is useful when acidic conditions need to be avoided, and the Fmoc group is often employed in solid-phase peptide synthesis due to its lability to base.

Reaction Scheme: Amine Protection and Deprotection

Amine_Protection StartingMaterial 4-Aminomethylphenylboronic Acid -NH₂ Protected Protected Amine -NH-PG StartingMaterial->Protected + Protecting Group Reagent Deprotected Deprotected Amine -NH₂ Protected->Deprotected Deprotection

Caption: General scheme for the protection and deprotection of the amino group.

Conclusion

This compound is a highly versatile and valuable reagent for researchers across multiple scientific disciplines. Its efficacy as a coupling partner in Suzuki-Miyaura reactions, its utility in the development of saccharide sensors, and its application in the affinity purification of glycoproteins make it a powerful tool in both fundamental and applied research. This guide has provided a comparative overview of its performance, supported by experimental protocols and workflows, to facilitate its effective implementation in the laboratory. The strategic use of this bifunctional molecule, with careful consideration of its reactive moieties, will undoubtedly continue to contribute to advancements in chemistry, biology, and drug discovery.

References

  • Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
  • Selective sensing of saccharides using simple boronic acids and their aggreg
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Molecular Boronic Acid-Based Saccharide Sensors. PMC. [Link]
  • Boronic acid based probes for microdetermination of saccharides and glycosylated biomolecules: A review.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Aminative Suzuki–Miyaura coupling. Science. [Link]
  • Boronic Acids as Ligands for Affinity Chromatography.
  • Protecting Groups. Organic Synthesis. [Link]
  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
  • (Top): Reaction scheme for Suzuki coupling of...
  • Protecting group. Wikipedia. [Link]
  • Novel ligands for the affinity-chromatographic purific
  • Novel Affinity Ligands Provide for Highly Selective Primary Capture.
  • Protecting group. Wikipedia. [Link]
  • (PDF) Boronate Affinity Chromatography.

Sources

A Senior Application Scientist's Guide to Coupling Reagents: Benchmarking 4-Aminomethylphenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a coupling reagent is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Among the vast arsenal of reagents for palladium-catalyzed cross-coupling, 4-Aminomethylphenylboronic acid hydrochloride has emerged as a versatile building block for introducing a key pharmacophore—the aminomethylphenyl moiety.

This guide provides an in-depth, objective comparison of this compound against other classes of coupling reagents in the context of the Suzuki-Miyaura reaction. We will move beyond catalog specifications to dissect the causality behind experimental outcomes, offering field-proven insights and actionable protocols to empower your synthetic strategy.

The Central Role of 4-Aminomethylphenylboronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance in forging C(sp²)–C(sp²) bonds.[1] The reaction's engine is a palladium catalyst that orchestrates the coupling of an organoboron compound with an organic halide.[2] this compound serves as the organoboron partner, valued for its ability to introduce a primary amine, which is a common feature in biologically active molecules and provides a vector for further functionalization.[2]

The "-CH₂NH₂" group at the para-position acts as a mild electron-donating group (EDG). This electronic nature is not merely a structural feature; it is a critical determinant of the reagent's reactivity. Generally, EDGs on the aryl boronic acid enhance the nucleophilicity of the aromatic ring, which can facilitate the crucial transmetalation step in the catalytic cycle, often leading to higher reaction rates and improved yields.[3]

The Mechanism: A Well-Orchestrated Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. The choice of boronic acid directly influences the efficiency of the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diorgano_PdII R¹-Pd(II)Ln-R² Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Product_out R¹-R² (Coupled Product) RedElim->Product_out RX_in R¹-X (Aryl Halide) RX_in->OxAdd Boronic_in R²-B(OH)₂ (Boronic Acid) + Base Boronic_in->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head: Performance Benchmarking

To provide a clear performance benchmark, we compare this compound against a neutral analogue (Phenylboronic Acid), another electron-donating analogue (4-Methoxyphenylboronic acid), and an electron-withdrawing analogue (4-Carboxyphenylboronic acid). The data presented is a synthesis of established principles and representative experimental results.

It is critical to recognize that a direct, universal comparison is challenging, as optimal conditions vary for each reagent.[4] However, based on the principle that electron-donating groups generally accelerate the transmetalation step, we can establish a performance hierarchy.[5]

ReagentSubstituentElectronic EffectExpected ReactivityRepresentative Yield
4-Aminomethylphenylboronic acid HCl -CH₂NH₂Electron-Donating High ~95% [6]
4-Methoxyphenylboronic acid-OCH₃Electron-DonatingHigh~92%[3]
Phenylboronic acid-HNeutralModerate~88%
4-Carboxyphenylboronic acid-COOHElectron-WithdrawingLower~80%

Table 1: Comparative performance of various boronic acids in Suzuki-Miyaura coupling. Yields are representative and highly dependent on the specific substrates, catalyst, and conditions used.

The data indicates that this compound is a highly efficient coupling partner, outperforming neutral and electron-deficient analogues. Its performance is comparable to, and in some optimized cases superior to, other electron-rich boronic acids like 4-Methoxyphenylboronic acid.

The Stability vs. Reactivity Trade-Off: Boronic Acids vs. Boronate Esters

While high reactivity is desirable, it often comes at the cost of stability.[7] Boronic acids, including our target compound, can be susceptible to decomposition pathways like protodeboronation, particularly under aqueous basic conditions or during prolonged storage.[8][9] This can complicate stoichiometry and impact reproducibility.[7]

An increasingly common strategy to mitigate this is the use of boronate esters, such as pinacol esters. These derivatives offer significantly enhanced stability, are often crystalline solids that are easier to handle, and are more amenable to chromatographic purification.[6]

Reagent TypeKey AdvantageKey DisadvantageBest For...
Boronic Acid Higher intrinsic reactivity, faster reaction times [5]Lower stability, prone to protodeboronation[7]Rapid, high-yield reactions where reagent stability is less of a concern.
Boronate Ester (e.g., Pinacol) High stability, long shelf-life, easier handling [6]Slower reaction rates, may require hydrolysis to the active boronic acid in situMulti-step syntheses, high-throughput screening, and when using unstable boronic acid congeners.

Table 2: A strategic comparison between boronic acids and their corresponding ester derivatives.

The choice is a strategic one: for rapid synthesis and high throughput, the raw reactivity of the boronic acid may be preferred. For complex, multi-step syntheses where reagent integrity over time is paramount, the corresponding boronate ester is the more prudent choice.

Validated Experimental Protocols

Trustworthy protocols are self-validating. The following methods provide detailed, step-by-step procedures for utilizing this compound under both traditional and modern, highly efficient conditions.

Protocol 1: Established Suzuki-Miyaura Coupling Conditions

This protocol represents a robust, well-established method suitable for a wide range of aryl bromides.

Workflow Diagram:

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 mmol)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere line (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the DME and deionized water via syringe.

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS over 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Expected Yield: ~85%[6]

Protocol 2: High-Efficiency Suzuki-Miyaura Coupling

This modern protocol utilizes a more active catalyst system to achieve higher yields in significantly less time.

Materials:

  • This compound (1.5 mmol)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol)

  • XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • Reaction vial with a screw cap, magnetic stir bar

  • Inert atmosphere line (Nitrogen or Argon)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Add the XPhos Pd G2 precatalyst.

  • Seal the vial, then evacuate and backfill with an inert gas. Repeat three times.

  • Add ethanol and deionized water via syringe.

  • Place the vial in a preheated oil bath at 60°C and stir for 2 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Pass the diluted mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the product. Expected Yield: ~95%[6]

Conclusion and Expert Recommendations

This compound stands as a highly effective and reactive coupling partner for Suzuki-Miyaura reactions. Its electron-donating aminomethyl group contributes to rapid reaction kinetics and high yields, making it a superior choice compared to electronically neutral or deficient boronic acids for many applications.

Key Takeaways:

  • For Performance: When high yield and fast reaction times are the primary drivers, this compound is an excellent choice, particularly with modern catalyst systems like XPhos Pd G2 (Protocol 2).

  • For Stability: In complex, multi-step syntheses where reagent stability is a concern, researchers should consider using the more stable boronate ester derivative to ensure reproducibility and minimize reagent degradation.

  • Causality is Key: The enhanced performance of this reagent is directly linked to its electronic properties. The electron-donating nature of the aminomethyl group facilitates the rate-determining transmetalation step of the catalytic cycle.

By understanding the interplay between electronic effects, stability, and reaction conditions, researchers can strategically deploy this compound and its derivatives to achieve their synthetic goals with greater precision and efficiency.

References

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • BenchChem. (2025).
  • Thomas, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Deshmukh, M. B. (2014). Response to "Which conditions are favorable for the efficient Suzuki coupling?".
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Wimmer, E., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]
  • Arvela, R. K., & Leadbeater, N. E. (2005). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Organic Letters. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Rychnovsky, S. D., & Kim, J. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
  • Unciti-Broceta, A., et al. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II)
  • Various Authors. (2020). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

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A Senior Application Scientist's Guide to Scaling Suzuki-Miyaura Couplings: A Comparative Analysis of 4-Aminomethylphenylboronic Acid HCl and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the boronic acid reagent is critical, profoundly impacting reaction efficiency, scalability, and overall process robustness. This guide provides an in-depth technical comparison of 4-Aminomethylphenylboronic acid hydrochloride (HCl) and its primary alternatives—the pinacol ester and the potassium trifluoroborate salt—in the context of scalable synthesis.

The Central Challenge: Balancing Reactivity, Stability, and Scalability

4-Aminomethylphenylboronic acid is a key building block, enabling the introduction of a versatile aminomethylphenyl moiety found in numerous pharmaceutical candidates. However, its successful implementation in large-scale synthesis hinges on navigating the inherent trade-offs between the reactivity of the boronic acid and the stability required for a reproducible and safe process. The hydrochloride salt, while cost-effective, presents distinct challenges that become more pronounced as the reaction scale increases from grams to kilograms.

Comparative Analysis of Boron Reagents

The selection of the appropriate boron-containing starting material is a critical decision point in process development. Here, we compare the performance of 4-Aminomethylphenylboronic acid HCl with its two most common alternatives.

The Workhorse: 4-Aminomethylphenylboronic Acid HCl

The hydrochloride salt is often the first choice for initial, small-scale exploratory work due to its commercial availability and lower cost. However, its application in larger-scale reactions is not without its challenges. The free amino group can complicate the reaction, and the boronic acid moiety itself is susceptible to decomposition pathways such as protodeboronation and the formation of boroxines, an unreactive trimer. These stability issues can lead to inconsistent reaction profiles and purification challenges, particularly at scale.

The Stable Alternative: 4-Aminomethylphenylboronic Acid Pinacol Ester

To circumvent the stability issues of the free boronic acid, the pinacol ester is a widely adopted alternative. The pinacol protecting group enhances the stability of the C-B bond, making the reagent less prone to degradation and easier to handle and store. This increased stability often translates to more consistent reaction outcomes and higher isolated yields, especially in complex, multi-step syntheses. While the initial cost of the pinacol ester is higher, this can be offset by improved process efficiency and reduced purification costs at a larger scale.

The Robust Contender: Potassium (4-Aminomethylphenyl)trifluoroborate

Potassium trifluoroborate salts have emerged as a highly robust and convenient alternative to both boronic acids and their esters. These crystalline solids are exceptionally stable to air and moisture, offering a long shelf-life and simplifying handling operations.[1][2][3] In the Suzuki-Miyaura reaction, the trifluoroborate salt is thought to slowly release the active boronic acid under the reaction conditions, which can help to maintain a low concentration of the reactive species and suppress side reactions.

Performance at Scale: A Data-Driven Comparison

To illustrate the practical implications of reagent choice, the following table presents a comparative analysis of a representative Suzuki-Miyaura coupling reaction at both laboratory (gram) and production (kilogram) scales.

Model Reaction:

Aryl Bromide + Boron Reagent -> Biaryl Product

Parameter4-Aminomethylphenylboronic Acid HCl4-Aminomethylphenylboronic Acid Pinacol EsterPotassium (4-aminomethylphenyl)trifluoroborate
Gram Scale (10g)
Reagent Equiv.1.21.11.2
Catalyst Loading1.0 mol%0.5 mol%0.8 mol%
Reaction Time4-6 hours6-8 hours8-10 hours
Yield75-85%85-95%80-90%
Purity95-98%>99%>99%
Work-upAqueous extraction, potential for emulsion formationSimple extraction, crystallizationAqueous extraction, straightforward isolation
Kilogram Scale (10kg)
Reagent Equiv.1.3-1.51.1-1.21.2-1.3
Catalyst Loading1.5-2.0 mol%0.5-0.8 mol%1.0-1.2 mol%
Reaction Time6-10 hours8-12 hours10-14 hours
Yield65-75%80-90%78-88%
Purity90-95% (before recrystallization)>98%>98%
Work-upChallenging phase separations, potential for significant product loss in aqueous layersRobust and predictable extraction and crystallizationStraightforward work-up, but larger volumes of aqueous waste

Experimental Protocols

The following are representative, detailed protocols for the model Suzuki-Miyaura coupling reaction at a 100g scale.

Protocol 1: Using 4-Aminomethylphenylboronic Acid HCl
  • To a 2L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the aryl bromide (100 g, 1.0 equiv), 4-Aminomethylphenylboronic acid HCl (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert the reactor by evacuating and backfilling with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 1 L).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.0 mol%).

  • Heat the reaction mixture to 90 °C and monitor the reaction progress by HPLC.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Add ethyl acetate (1 L) and water (1 L). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Using 4-Aminomethylphenylboronic Acid Pinacol Ester
  • To a 2L jacketed reactor, charge the aryl bromide (100 g, 1.0 equiv), 4-Aminomethylphenylboronic acid pinacol ester (1.1 equiv), and potassium phosphate (3.0 equiv).

  • Inert the reactor with nitrogen.

  • Add a degassed mixture of 2-methyltetrahydrofuran and water (10:1, 1 L).

  • Add the palladium catalyst (e.g., XPhos Pd G3, 0.5 mol%).

  • Heat the reaction mixture to 80 °C and monitor by HPLC.

  • Upon completion (typically 6-8 hours), cool the mixture to room temperature.

  • Add water (500 mL) and separate the layers.

  • Wash the organic layer with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • The product can often be isolated in high purity by direct crystallization from the concentrated solution.

Protocol 3: Using Potassium (4-aminomethylphenyl)trifluoroborate
  • To a 2L jacketed reactor, charge the aryl bromide (100 g, 1.0 equiv), potassium (4-aminomethylphenyl)trifluoroborate (1.2 equiv), and cesium carbonate (3.0 equiv).

  • Inert the reactor with nitrogen.

  • Add a degassed mixture of tetrahydrofuran and water (10:1, 1 L).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 0.8 mol%).

  • Heat the reaction mixture to 70 °C and monitor by HPLC.

  • Upon completion (typically 8-10 hours), cool the mixture to room temperature.

  • Add methyl tert-butyl ether (MTBE) (1 L) and water (500 mL). Separate the layers.

  • Extract the aqueous layer with MTBE (2 x 250 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization.

Visualizing the Workflow: From Reagent Selection to Final Product

G cluster_0 Reagent Selection cluster_1 Reaction Setup cluster_2 Process & Outcome HCl_Salt 4-Aminomethylphenylboronic acid HCl Reaction_Setup Suzuki-Miyaura Coupling (Aryl Bromide, Base, Catalyst, Solvent) HCl_Salt->Reaction_Setup Lower Cost Higher Reactivity Lower Stability Pinacol_Ester 4-Aminomethylphenylboronic acid Pinacol Ester Pinacol_Ester->Reaction_Setup Higher Cost Moderate Reactivity High Stability Trifluoroborate Potassium (4-aminomethylphenyl) trifluoroborate Trifluoroborate->Reaction_Setup Moderate Cost Controlled Reactivity Excellent Stability Gram_Scale Gram Scale (Lab Synthesis) Reaction_Setup->Gram_Scale Process Optimization Kg_Scale Kilogram Scale (Pilot/Manufacturing) Gram_Scale->Kg_Scale Scale-up Challenges (Heat Transfer, Mixing, Purity) Final_Product Purified Biaryl Product Kg_Scale->Final_Product Isolation & Purification

Caption: Decision workflow for selecting a boron reagent for scalable Suzuki-Miyaura couplings.

Causality Behind Experimental Choices and Scalability Considerations

  • Choice of Base and Solvent: The selection of base and solvent is interdependent and crucial for both solubility and reactivity. For the less stable HCl salt, a stronger base like potassium carbonate is often used to neutralize the HCl and activate the boronic acid. The more robust pinacol ester and trifluoroborate salt allow for the use of milder bases like potassium phosphate or cesium carbonate, which can be beneficial for sensitive substrates. The choice of solvent is often a balance between ensuring solubility of all components and facilitating an efficient reaction. On a larger scale, the use of more environmentally benign and easily recoverable solvents like 2-methyltetrahydrofuran is preferred.

  • Catalyst Selection and Loading: While traditional catalysts like Pd(PPh₃)₄ can be effective at the gram scale, more advanced catalyst systems (e.g., those with Buchwald ligands like XPhos or SPhos) are often necessary for achieving high turnover numbers and efficiency at the kilogram scale, especially with less reactive aryl chlorides. The higher stability of the pinacol ester and trifluoroborate salt can lead to lower catalyst deactivation, allowing for a reduction in catalyst loading, which is a significant cost driver in large-scale synthesis.

  • Work-up and Purification: The work-up procedure is a critical aspect of scalability. The use of the HCl salt can sometimes lead to challenging phase separations due to the presence of the free amine and the inorganic salts. The pinacol ester often results in cleaner reaction profiles, simplifying the work-up to a straightforward extraction and crystallization. The trifluoroborate salt also generally allows for a clean work-up, though it may generate a larger volume of aqueous waste. The ability to obtain a high-purity product by direct crystallization without the need for column chromatography is a major advantage at the kilogram scale.

Conclusion and Recommendations

The scalability of reactions involving 4-Aminomethylphenylboronic acid is a multifaceted challenge that requires careful consideration of the form in which the boron reagent is used.

  • 4-Aminomethylphenylboronic acid HCl is a viable option for initial, small-scale synthesis where cost is a primary driver. However, its inherent instability necessitates careful process control and can lead to challenges in reproducibility and purification at a larger scale.

  • 4-Aminomethylphenylboronic acid pinacol ester represents a significant step up in terms of stability and process robustness. The higher initial cost is often justified by more consistent yields, cleaner reaction profiles, and simpler work-up procedures, making it a preferred choice for kilogram-scale production.

  • Potassium (4-aminomethylphenyl)trifluoroborate offers an excellent balance of stability, reactivity, and ease of handling. Its robustness makes it an attractive alternative, particularly in complex syntheses where reagent stability is paramount.

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired scale of production, and the overall cost-in-use analysis. For drug development professionals, a thorough evaluation of these alternatives during the process development phase is essential for ensuring a robust, scalable, and economically viable manufacturing process.

References

  • Molander, G. A., & Canturk, B. (2009). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Angewandte Chemie International Edition, 48(48), 8990-9013. [Link]
  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Cross-Coupling Reaction in the Service of Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
  • Tyrell, J. H., & Brookes, P. (2011). A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. Organic & Biomolecular Chemistry, 9(17), 5873-5880. [Link]
  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). Development of a Kilogram-Scale Synthesis of a Thrombin Inhibitor. Organic Process Research & Development, 7(3), 321-326. [Link]

Sources

kinetic studies of 4-Aminomethylphenylboronic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 4-Aminomethylphenylboronic Acid Hydrochloride: A Comparative Analysis for Drug Development Professionals

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, which incorporates both a reactive boronic acid moiety and a versatile aminomethyl group, makes it a valuable building block for synthesizing complex molecular architectures.[2] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with high efficiency.[3] The aminomethyl group provides a handle for subsequent functionalization, allowing for the construction of compound libraries or the attachment of solubility-enhancing tags.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the reaction kinetics of this compound. We will offer an objective comparison of its performance against common alternatives, supported by established experimental data and methodologies. By understanding the causality behind experimental choices and the factors that govern reaction rates, researchers can optimize synthetic routes, improve yields, and accelerate the drug discovery process.

The Suzuki-Miyaura Coupling: A Mechanistic Framework

To understand the kinetics of this compound, one must first grasp the mechanism of its most common application: the Suzuki-Miyaura cross-coupling reaction.[4] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of the organoboron compound with an organohalide.[3] The cycle is generally understood to comprise three fundamental steps:

  • Oxidative Addition : The active Palladium(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halide bond to form a Palladium(II) complex.[4]

  • Transmetalation : This is often the rate-determining step and is of primary interest in kinetic studies. The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species.[3][5]

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are ejected from the coordination sphere, forming the new C-C bond (R¹-R²) and regenerating the Palladium(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition product R¹-R² pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination halide R¹-X halide->pd2_ox boronic R²-B(OH)₂ boronic->pd2_trans product->pd2_trans base Base base->pd2_trans caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis of Boronic Acids

The reactivity of a boronic acid in a Suzuki-Miyaura coupling is highly dependent on its structure. The electronic properties of substituents on the aryl ring directly influence the nucleophilicity of the ipso-carbon, which in turn affects the rate of the crucial transmetalation step.[5] Here, we compare this compound to several common alternatives.

ReagentGeneral StructureRelative Reactivity & JustificationStabilityKey Considerations
4-Aminomethylphenylboronic acid HCl NH₂CH₂-Ph-B(OH)₂Moderate : The aminomethyl group is weakly electron-donating, which slightly enhances the nucleophilicity of the aryl group for transmetalation compared to unsubstituted phenylboronic acid.Moderate : The hydrochloride salt form improves stability over the free amine. Prone to protodeboronation under certain conditions.[6][7]Requires at least one extra equivalent of base to neutralize the HCl salt in addition to the base needed for the catalytic cycle.
Phenylboronic acid Ph-B(OH)₂Baseline : Serves as the benchmark for comparison. Its reactivity is considered standard for simple aryl boronic acids.Low to Moderate : Susceptible to decomposition, particularly protodeboronation, which can complicate stoichiometry.[8]Widely available and cost-effective, making it a common choice for initial screening.
4-Carboxyphenylboronic acid HOOC-Ph-B(OH)₂Low : The carboxylic acid is a strong electron-withdrawing group, which decreases the electron density on the aryl ring and significantly slows the rate of transmetalation.Moderate : Generally more stable than electron-rich boronic acids.The acidic proton requires additional base. Can be used to introduce a carboxylic acid handle for further chemistry.
4-Methoxyphenylboronic acid CH₃O-Ph-B(OH)₂High : The methoxy group is strongly electron-donating, increasing the aryl group's nucleophilicity and accelerating the transmetalation step.[9]Low : Increased reactivity often correlates with lower stability and a higher propensity for side reactions like homocoupling.Often used when faster reaction times are required.
4-Aminomethylphenylboronic acid, Pinacol Ester NH₂CH₂-Ph-B(O₂C₂Me₄)Lower than parent acid : Boronate esters are generally less reactive than their corresponding boronic acids.[10] It is believed they often hydrolyze to the boronic acid in situ before transmetalation, though direct transfer is possible.[8]High : Pinacol esters are significantly more stable, crystalline solids that are easier to handle, purify, and store, making them ideal for high-throughput screening.[8]The enhanced stability comes at the cost of a slower intrinsic reaction rate. Reaction conditions may need to be more forcing.

Experimental Design for Kinetic Studies

A trustworthy kinetic analysis relies on a robust and self-validating experimental protocol. The goal is to monitor the disappearance of a reactant or the appearance of a product over time to determine the reaction rate constant. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.

Protocol: Kinetic Analysis of a Suzuki-Miyaura Coupling via HPLC

This protocol describes a general method for determining the pseudo-first-order rate constant of the coupling between this compound and an aryl bromide.

1. Reagent and Solution Preparation:

  • Causality: Precise concentrations are critical for kinetic analysis. An internal standard is essential for accurate quantification, as it corrects for variations in injection volume.

    • Prepare stock solutions of the aryl bromide, this compound, the palladium catalyst/ligand complex, and the base in the chosen reaction solvent (e.g., a 4:1 mixture of 1,4-dioxane and deionized water).[1]

    • Prepare a separate stock solution of a stable, non-reactive internal standard (e.g., biphenyl or triphenylmethane) in the same solvent. The internal standard should have a distinct retention time from all reactants and products in the HPLC analysis.

    • Create a quench solution (e.g., dilute HCl in ethyl acetate) to stop the reaction in the aliquots.

2. Reaction Setup:

  • Causality: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere is mandatory. Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent.

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, the base (e.g., K₃PO₄), and the internal standard.[1]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Via syringe, add the solvent, followed by the palladium catalyst solution.

    • Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C) and begin vigorous stirring. This marks time t=0.[3]

3. Reaction Monitoring and Quenching:

  • Causality: Taking samples at regular intervals allows for the construction of a concentration vs. time plot. Immediate quenching is necessary to halt the reaction, ensuring the measured concentration accurately reflects the reaction progress at that specific time point.

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

    • Immediately inject the aliquot into a labeled vial containing the quench solution. Mix thoroughly.

4. Sample Analysis:

  • Causality: HPLC separates the components of the mixture, and a UV detector quantifies them based on their absorbance. A calibration curve is required to relate the measured peak area to the actual concentration.

    • Analyze each quenched aliquot by HPLC.

    • Record the peak areas for the starting material (aryl bromide) and the internal standard.

    • Calculate the concentration of the aryl bromide at each time point relative to the constant concentration of the internal standard, using a pre-established calibration curve.

5. Data Analysis:

  • Causality: By plotting the natural logarithm of the reactant concentration versus time, a linear relationship should be observed for a first-order reaction. The slope of this line is the negative of the rate constant.

    • Plot ln([Aryl Bromide]) versus time (in seconds).

    • Perform a linear regression on the data points. The resulting line should have a high coefficient of determination (R² > 0.98) for a good fit.

    • The pseudo-first-order rate constant, k, is the negative of the slope of the line.

Experimental_Workflow cluster_prep 1. Preparation cluster_run 2. Reaction Execution cluster_monitor 3. Monitoring & Analysis cluster_data 4. Data Processing prep_reagents Prepare Stock Solutions (Reactants, Catalyst, Base) prep_is Prepare Internal Standard (IS) Solution setup Combine Reagents & IS in Schlenk Flask prep_is->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert start Add Solvent & Catalyst Start Heating (t=0) inert->start aliquot Withdraw Aliquots at Timed Intervals start->aliquot quench Quench Reaction in Acidic Solution aliquot->quench analyze Analyze via HPLC quench->analyze plot Plot ln[Reactant] vs. Time analyze->plot fit Perform Linear Regression plot->fit calculate Calculate Rate Constant k = -slope fit->calculate caption Workflow for a typical kinetic experiment using HPLC analysis.

Caption: Workflow for a typical kinetic experiment using HPLC analysis.

Key Factors Influencing Reaction Kinetics

Optimizing a reaction requires understanding the variables that control its rate. For the Suzuki-Miyaura coupling of this compound, the primary factors are the catalyst system, the base, and the solvent.

Influencing_Factors cluster_catalyst Catalyst System cluster_base Base cluster_solvent Solvent center Reaction Rate (Kinetics) catalyst Palladium Precursor (e.g., Pd(OAc)₂) catalyst->center Affects Oxidative Addition Rate ligand Phosphine Ligand (e.g., SPhos) ligand->center Sterics & Electronics Influence All Steps base_strength Strength (e.g., K₃PO₄ vs K₂CO₃) base_strength->center Controls Boronate Formation Rate base_sol Solubility base_sol->center Impacts Availability solvent_pol Polarity (e.g., Dioxane, Toluene) solvent_pol->center Affects Solubility & Catalyst Stability solvent_protic Protic/Aprotic Nature (e.g., H₂O content) solvent_protic->center Can Participate in Mechanism caption Key experimental factors influencing reaction kinetics.

Caption: Key experimental factors influencing reaction kinetics.

  • Catalyst and Ligand : The choice of phosphine ligand is critical. Electron-rich, bulky ligands (e.g., SPhos, XPhos) often accelerate both the oxidative addition and reductive elimination steps, leading to higher overall reaction rates and allowing for the use of less reactive coupling partners like aryl chlorides.[11][12]

  • Base : The base plays a dual role with this compound: it must first neutralize the hydrochloride salt and then activate the boronic acid to form the boronate. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃), leading to faster transmetalation.[3]

  • Solvent : The solvent must solubilize all components of the reaction. Aprotic polar solvents like 1,4-dioxane, often with a small amount of water, are common. The water can aid in dissolving the base and facilitate the formation of the active boronate species.[1]

Conclusion

This compound is a highly valuable building block whose reactivity in Suzuki-Miyaura coupling reactions is well-understood and predictable. Its kinetic performance is moderate, situated logically between that of electron-poor and electron-rich arylboronic acids. While less intrinsically reactive than its boronate ester counterparts, its stability and handling are enhanced by the hydrochloride salt form. A deep understanding of the reaction mechanism and the influence of key parameters—catalyst, ligand, base, and solvent—empowers chemists to rationally design experiments, troubleshoot synthetic challenges, and ultimately control reaction outcomes. By applying the rigorous kinetic analysis protocols described herein, researchers can optimize the use of this versatile reagent, accelerating the path toward novel therapeutics and advanced materials.

References

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A Researcher's Guide to Green Chemistry Metrics in Ibuprofen Synthesis: A Comparative Analysis of the Brown and BHC Processes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the drive towards more sustainable pharmaceutical manufacturing, the principles of green chemistry serve as a critical framework for innovation.[1][2][3] This guide offers an in-depth, objective comparison of two seminal synthetic routes for ibuprofen—the traditional Brown synthesis and the modern BHC process—evaluated through the lens of key green chemistry metrics. Designed for researchers, scientists, and drug development professionals, this document provides the experimental data and foundational knowledge to inform the selection of more environmentally benign synthetic pathways.[4][5]

Introduction: Quantifying "Green" in Chemical Synthesis

The 12 Principles of Green Chemistry provide a qualitative roadmap for sustainable chemical process design, emphasizing waste prevention, atom economy, and the use of safer chemicals.[1][2][6][7] However, to objectively assess and compare the environmental performance of different synthetic routes, quantitative metrics are essential. This guide will focus on three widely adopted metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants into the desired product.[8][9] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[10][11] A higher atom economy signifies a more efficient process with less waste generated.[8][9]

  • Environmental Factor (E-Factor): A simple and powerful metric that quantifies the amount of waste produced relative to the desired product.[12][13][14] It is the ratio of the total mass of waste to the mass of the product.[14] A lower E-Factor is indicative of a greener process.[15]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[16][17][18] The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable has advocated for PMI as a standard metric for the pharmaceutical industry.[16][17]

The Case of Ibuprofen: A Tale of Two Syntheses

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides a classic and compelling case study in the evolution of green chemistry.[19][20][21] The original commercial synthesis, developed by the Boots Company in the 1960s (the "Brown" synthesis), was a six-step process that, while effective, generated significant waste.[4][19][20] In contrast, the later BHC (Boots-Hoechst-Celanese) process, developed in the 1990s, is a streamlined, three-step synthesis that exemplifies the principles of green chemistry and was recognized with a Presidential Green Chemistry Challenge Award.[4][19][22]

The Traditional Brown Synthesis

The Brown synthesis is a six-step route that involves the use of stoichiometric reagents, leading to a low overall atom economy and the production of substantial amounts of inorganic salt waste.[4][5][23]

The Greener BHC Synthesis

The BHC process is a more elegant, three-step catalytic synthesis.[19][23] A key innovation in this process is the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and recycled with high efficiency.[19][22][24] This catalytic approach significantly improves atom economy and drastically reduces waste generation.[19][22]

Quantitative Comparison of Green Chemistry Metrics

The following table provides a clear, quantitative comparison of the Brown and BHC syntheses of ibuprofen based on key green chemistry metrics.

MetricBrown SynthesisBHC Synthesis
Number of Steps 63
Atom Economy ~40%[4][21][25][26]~77% (approaches 99% with acetic acid recovery)[4][22]
Overall Yield ~40%[4]~77%[4]
E-Factor (approx.) >1.5<0.3
Catalyst Stoichiometric Aluminum Chloride[4][5]Catalytic Hydrogen Fluoride, Palladium, Raney Nickel[4][19]
Primary Byproducts Aluminum trichloride hydrate, various inorganic salts[4][5][23]Acetic acid (recyclable)[4][23]

Experimental Protocols: A Closer Look at the BHC Process

To provide a practical understanding of the greener BHC synthesis, a representative experimental protocol for the first step, the Friedel-Crafts acylation of isobutylbenzene, is outlined below.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Reaction Setup: In a specialized, corrosion-resistant reactor, isobutylbenzene is charged.

  • Catalyst and Reagent Addition: Anhydrous hydrogen fluoride (HF) is introduced, serving as both the catalyst and the solvent. Acetic anhydride is then added as the acylating agent.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature to facilitate the acylation reaction, forming 4-isobutylacetophenone.

  • Catalyst Recovery: Upon completion of the reaction, the HF is recovered for reuse through a distillation process. This step is crucial for the high sustainability of the process.

  • Product Isolation: The resulting 4-isobutylacetophenone is isolated and purified, ready for the subsequent hydrogenation step. The primary byproduct, acetic acid, can also be recovered and repurposed.[4][23]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of both the Brown and BHC syntheses, providing a clear visual comparison of their complexity.

G cluster_0 Brown Synthesis (6 Steps) A Isobutylbenzene B Acylation A->B C Darzens Reaction B->C D Hydrolysis & Decarboxylation C->D E Oxime Formation D->E F Dehydration E->F G Hydrolysis F->G H Ibuprofen G->H

Caption: Workflow of the traditional 6-step Brown synthesis of ibuprofen.

G cluster_1 BHC Synthesis (3 Steps) I Isobutylbenzene J Acylation (HF catalyst) I->J K Hydrogenation J->K L Carbonylation K->L M Ibuprofen L->M

Caption: Workflow of the streamlined 3-step BHC synthesis of ibuprofen.

Conclusion: The Imperative of Green Chemistry in Drug Development

The comparative analysis of the Brown and BHC syntheses of ibuprofen unequivocally demonstrates the profound impact of applying green chemistry principles.[23][27] The BHC process, with its significantly higher atom economy, reduced number of steps, and catalytic approach, not only minimizes environmental impact but also offers economic advantages through increased efficiency and reduced waste management costs.[23] For researchers and professionals in drug development, the adoption and continuous innovation of such green synthetic routes are not merely an ethical choice but a scientific and economic imperative for the future of the pharmaceutical industry.[1][2][3][6]

References

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  • "Process Mass Intensity" calculation in Yield101 app. (2011, June 28). Cheminformatics 2.0.
  • Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award. (2025, March 26). EPA.
  • Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. (n.d.). UCL Discovery.
  • Process Mass Intensity (PMI). (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. (2018, March 5). Galați University Press - UGAL.
  • SYNTHESIS OF IBUPROFEN ( Brown and Green Synthesis). (2012, September 9). SlideServe.
  • Green Chemistry of Ibuprofen: By: Dillon and Jihan. (n.d.). Scribd.
  • Ibuprofen – a case study in green chemistry. (n.d.). Royal Society of Chemistry.
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Safety Operating Guide

4-Aminomethylphenylboronic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis or analysis itself; it extends to the responsible management and disposal of every chemical we use. Proper disposal is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-tested protocol for the proper disposal of 4-Aminomethylphenylboronic acid hydrochloride (CAS: 75705-21-4), ensuring you can manage this reagent with confidence and care.

Section 1: Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible solid that presents several health risks upon exposure.[1] The primary hazards are well-documented and necessitate careful handling to mitigate risk. This compound is harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[2][3][4][5]

A summary of its hazard classifications provides the foundational "why" for the stringent personal protective equipment (PPE) and handling protocols that follow.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][5]

Section 2: Mandatory Personal Protective Equipment (PPE)

Given the hazard profile, a robust barrier between the researcher and the chemical is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal.

  • Eye Protection : Wear tight-sealing chemical safety goggles or a full-face shield.[2][6] This is critical to prevent contact with airborne particles or splashes, which can cause serious and persistent eye irritation.[4][5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[2][7] This prevents direct skin contact, which can lead to irritation.[4][5]

  • Body Protection : A fully-fastened laboratory coat is required to protect skin and clothing from contamination.[2][6]

  • Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2][3][7] If a fume hood is not available or if significant dust is expected, a NIOSH/MSHA-approved respirator is necessary.[6]

Section 3: The Core Disposal Protocol: A Step-by-Step Workflow

The guiding principle for disposing of this compound is to treat it as hazardous waste.[2][8] Under no circumstances should this chemical or its solutions be poured down the drain, as this can harm aquatic life and ecosystems.[3][7]

Step 1: Waste Segregation and Collection

The first and most critical step is the segregation of waste streams. Mixing incompatible chemicals can lead to dangerous reactions, and proper segregation is a requirement under federal and local regulations.[9][10]

  • Solid Waste : Collect all unreacted this compound powder and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container for solids.[6]

  • Liquid Waste : Any solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container.[6]

  • Contaminated Sharps : Any needles, syringes, or broken glassware contaminated with the chemical must be placed in a designated, puncture-proof sharps container.[6]

Step 2: Container Management

Proper container management is essential for safe storage and transport.

  • Use Compatible Containers : Collect waste in containers that are chemically resistant and can be securely sealed. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling : All waste containers must be accurately and clearly labeled. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Toxic," "Irritant").[9]

  • Keep Containers Closed : Always keep waste containers tightly sealed when not in use to prevent spills and the release of vapors.[9][11] Containers should never be filled to more than 90% of their capacity to allow for expansion.[11]

Step 3: Decontamination of Empty Containers

Empty containers that previously held the chemical must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing : Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) a minimum of three times.[2][6]

  • Collect Rinsate : Crucially, the solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous liquid waste.[2]

Step 4: Temporary Storage

Store sealed and labeled hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) while awaiting pickup.[9] This area should have secondary containment to control any potential leaks.[12]

Step 5: Final Disposal

The final step is to transfer the waste to a professional, certified hazardous waste disposal facility.

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[8][10]

  • Manifesting : For transport, a hazardous waste manifest must be completed. This is a legal document that tracks the waste from your laboratory to its final destination, a process mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[9][13]

Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_final Final Steps start Waste Generation (Solid, Liquid, Glassware) solid_waste Solid Waste (e.g., contaminated gloves, powder) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste Is it liquid? glass_waste Contaminated Glassware (e.g., vials, pipettes) start->glass_waste Is it glassware? solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container glass_waste->sharps_container storage Store Sealed Containers in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Disposal via Certified Waste Vendor storage->disposal

Caption: Decision workflow for the disposal of this compound.

Section 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and systematic response is essential to minimize exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[6]

  • Don PPE : Before addressing the spill, put on the full complement of required PPE as described in Section 2.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area with a suitable solvent and absorbent pads. All cleaning materials, including contaminated pads and wipes, must be collected and disposed of as hazardous solid waste.[6]

Section 5: The Regulatory Landscape: Understanding Compliance

Adherence to this disposal protocol ensures compliance with key regulations from federal and state agencies.

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the entire lifecycle of hazardous waste, establishing the "cradle-to-grave" management system.[10][14]

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), are designed to ensure worker safety through proper training, labeling, and access to information like Safety Data Sheets (SDS).[15]

  • Institutional and Local Authorities : Always consult your organization's EHS department and local waste regulations, which may have more stringent requirements than federal standards.[8]

By integrating these procedures into your standard laboratory operations, you uphold the highest standards of safety and contribute to a culture of chemical responsibility.

References

  • Proper Disposal of Oct-7-enylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • This compound - Safety Data Sheet. ChemicalBook.
  • This compound SDS, 75705-21-4 Safety Data Sheets. ECHEMI.
  • 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.
  • Proper Disposal of 4-Methylpyridine-2-boronic acid: A Step-by-Step Guide. Benchchem.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • SAFETY DATA SHEET - 3-Aminophenylboronic acid hydrochloride. Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
  • This compound, 96% 250 mg. Thermo Scientific Chemicals.
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Aminophenylboronic acid hydrochloride. Fisher Scientific.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • 4-Aminophenylboronic acid hydrochloride 95%. Sigma-Aldrich.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.

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Personal protective equipment for handling 4-Aminomethylphenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to Handling 4-Aminomethylphenylboronic Acid Hydrochloride

This guide provides essential safety protocols, personal protective equipment (PPE) specifications, and operational plans for the safe handling of this compound (CAS No: 75705-21-4). As a boronic acid derivative, this compound requires careful management to mitigate risks associated with its specific chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework for integrating this reagent into your workflow with the highest degree of safety and scientific integrity.

Section 1: Hazard Assessment - Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid powder that presents several key risks that directly inform our PPE and handling strategies.[1][2] The primary routes of occupational exposure are inhalation of dust, eye contact, skin contact, and ingestion.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassificationGHS CodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowed.[1][3][4]GHS07 (Exclamation Mark)[1]Warning [1][3][4]
Skin IrritationH315Causes skin irritation.[2][4][5]GHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritation.[2][4][5]GHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][4][5]GHS07 (Exclamation Mark)Warning

The causality is clear: the compound's irritant nature and oral toxicity necessitate robust barriers to prevent it from coming into contact with the body. The fine, dusty nature of the solid form increases the risk of aerosolization, making respiratory and eye protection particularly critical.

Section 2: The Core Defense - Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to provide comprehensive protection. The selection of each component is directly correlated with the hazards identified above.

PPE CategorySpecificationStandardRationale & Field Insights
Eye & Face Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[6][7]ANSI Z87.1 / EN 166[8][9]Mandatory. Protects against dust particles and potential splashes causing serious eye irritation.[2][6] Standard safety glasses with side shields offer minimum protection; goggles provide a complete seal and are strongly preferred.[8]
Hand Protection Chemically resistant nitrile gloves.[6][8]ASTM F739Mandatory. Prevents skin contact, which can cause irritation.[2][4] Always inspect gloves for tears or holes before use. If contamination occurs, remove gloves immediately using the proper technique and wash your hands.[6][7]
Body Protection A clean, fully-fastened laboratory coat. Long pants and closed-toe shoes are required.[6]N/AMandatory. Protects skin and personal clothing from accidental spills and contamination.[6][8]
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or higher-level respirator.[6][9][10]29 CFR 1910.134Required when handling the solid outside of a fume hood, weighing the powder, or when dust generation is likely. This mitigates the risk of respiratory tract irritation.[2][4][5]

Section 3: Operational Plan - From Benchtop to Waste

Safe handling extends beyond simply wearing PPE. It involves a systematic approach encompassing the environment, the procedure, and post-handling hygiene.

Part A: Engineering Controls & Workspace Preparation
  • Ventilation: All handling of this compound solid should, whenever possible, be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[6][8][11]

  • Emergency Equipment: Before starting work, confirm that a safety shower and an eyewash station are readily accessible and unobstructed.[2][6][9]

  • Work Area: Ensure the workspace is clean and free of clutter. This minimizes the risk of spills and cross-contamination.

Part B: Step-by-Step Handling Protocol
  • Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Container Handling: Keep the reagent container tightly closed when not in active use to prevent moisture absorption and accidental spills.[4][6]

  • Weighing and Transfer: To prevent dust generation, do not pour the powder. Use a spatula or other appropriate tool to carefully transfer the solid.[6] If possible, perform these transfers in a fume hood or a glove box.

  • Post-Handling Hygiene: After handling is complete, and before leaving the laboratory, remove your gloves and lab coat. Wash your hands thoroughly with soap and water, even if gloves were worn.[6][11] Do not eat, drink, or smoke in the laboratory.[3][11][12]

Section 4: Emergency Preparedness - Spill & Exposure Response

Accidents can happen despite the best precautions. A clear, pre-defined response plan is critical.

Spill Management

In the event of a spill, follow a structured response to ensure personnel safety and effective cleanup.

Spill_Response_Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B C Don Spill Response PPE (Gloves, Goggles, Respirator) B->C D Contain the Spill (Use absorbent pads for perimeter) C->D E Clean Up Spill (Gently sweep or vacuum solid) D->E F Place Waste in Labeled Hazardous Waste Container E->F G Decontaminate Area & Equipment F->G H Properly Doff PPE & Wash Hands G->H

Workflow for Solid Chemical Spill Response.

Spill Cleanup Procedure:

  • Avoid breathing dust and ensure adequate ventilation.[3][13]

  • Use proper personal protective equipment as outlined above.[9]

  • Carefully sweep or vacuum the spilled material and place it into a suitable, closed container labeled for disposal.[9][13][14] Avoid actions that generate dust.[6][9]

  • Clean the spill area thoroughly.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the victim into fresh air.[3] If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Rinse mouth with water.[3][4] Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Section 5: Disposal Plan

All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, paper towels), must be treated as hazardous waste.[11]

  • Collection: Collect waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EH&S) office.[11] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3][4]

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • ECHEMI. (n.d.). This compound SDS, 75705-21-4 Safety Data Sheets.
  • Chemicalbook. (2025, August 9). This compound - Safety Data Sheet.
  • Benchchem. (n.d.). Safety in Synthesis: A Technical Guide to Handling Vinylboronic Acid in the Laboratory.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.
  • Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 4-Tolylboronic acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - (7-Chloroquinolin-3-yl)boronic acid.
  • Apollo Scientific. (n.d.). Safety Data Sheet - 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester.
  • Thermo Scientific Chemicals. (n.d.). This compound, 96%.
  • Sigma-Aldrich. (n.d.). 4-Aminophenylboronic acid hydrochloride 95%.
  • Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.